Flexirubin
Description
Properties
CAS No. |
54363-90-5 |
|---|---|
Molecular Formula |
C43H54O4 |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+ |
InChI Key |
GFNJWVBJKYYUIN-CMUOTRNOSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |
Isomeric SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |
Synonyms |
flexirubins |
Origin of Product |
United States |
Foundational & Exploratory
The Flexirubin Pigment: A Technical Guide to its Discovery, Biosynthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin, a unique class of yellowish-orange pigments, has garnered significant scientific interest since its discovery. These non-isoprenoid, polyene-based compounds are characteristic chemotaxonomic markers for several genera within the phylum Bacteroidetes. This technical guide provides an in-depth exploration of the discovery and history of this compound, its intricate chemical structure, the genetic and biochemical pathways of its biosynthesis, and its emerging biological functions. Detailed experimental protocols for the extraction, characterization, and quantification of this compound are presented, alongside a comprehensive summary of key quantitative data. Furthermore, this guide employs visual diagrams to elucidate complex biosynthetic pathways and experimental workflows, offering a valuable resource for researchers in microbiology, natural product chemistry, and drug development.
Discovery and History
The story of this compound began with investigations into the pigments of Flexibacter elegans. Initially mistaken for carotenoids, these pigments exhibited distinct chromatographic and spectroscopic properties.[1] A pivotal moment in their characterization was the observation of a reversible color change from yellow-orange to red-brown upon treatment with a potassium hydroxide (B78521) (KOH) solution, a reaction that has since become a simple and rapid presumptive test for their presence.[2][3]
The first isolation of this compound from Flexibacter elegans was a significant milestone.[2] Subsequent research by Achenbach, Reichenbach, and colleagues in the 1970s led to the elucidation of its novel chemical structure, distinguishing it from all previously known microbial pigments.[2] Their work established that this compound consists of a polycarboxylic chromophore linked to a phenolic moiety by an ester bond, with an alkyl side-chain.[2] The first total synthesis of this compound was successfully reported in 1977, confirming its proposed structure.[2]
This compound and its derivatives have since been identified in a variety of bacterial genera, including Flavobacterium, Chryseobacterium, and Cytophaga, solidifying their role as important chemotaxonomic markers for the Bacteroidetes phylum.[2][4]
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound is an ester formed between a ω-(4-hydroxyphenyl)-polyene carboxylic acid and a 2,5-dialkylresorcinol (DAR).[4][5][6] Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and modifications such as methylation or chlorination of the polyene give rise to a diverse family of this compound-type pigments.[4][7]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value/Description | Source(s) |
| Appearance | Yellowish-orange pigment | [8][9] |
| Solubility | Insoluble in water and most organic solvents. Soluble in acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and alkaline aqueous solutions. | [10] |
| KOH Test | Positive, with a bathochromic shift (color change to red, purple, or brown) in the presence of 20% KOH. | [2][3][11] |
| UV-Vis λmax (in Acetone) | ~450 nm | [10] |
| Molecular Formula (from C. pinensis) | C₄₃H₅₄O₄ | [4] |
| Molecular Weight (from C. pinensis) | 634.40217 [M]⁺ | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving contributions from both fatty acid and amino acid metabolic pathways.[4] Feeding experiments with labeled precursors have demonstrated that the polyene chromophore is derived from tyrosine, with its methyl group originating from methionine.[4] The dialkylresorcinol (DAR) moiety is synthesized via a head-to-head condensation of two fatty acid-derived precursors.[12]
Gene clusters responsible for this compound biosynthesis have been identified in several bacteria, including Chitinophaga pinensis and Flavobacterium johnsoniae.[5][6] These clusters encode a suite of enzymes, including a tyrosine ammonia-lyase (TAL), a 4-coumarate-CoA ligase, polyketide synthases (PKS), and enzymes for the synthesis of the DAR moiety.[4][6][13]
The proposed biosynthetic pathway begins with the conversion of tyrosine to 4-coumaric acid by a TAL. This is followed by the activation of 4-coumaric acid to its CoA-thioester by a 4-coumarate-CoA ligase. The subsequent extension of the polyene chain is thought to occur through a type II fatty acid synthase-like mechanism.[4][5] The DAR moiety is synthesized separately and is then esterified to the completed polyene carboxylic acid.[4][5]
Caption: Postulated biosynthetic pathway of this compound.
Biological Functions and Potential Applications
While initially considered to be primarily of chemotaxonomic importance, recent research has unveiled a range of biological activities for this compound pigments, suggesting potential applications in the pharmaceutical and cosmetic industries.
One of the most studied properties of this compound is its antioxidant activity.[8][14] It has been shown to effectively scavenge various reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) anions, and hydroxyl radicals.[8][15] This antioxidant capacity is attributed to its polyene chromophore and phenolic hydroxyl group.[8]
Table 2: Antioxidant Activity of this compound from Chryseobacterium artocarpi
| Assay | Concentration | Scavenging Activity (%) | Standard (Trolox) Scavenging Activity (%) | Source(s) |
| H₂O₂ Scavenging | 1.0 µM | 93.85 | 95.58 | [8] |
| Nitric Oxide Scavenging | 1.0 µM | 35.46 | - | [8] |
| DPPH Radical Scavenging | (Concentration dependent) | Lower than Trolox | - | [8][14] |
Beyond its antioxidant properties, this compound has been reported to possess antimicrobial and anticancer activities.[8] Furthermore, its ability to absorb UV radiation suggests a potential role in photoprotection for the producing organisms and for use in sunscreens.[10] The anti-inflammatory activity of this compound has also been investigated, with the highest activity observed at a concentration of 1200µg/ml.[16]
Experimental Protocols
Presumptive Identification of this compound (KOH Test)
This rapid test is used for the preliminary identification of this compound-producing colonies.
-
Culture the bacterial strain on an appropriate solid medium until visible colonies are formed.
-
Using a sterile loop, collect a mass of bacterial cells.
-
Place the cells on a clean glass slide or directly on the agar (B569324) plate.
-
Add a drop of 20% (w/v) potassium hydroxide (KOH) solution to the cell mass.[3]
-
Observe for an immediate color change from yellow or orange to red, purple, or brown, which indicates a positive result for this compound-type pigments.[7][11]
Caption: Workflow for the KOH presumptive test for this compound.
Extraction and Purification of this compound
This protocol describes the extraction of this compound from bacterial biomass.
-
Cultivate the this compound-producing bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) at the optimal temperature and aeration for pigment production (e.g., 30°C, 200 rpm).[9]
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with distilled water to remove residual medium components.
-
Resuspend the cell pellet in acetone (a common and effective solvent for this compound extraction).[2][4][10]
-
Agitate the suspension for 30 minutes in the dark to facilitate pigment extraction.[4]
-
Separate the cell debris from the pigment-containing acetone extract by centrifugation or filtration.[4]
-
Dry the acetone extract under reduced pressure to obtain the crude pigment.[4]
-
For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as hexane/ethyl acetate (B1210297) (4:1) with 1% acetic acid.[4]
-
Collect the colored fractions and dry them under reduced pressure. Store the purified pigment at -20°C in the dark.[4]
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and characterization of this compound.
-
UV-Visible Spectroscopy: Dissolve the purified pigment in acetone and record the absorption spectrum. This compound exhibits a characteristic broad absorption peak around 450 nm, lacking the fine structure typical of carotenoids.[10]
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified pigment using HPLC to assess its purity and to separate different this compound derivatives.[13][17]
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the pigment using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR spectroscopy are essential to determine the connectivity of atoms within the molecule.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and C-O bonds.[10]
Conclusion
This compound pigments represent a fascinating and increasingly important class of natural products. From their initial discovery as chemotaxonomic curiosities to their current status as compounds with significant biological activities, the study of flexirubins has expanded our understanding of microbial secondary metabolism. The detailed methodologies and compiled data within this guide are intended to facilitate further research into the biosynthesis, regulation, and application of these unique pigments. As the demand for natural and bioactive compounds continues to grow, flexirubins hold considerable promise for future developments in the pharmaceutical, cosmetic, and biotechnology sectors.
References
- 1. The Pigments of the this compound-Type. A Novel Class of Natural Products (1987) | Hans Achenbach | 5 Citations [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. newman.lycoming.edu [newman.lycoming.edu]
Flexirubin-Producing Bacteria: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the microbiology, biosynthesis, and therapeutic potential of flexirubin pigments.
Abstract
This compound and its derivatives represent a unique class of yellowish-orange pigments produced by a variety of bacteria, primarily within the phylum Bacteroidetes. These non-isoprenoid aryl-polyene compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound-producing bacteria, their natural habitats, the molecular intricacies of the this compound biosynthesis pathway, and detailed experimental protocols for their study. Quantitative data on production yields and biological efficacy are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is the principal pigment found in bacteria belonging to the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga.[1] First isolated from Flexibacter elegans, this pigment is responsible for the characteristic yellow-orange coloration of these bacterial colonies.[1] Structurally, this compound consists of a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, with an attached alkyl side-chain.[1] The presence of a phenolic hydroxyl group and a long polyene chain contributes to its notable biological activities.[2][3] A simple preliminary test for the presence of this compound involves adding a 20% potassium hydroxide (B78521) solution to a bacterial culture; a color change from golden-yellow to reddish-brown is a positive indicator.[1]
This compound-Producing Bacteria and Their Habitats
This compound-producing bacteria are widespread in various environments, highlighting their ecological adaptability. These microorganisms have been isolated from diverse niches, ranging from terrestrial to aquatic ecosystems.
| Bacterial Genus/Species | Habitat |
| Chryseobacterium artocarpi CECT 8497 | Rhizosphere soil of the woody tree Artocarpus integer.[2][4] |
| Chryseobacterium sp. UTM-3T | Soil.[5] |
| Chryseobacterium shigense | Lactic acid beverage.[6] |
| Chryseobacterium spp. | Freshwater habitats, gut of freshwater copepods, mucus of fish.[5] |
| Chitinophaga pinensis | Environmental sources.[7][8] |
| Flavobacterium humi | Soil.[9] |
| Flavobacterium spp. | Aquatic environments, cold niches.[10] |
| Flexibacter elegans | Environmental sources.[1] |
| Cytophaga spp. | Environmental sources.[1] |
| Various Bacteroidetes | Cold environments (cryo-environments).[10] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pigment is composed of two main moieties: a non-isoprenoid aryl-polyene carboxylic acid and a dialkylresorcinol.[7][8] The biosynthesis of the polyene portion is initiated from tyrosine.
Key enzymes and genes involved in the initial steps of this compound biosynthesis in Chitinophaga pinensis include:[7][8]
-
Tyrosine ammonia-lyase (TAL) , encoded by the flxA gene, which deaminates tyrosine to produce 4-coumarate (4-hydroxycinnamic acid).
-
4-coumarate-CoA ligase (4CL) , encoded by the flxY gene, which activates 4-coumarate to its corresponding CoA thioester.
The dialkylresorcinol moiety biosynthesis is governed by genes such as darA and darB, which are homologous to those found in Flavobacterium johnsoniae and are involved in the production of 2-hexyl-5-propyl-alkylresorcinol.[11] The entire biosynthesis is thought to proceed through a type II fatty acid synthase-like mechanism.[11]
This compound Biosynthesis Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Extraction and Partial Characterization of Natural Pigments from Chryseobacterium sp. kr6 Growing on Feather Meal Biomass [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavobacterium humi sp. nov., a this compound-type pigment producing bacterium, isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Flexirubin: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin is a distinctive yellow-orange pigment characteristic of several bacterial genera within the Bacteroidetes phylum, including Flexibacter, Flavobacterium, and Chryseobacterium. Structurally, it is a complex molecule comprising a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. Beyond its role as a chemotaxonomic marker, this compound has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its known biosynthetic and signaling pathways, intended to support further research and development.
Core Physical and Chemical Properties
This compound is recognized by its vibrant color and complex chemical structure. Its properties are summarized below.
General and Physical Properties
The fundamental identifiers and physical characteristics of this compound are presented in Table 1. The molecule's IUPAC name is (2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₄O₄ | [1] |
| Molecular Weight | 634.9 g/mol | [1] |
| CAS Number | 54363-90-5 | [1] |
| Appearance | Violet-red needles (solid state); Yellow-orange (in solution) | [2] |
| Melting Point | 174–176 °C | [2] |
Solubility Profile
This compound's large, semi-polar structure dictates its solubility. It is generally insoluble in water and many common organic solvents but shows good solubility in alkaline solutions and specific organic solvents like acetone. A detailed solubility profile is provided in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3] |
| Acetone | Soluble | [3] |
| Sodium Hydroxide (aq) | Soluble | [3][4] |
| Sodium Carbonate (aq) | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
| Ethanol, Methanol | Insoluble | [3] |
| Ethyl Acetate, Benzene | Insoluble | [3] |
| Chloroform, Petroleum Ether | Insoluble | [3] |
| D-limonene, Butanol | Soluble | [5][6] |
Spectroscopic Data
The extended polyene chain in this compound is responsible for its characteristic light absorption in the visible range. Key spectroscopic data are summarized in Table 3.
Table 3: Spectroscopic Properties of this compound
| Spectroscopic Method | Observation | Reference(s) |
| UV-Visible Spectroscopy | Maximum absorbance (λmax) at ~450 nm in acetone. | [7] |
| Molar Absorptivity (ε) | 19 to 84 L mol⁻¹ cm⁻¹ (solvent dependent) | [5][6] |
| Mass Spectrometry (MALDI) | Molecular Ion [M]+· at m/z 634.4 | [8] |
| Raman Spectroscopy | Characteristic bands for polyene chain; distinguishes from carotenoids. | [2][9] |
| ¹H-NMR, FTIR | Spectra confirm the presence of aromatic rings, alkyl chains, and polyene structures. | [7] |
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving enzymes encoded by a dedicated gene cluster.[5] The pathway initiates from the amino acid L-tyrosine, which serves as the precursor for the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore.[5] The dialkylresorcinol (DAR) moiety is synthesized from fatty acid metabolism intermediates.[10] Key enzymes in the initiation of the polyene biosynthesis in Chitinophaga pinensis include a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY).[5][11]
Caption: Postulated biosynthesis pathway of this compound.
Nrf2/HO-1 Signaling Pathway Activation
This compound has been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 antioxidant defense pathway.[10] Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[8][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Raman spectrometric discrimination of this compound pigments from two genera of Bacteroidetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Initiation of the this compound biosynthesis in Chitinophaga pinensis (2014) | Tim A. Schöner | 41 Citations [scispace.com]
- 5. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initiation of the this compound biosynthesis in Chitinophaga pinensis [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
The Flexirubin Biosynthesis Pathway in Chryseobacterium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the flexirubin biosynthesis pathway in the bacterial genus Chryseobacterium. This compound and its derivatives are yellow pigments that have garnered interest for their potential applications in biotechnology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic and biochemical underpinnings of this compound production in Chryseobacterium, alongside detailed experimental methodologies.
Introduction to this compound
Flexirubins are a class of pigments characterized by a polyene carboxylic acid chromophore esterified to a dialkylresorcinol.[1][2] These pigments are characteristic of many species within the phylum Bacteroidetes and are responsible for the vibrant yellow-orange coloration of Chryseobacterium colonies.[3][4] Beyond their role as taxonomical markers, flexirubins have been noted for their antioxidant properties.[5] The biosynthesis of these complex molecules involves a specialized gene cluster that orchestrates the production of both the chromophore and the resorcinol (B1680541) moieties.
The this compound Biosynthesis Gene Cluster
The genetic architecture for this compound biosynthesis in Chryseobacterium is organized in a conserved gene cluster.[6] Analysis of several Chryseobacterium genomes has revealed a syntenic block of genes highly similar to the well-characterized this compound biosynthesis cluster in Flavobacterium johnsoniae.[1][7] The core set of genes encodes enzymes responsible for the synthesis of the two main precursors: a polyene carboxylic acid derived from tyrosine, and a dialkylresorcinol moiety.
Gene Cluster Composition
The following table summarizes the genes typically found in the this compound biosynthesis cluster of Chryseobacterium species and their putative functions, based on homology to characterized genes in other this compound-producing bacteria.[2][6][7]
| Gene Locus (Example) | Proposed Gene Name | Putative Function |
| Csp_KMC2_03338 | flxA (TAL) | Tyrosine ammonia-lyase: Catalyzes the deamination of L-tyrosine to p-coumaric acid. |
| Csp_KMC2_03339 | flxY (4CL) | 4-coumarate-CoA ligase: Activates p-coumaric acid to p-coumaroyl-CoA. |
| Csp_KMC2_03340 | - | Acyl-CoA dehydrogenase |
| Csp_KMC2_03341 | - | Enoyl-CoA hydratase/isomerase |
| Csp_KMC2_03342 | - | 3-hydroxyacyl-CoA dehydrogenase |
| Csp_KMC2_03343 | fabB | 3-ketoacyl-ACP synthase I |
| Csp_KMC2_03344 | acpP | Acyl carrier protein |
| Csp_KMC2_03345 | fabG | 3-ketoacyl-ACP reductase |
| Csp_KMC2_03346 | fabA | 3-hydroxyacyl-ACP dehydratase |
| Csp_KMC2_03347 | fabF | 3-ketoacyl-ACP synthase II |
| Csp_KMC2_03348 | - | Thioesterase |
| Csp_KMC2_03349 | darA | Type III polyketide synthase |
| Csp_KMC2_03350 | darB | Type III polyketide synthase |
| Csp_KMC2_03351 | - | Acyl-CoA synthetase |
| Csp_KMC2_03352 | - | MFS transporter |
The Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two convergent pathways: the formation of the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore and the synthesis of the 2,5-dialkylresorcinol (DAR) moiety. These two components are then esterified to form the final this compound pigment.
Polyene Chromophore Synthesis
The synthesis of the polyene chain initiates with the amino acid L-tyrosine.
The pathway is initiated by a Tyrosine Ammonia-Lyase (TAL) , which converts L-tyrosine to p-coumaric acid.[2] Subsequently, a 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its coenzyme A thioester.[2] This activated precursor then enters a Type II fatty acid synthase (FAS)-like machinery for iterative chain elongation to form the final polyene carboxylic acid.
Dialkylresorcinol (DAR) Moiety Synthesis
The dialkylresorcinol component is synthesized by a Type III polyketide synthase.
The darA and darB genes encode Type III polyketide synthases that are proposed to catalyze the head-to-head condensation of two fatty acyl-CoA molecules to form the dialkylresorcinol scaffold.[2]
Final Assembly
The final step in the biosynthesis is the esterification of the polyene carboxylic acid with the dialkylresorcinol.
The precise enzyme responsible for the final esterification step in Chryseobacterium has not yet been definitively identified.
Quantitative Insights
While comprehensive quantitative data for the entire this compound pathway in a single Chryseobacterium species is not yet available, studies on homologous enzymes from related bacteria provide valuable benchmarks.
Enzyme Kinetics
The following table presents kinetic parameters for Tyrosine Ammonia-Lyase (TAL) from Chryseobacterium luteum sp. nov. (TALclu).[8]
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |
| TALclu | L-Tyrosine | 0.019 | - | 1631 |
Note: The kcat value was not explicitly reported in the provided source.
Pigment Production
Optimization studies have been conducted to maximize this compound production in Chryseobacterium. The table below summarizes the optimized conditions and resulting pigment yield for Chryseobacterium artocarpi CECT 8497.[9]
| Parameter | Optimized Value |
| Lactose | 11.25 g/L |
| L-tryptophan | 6 g/L |
| KH2PO4 | 650 ppm |
| Maximum Pigment Yield | 521.64 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Pathway Enzymes
This protocol describes a general workflow for the expression and purification of this compound biosynthesis enzymes, such as TAL and 4CL, using an E. coli expression system.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene of interest (e.g., flxA from Chryseobacterium) and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain like BL21(DE3).[10] Plate on selective LB agar (B569324) (e.g., with kanamycin).
-
Expression:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
-
Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
Enzyme Assays
Tyrosine Ammonia-Lyase (TAL) Activity Assay: [11]
This assay measures the formation of p-coumaric acid from L-tyrosine, which has a strong absorbance at 333 nm.
Reagents:
-
Extraction Solution: Provided in a kit or a suitable buffer like 100 mM Tris-HCl, pH 8.8.
-
Substrate Working Solution: L-tyrosine dissolved in buffer.
-
Stop Solution: e.g., 1 M HCl.
Procedure:
-
Prepare the enzyme sample (e.g., purified protein or cell lysate).
-
In a microcentrifuge tube, mix the enzyme sample with the substrate working solution.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 333 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-coumaric acid.
4-Coumarate-CoA Ligase (4CL) Activity Assay: [12]
This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.
-
Substrate Stock Solutions: 10 mM p-coumaric acid, 50 mM ATP, 5 mM Coenzyme A.
Procedure:
-
In a quartz cuvette, prepare a master mix containing the assay buffer, ATP, and p-coumaric acid.
-
Add the enzyme extract to the cuvette.
-
Initiate the reaction by adding Coenzyme A.
-
Immediately monitor the increase in absorbance at 333 nm over time using a spectrophotometer.
-
The rate of absorbance increase is proportional to the 4CL activity.
Conclusion and Future Directions
The this compound biosynthesis pathway in Chryseobacterium presents a fascinating example of specialized metabolite production in bacteria. While the core genes and the general pathway have been elucidated through genomic and comparative studies, significant opportunities for further research remain. The definitive characterization of all enzymes in the pathway, particularly the final esterification step, will provide a more complete understanding. Furthermore, a deeper investigation into the regulation of the this compound gene cluster could unveil strategies for enhancing pigment production for biotechnological applications. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis in Chryseobacterium.
References
- 1. researchgate.net [researchgate.net]
- 2. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phylogenetic insights into the diversity of Chryseobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Genes Involved in the Biosynthesis of Flexirubin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin and its derivatives are a class of yellow-orange pigments produced by a variety of bacteria, particularly within the phylum Bacteroidetes. These polyene carboxylic acid esters are not only significant for bacterial chemotaxonomy but are also gaining attention for their potential biological activities, making them of interest to the pharmaceutical and biotechnology industries. A deeper understanding of the genetic machinery responsible for this compound biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genes and enzymes involved in the this compound biosynthetic pathway, with a focus on the model organisms Chitinophaga pinensis and Flavobacterium johnsoniae. We present a detailed annotation of the biosynthetic gene clusters, quantitative data on key enzymatic activities, and established experimental protocols for the study of this fascinating metabolic pathway. Furthermore, we visualize the biosynthetic pathway and a proposed experimental workflow to facilitate a clearer understanding of the molecular processes.
Introduction
This compound is a complex secondary metabolite composed of a dialkylresorcinol (DAR) moiety esterified to a polyene carboxylic acid. The biosynthesis of this pigment is a multi-step process involving a dedicated gene cluster that orchestrates the production of both the DAR and the polyene components. The initial precursor for the polyene chain is L-tyrosine, which undergoes a series of enzymatic modifications, including deamination, CoA-ligation, and subsequent chain extension via a type II fatty acid synthase-like machinery. The DAR moiety is synthesized through a separate pathway and is ultimately esterified to the completed polyene chain. The elucidation of the genes involved in this intricate process has been a key focus of recent research, paving the way for the targeted production of novel this compound analogs with potentially enhanced therapeutic properties.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are typically organized in a contiguous cluster on the bacterial chromosome. The organization and composition of this cluster have been particularly well-characterized in Chitinophaga pinensis and Flavobacterium johnsoniae.
Gene Cluster Organization in Chitinophaga pinensis
In Chitinophaga pinensis DSM 2588, the this compound biosynthesis gene cluster is composed of two distinct loci. The primary cluster, spanning from Cpin_1853 to Cpin_1877, is responsible for the synthesis of the polyene moiety. A separate locus, containing the genes darA (Cpin_6851) and darB (Cpin_6850), directs the synthesis of the dialkylresorcinol (DAR) component.[1]
Gene Cluster Organization in Flavobacterium johnsoniae
The this compound biosynthetic gene cluster in Flavobacterium johnsoniae UW101 is located in a 37 kbp region of the genome, encompassing genes from Fjoh_1073 to Fjoh_1110.[2] This cluster contains the homologs of the genes found in C. pinensis, including those for the biosynthesis of both the polyene and the DAR moieties.
Core Biosynthetic Genes and Their Functions
The this compound gene cluster encodes a suite of enzymes that carry out the stepwise synthesis of the pigment. The key genes and their proposed functions are summarized in the tables below.
Genes Involved in the Biosynthesis of the Polyene Moiety
The synthesis of the ω-(4-hydroxyphenyl)polyene carboxylic acid chromophore is initiated from L-tyrosine and involves a series of enzymatic reactions analogous to type II fatty acid synthesis.
Table 1: Annotated Genes for Polyene Biosynthesis in C. pinensis and F. johnsoniae
| Gene (C. pinensis) | Locus Tag (C. pinensis) | Gene (F. johnsoniae) | Locus Tag (F. johnsoniae) | Proposed Function[1][2] |
| flxA | Cpin_1853 | Fjoh_1075 | Fjoh_1075 | Tyrosine ammonia-lyase (TAL) |
| flxB | Cpin_1854 | Fjoh_1076 | Fjoh_1076 | 3-oxoacyl-[acyl-carrier-protein] reductase |
| flxC | Cpin_1855 | Fjoh_1077 | Fjoh_1077 | 3-oxoacyl-[acyl-carrier-protein] synthase III |
| flxD | Cpin_1856 | Fjoh_1078 | Fjoh_1078 | Acyl-CoA synthetase |
| flxE | Cpin_1857 | Fjoh_1079 | Fjoh_1079 | Acyl carrier protein |
| flxF | Cpin_1858 | Fjoh_1080 | Fjoh_1080 | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase |
| flxG | Cpin_1859 | Fjoh_1081 | Fjoh_1081 | Malonyl CoA-acyl carrier protein transacylase |
| flxH | Cpin_1860 | Fjoh_1082 | Fjoh_1082 | Acyl-CoA dehydrogenase |
| flxI | Cpin_1861 | Fjoh_1083 | Fjoh_1083 | 3-oxoacyl-[acyl-carrier-protein] synthase III |
| flxJ | Cpin_1862 | Fjoh_1084 | Fjoh_1084 | Thioesterase |
| flxK | Cpin_1863 | Fjoh_1086 | Fjoh_1086 | Methyltransferase |
| flxL | Cpin_1864 | Fjoh_1087 | Fjoh_1087 | 3-oxoacyl-[acyl-carrier-protein] synthase III |
| flxM | Cpin_1865 | Fjoh_1088 | Fjoh_1088 | Acyl-CoA dehydrogenase |
| flxN | Cpin_1866 | Fjoh_1089 | Fjoh_1089 | 3-oxoacyl-[acyl-carrier-protein] synthase III |
| flxO | Cpin_1867 | Fjoh_1090 | Fjoh_1090 | 3-oxoacyl-[acyl-carrier-protein] synthase III |
| flxP | Cpin_1868 | Fjoh_1091 | Fjoh_1091 | Polysaccharide deacetylase |
| flxQ | Cpin_1869 | Fjoh_1092 | Fjoh_1092 | Phospholipid/glycerol acyltransferase |
| flxR | Cpin_1870 | Fjoh_1093 | Fjoh_1093 | Outer membrane lipoprotein carrier (LolA) |
| flxS | Cpin_1871 | Fjoh_1094 | Fjoh_1094 | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase |
| flxT | Cpin_1872 | Fjoh_1095 | Fjoh_1095 | Glycosyltransferase |
| flxU | Cpin_1873 | Fjoh_1096 | Fjoh_1096 | Exporter protein |
| flxV | Cpin_1874 | Fjoh_1097 | Fjoh_1097 | 3-oxoacyl-[acyl-carrier-protein] reductase |
| flxW | Cpin_1875 | Fjoh_1098 | Fjoh_1098 | Ligase-like protein |
| flxX | Cpin_1876 | Fjoh_1099 | Fjoh_1099 | Hypothetical protein |
| flxY | Cpin_1877 | Fjoh_1100 | Fjoh_1100 | 4-coumarate-CoA ligase |
Genes Involved in the Biosynthesis of the Dialkylresorcinol (DAR) Moiety
The dialkylresorcinol component of this compound is synthesized by the products of the dar genes.
Table 2: Annotated Genes for DAR Biosynthesis in C. pinensis and F. johnsoniae
| Gene (C. pinensis) | Locus Tag (C. pinensis) | Gene (F. johnsoniae) | Locus Tag (F. johnsoniae) | Proposed Function[1][2] |
| darA | Cpin_6851 | Fjoh_1103 | Fjoh_1103 | Dialkylresorcinol biosynthesis protein A |
| darB | Cpin_6850 | Fjoh_1102 | Fjoh_1102 | Dialkylresorcinol biosynthesis protein B |
Quantitative Data on Key Biosynthetic Enzymes
The initial steps in the biosynthesis of the polyene chain are catalyzed by a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY). The kinetic parameters of these enzymes from Chitinophaga pinensis have been determined, providing quantitative insights into their catalytic efficiency.
Table 3: Kinetic Parameters of FlxA and FlxY from Chitinophaga pinensis
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹)[1] |
| FlxA (Tyrosine Ammonia-Lyase) | L-tyrosine | 1.1 x 10⁵ |
| L-phenylalanine | 9.1 x 10² | |
| FlxY (4-coumarate-CoA ligase) | 4-coumaric acid | 52977 |
| Cinnamic acid | 437 |
The data clearly indicates that FlxA has a strong preference for L-tyrosine over L-phenylalanine, consistent with its role in initiating this compound biosynthesis from tyrosine. Similarly, FlxY exhibits a much higher catalytic efficiency with 4-coumaric acid, the product of the FlxA reaction, compared to cinnamic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.
Heterologous Expression and Purification of this compound Biosynthesis Enzymes (e.g., FlxA and FlxY)
This protocol describes the expression of His-tagged recombinant proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., kanamycin, ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity resin.
-
DNase I.
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Add the cleared lysate to a column containing Ni-NTA resin pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer.
Enzymatic Assay for Tyrosine Ammonia-Lyase (TAL) Activity
This spectrophotometric assay measures the conversion of L-tyrosine to p-coumaric acid.
Materials:
-
Purified TAL enzyme (e.g., FlxA).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.8).
-
L-tyrosine stock solution.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing assay buffer and L-tyrosine at various concentrations.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified TAL enzyme.
-
Monitor the increase in absorbance at 310 nm (the absorbance maximum of p-coumaric acid) over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Enzymatic Assay for 4-Coumarate-CoA Ligase (4CL) Activity
This assay measures the formation of 4-coumaroyl-CoA from 4-coumaric acid and Coenzyme A.
Materials:
-
Purified 4CL enzyme (e.g., FlxY).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
4-coumaric acid stock solution.
-
Coenzyme A (CoA) stock solution.
-
ATP stock solution.
-
MgCl₂ stock solution.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing assay buffer, 4-coumaric acid, ATP, and MgCl₂.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding CoA and the purified 4CL enzyme.
-
Monitor the increase in absorbance at 333 nm (the absorbance maximum of 4-coumaroyl-CoA) over time.
-
Calculate the initial reaction velocity and determine the kinetic parameters as described for the TAL assay.
Gene Knockout in Flavobacterium johnsoniae
This protocol describes a method for creating a targeted gene deletion in F. johnsoniae using a suicide vector and homologous recombination.
Materials:
-
F. johnsoniae wild-type strain.
-
Suicide vector (e.g., pLYL03) containing flanking regions of the target gene and a selectable marker.
-
E. coli strain for plasmid propagation and conjugation (e.g., S17-1).
-
Cytophaga-Yeast Extract (CYE) medium.
-
Appropriate antibiotics for selection.
Procedure:
-
Clone the upstream and downstream flanking regions of the target gene into the suicide vector.
-
Transform the resulting plasmid into the conjugative E. coli strain.
-
Mate the E. coli donor strain with the F. johnsoniae recipient strain on a CYE plate.
-
Select for single-crossover integrants by plating the conjugation mixture on CYE medium containing an antibiotic that selects for the suicide vector.
-
Confirm the single-crossover event by PCR.
-
Grow the single-crossover mutant in non-selective medium to allow for a second crossover event (excision of the vector).
-
Select for the double-crossover mutants (gene knockout) by plating on a medium that counter-selects against the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene).
-
Confirm the gene deletion by PCR and sequencing.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, starting from the initial precursors L-tyrosine and fatty acids.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Analysis
This diagram outlines a typical experimental workflow for characterizing the function of a gene within the this compound biosynthetic cluster.
References
Flexirubin: A Technical Guide to Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin is a distinctive yellow-orange pigment primarily found in bacteria belonging to the phylum Bacteroidetes.[1][2] First isolated from Flexibacter elegans, this class of pigments is characterized by a unique chemical structure: a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, featuring an alkyl side-chain.[2] The presence of a phenolic hydroxyl group and a polyene chromophore allows for a reversible color change to red or brown in the presence of a basic solution like potassium hydroxide (B78521) (KOH), a characteristic often used as a simple preliminary test for its identification.[2][3]
Beyond their role as chemotaxonomic markers, flexirubins have garnered significant interest within the scientific community due to their wide range of pharmacological effects. These bioactive properties include potent antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, positioning this compound as a promising candidate for pharmaceutical and biotechnological applications.[1][3][4] This guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its biosynthetic pathway.
Natural Sources of this compound
This compound and its derivatives are produced by a variety of bacterial genera, primarily within the phylum Bacteroidetes. The presence of these pigments, often in combination with carotenoids, imparts a vibrant yellow-orange color to the bacterial colonies.[2]
Key bacterial genera known to produce this compound include:
-
Chryseobacterium : This genus is a prominent source of this compound. Species such as Chryseobacterium artocarpi, Chryseobacterium shigense, and Chryseobacterium oranimense have been extensively studied for pigment production.[1][3][5]
-
Flavobacterium : Several species within this genus are known to synthesize this compound-type pigments.[2][6]
-
Flexibacter : The pigment was first discovered in Flexibacter elegans.[1][2]
-
Cytophaga : Members of this genus are also recognized producers of this compound.[1][2]
-
Sporocytophaga : This genus is another known source of these pigments.[1]
-
Chitinophaga : Species like Chitinophaga pinensis not only produce this compound but have also been instrumental in elucidating its biosynthesis pathway.[7]
-
Niabella : Strains from this genus have been identified as producers of this compound pigments.[8]
These bacteria are commonly isolated from diverse environments, including soil, particularly rhizosphere soil, and aquatic habitats.[3][4][9]
Quantitative Data: this compound Production
The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction methods. The optimization of medium composition and process parameters in a bioreactor setting has been shown to dramatically increase production.
| Bacterial Strain | Yield | Cultivation/Extraction Conditions |
| Chryseobacterium artocarpi CECT 8497 | 521.64 mg/L | Optimized conditions in a 50 L bioreactor (Lactose: 11.25 g/L, L-tryptophan: 6 g/L, KH₂PO₄: 650 ppm).[10][11] |
| Chryseobacterium spp. | 0.52 g/L (520 mg/L) | Batch bioreactor.[9] |
| Chryseobacterium spp. | 0.2 g/L (200 mg/L) | Batch bioreactor.[9] |
| Chryseobacterium sp. kr6 | 180 µg/g biomass | Cultivation on feather meal (5 g/L) at 30°C for 48 h; ultrasound-assisted acetone (B3395972) extraction.[12] |
| Chryseobacterium artocarpi CECT 8497 | 0.095 mg/L | Cultivation in nutrient broth followed by acetone extraction.[13] |
Experimental Protocols: Isolation and Purification
The isolation of this compound involves several key stages, from bacterial cultivation to final purification. The following protocols are synthesized from methodologies reported for Chryseobacterium species, which are common model organisms for this compound research.
Bacterial Cultivation
-
Strain and Medium: A known this compound-producing strain, such as Chryseobacterium artocarpi CECT 8497, is used.[3][14]
-
Inoculation: A loopful of the bacterial culture is inoculated into a liquid medium, typically Nutrient Broth (NB).[14]
-
Incubation: The culture is incubated at 30°C with agitation (e.g., 200 rpm) for a period of 24 to 48 hours, or until maximum pigment production is observed.[12][13]
Pigment Extraction
-
Cell Harvesting: The bacterial culture is centrifuged (e.g., 8000 rpm for 10 minutes) to pellet the cells. The supernatant is discarded.[3]
-
Solvent Extraction: An organic solvent, most commonly acetone, is added to the cell pellet to extract the pigment.[1][5][12]
-
Cell Lysis (Optional but Recommended): To enhance the release of intracellular pigments, the cell suspension in the solvent is subjected to sonication. For example, two 20-second bursts can be applied.[3]
-
Clarification: The extract is centrifuged again at high speed (e.g., 8000 rpm for 10 minutes) to remove cell debris. The colored supernatant containing the crude this compound is carefully collected.[3]
-
Concentration: The supernatant is concentrated using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent.[3] The resulting crude pigment can then be dried.
Purification
Purification of the crude extract is essential to isolate this compound from other cellular components and potentially other pigments.
Method 1: Column Chromatography
-
Stationary Phase: A silica (B1680970) gel column is prepared.
-
Mobile Phase: The dried crude extract is redissolved in a minimal amount of solvent and loaded onto the column. Elution is performed using a solvent system such as petroleum ether:benzene:acetone in a 10:40:5 ratio.[3]
-
Fraction Collection: The colored fractions are collected and analyzed for purity.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system is typically used for higher resolution and purity.[5]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient system is often employed. For instance, a gradient of a low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.4) and methanol (B129727) with 0.1% acetic acid can be used to achieve baseline separation of different this compound derivatives.[5]
-
Detection: A diode array detector (DAD) allows for the monitoring of the elution profile at specific wavelengths (e.g., 450-452 nm) and provides UV-Vis spectra of the separated peaks.[15]
-
Fraction Collection: The peaks corresponding to this compound are collected for further analysis.
Qualitative Confirmation: The KOH Test
A simple and rapid test can confirm the presence of this compound-type pigments.[2]
-
Add a drop of 20% potassium hydroxide (KOH) solution directly onto a pigmented bacterial colony or into a solution of the extracted pigment.[2][5]
-
A positive result is indicated by a rapid color change from yellow-orange to a reddish-brown or purple hue.[2][3]
Visualization of Key Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound involves two main branches: the formation of the aryl-polyene carboxylic acid and the synthesis of the dialkylresorcinol (DAR) moiety, which are then esterified.[7] The polyene synthesis starts from L-tyrosine, which is converted to 4-coumarate and then activated to 4-coumarate-CoA. This starter unit is then extended by a Type II fatty acid synthase-like machinery.[16]
Caption: High-level overview of the this compound biosynthesis pathway.
Experimental Workflow for this compound Isolation
The process of obtaining pure this compound from a bacterial culture follows a logical sequence of steps, from cultivation to purification and analysis.
References
- 1. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. newman.lycoming.edu [newman.lycoming.edu]
- 6. Flavobacterium humi sp. nov., a this compound-type pigment producing bacterium, isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newman.lycoming.edu [newman.lycoming.edu]
- 16. scispace.com [scispace.com]
Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for flexirubin, a characteristic polyene pigment found in several genera of bacteria, including Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. This compound and its derivatives are of interest due to their potential antioxidant and antimicrobial properties. This document summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its analogues.
UV-Vis Spectroscopy
This compound exhibits a characteristic strong absorption in the visible region, responsible for its yellow-orange color. The maximal absorption wavelength (λmax) is a key identifier for this class of pigments.
| Solvent | λmax (nm) | Reference(s) |
| Acetone (B3395972) | 450 | [1] |
| Methanol | 450 | [1] |
Mass Spectrometry
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.
| Ionization Method | Mass Analyzer | [M]+· (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| MALDI | Orbitrap | 634.4 | 293.2, 343.3 | [2] |
| LC-MS | - | 618 | - | [1] |
Note: The observed molecular ion peak can vary depending on the specific this compound analogue and the ionization method used.
NMR Spectroscopy
13C NMR Chemical Shifts for a this compound-type Pigment in CDCl3
| Carbon Atom | Chemical Shift (δ) ppm |
| 1 | 129.69 |
| 2 | 114.07 |
| 3 | 129.69 |
| 4 | 128.81 |
| 5 | 128.07 |
| 6 | 128.06 |
| 7 | 68.17 |
| 8 | 65.18 |
| 9 | 45.39 |
| 10 | 37.11 |
Reference:[1]
Note: The carbon numbering is as reported in the reference. A complete set of assigned 1H NMR chemical shifts for this compound is not currently available in published literature in a tabular format.
Experimental Protocols
Detailed methodologies are essential for the reproducible extraction and analysis of this compound.
Extraction of this compound from Bacterial Culture
-
Cell Harvesting : Cultivate the this compound-producing bacterial strain (e.g., Chryseobacterium artocarpi) in a suitable broth medium until maximal pigment production is achieved. Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Solvent Extraction : Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet.
-
Cell Lysis : Facilitate the release of the pigment by ultrasonication until the cells are visibly bleached.
-
Pigment Recovery : Separate the pigment-containing acetone supernatant from the cell debris by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Concentration : Evaporate the acetone from the supernatant using a rotary evaporator to obtain the crude this compound extract.
UV-Vis Spectroscopy
-
Sample Preparation : Dissolve a known concentration of the dried this compound extract in a suitable solvent such as acetone or methanol.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the sample over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction.
-
Analysis : Determine the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be generated using a purified standard.
Mass Spectrometry (MALDI-TOF)
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Sample Spotting : Mix the this compound extract with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
-
Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis : Identify the molecular ion peak ([M]+·) and analyze the fragmentation pattern to deduce structural information.
NMR Spectroscopy
-
Sample Preparation : Dissolve a sufficient amount of purified this compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Data Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 0-15 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
13C NMR Data Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing and Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the 1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in the 13C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for complete structural assignment.
This compound Biosynthesis Pathway
The biosynthesis of this compound involves a fascinating pathway that combines elements of fatty acid and polyketide synthesis. The following diagram illustrates the key steps in the formation of the this compound molecule.
References
The Biological Role of Flexirubin in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin, a characteristic yellow-orange pigment found in several bacterial genera within the phylum Bacteroidetes, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical nature, biosynthetic pathway, and multifaceted biological roles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.
Introduction
Flexirubins are a class of pigments primarily produced by bacteria belonging to genera such as Chryseobacterium, Flavobacterium, Flexibacter, and Cytophaga.[1][2] These pigments are responsible for the characteristic yellow-orange coloration of these bacterial colonies.[3] Structurally, flexirubins consist of a polyene carboxylic acid chromophore linked to a resorcinol-type phenol (B47542) via an ester bond.[1] Beyond their function as chemotaxonomic markers, flexirubins exhibit a range of biological activities, including significant antioxidant and antimicrobial properties, positioning them as potential candidates for therapeutic and biotechnological applications.[1][3][4]
Chemical Structure and Properties
The core structure of this compound consists of a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol. Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and substitutions on the phenyl ring give rise to a variety of this compound derivatives.[5] A notable characteristic of flexirubins is their reversible color change in response to pH variations; they are yellow-orange in neutral to acidic conditions and turn red or purple in alkaline conditions, a property that can be used for their initial identification.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. This pathway can be broadly divided into the synthesis of two main precursors: the dialkylresorcinol (DAR) moiety and the aryl polyene chain, which are subsequently esterified to form the final this compound molecule.
The biosynthesis is initiated from chorismate, a key intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the this compound (flx) gene cluster. Key enzymes include a tyrosine ammonia-lyase and a 4-coumarate-CoA ligase, which are responsible for the initiation of the polyene biosynthesis.[7][8] The polyene chain is then assembled through a type II fatty acid synthase-like mechanism.[8][9] The DAR moiety is synthesized via a separate branch of the pathway. Finally, the two precursors are joined by an esterification reaction.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newman.lycoming.edu [newman.lycoming.edu]
- 6. researchgate.net [researchgate.net]
- 7. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Flexirubin Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of flexirubin derivatives, a class of bacterial pigments with notable biological activities. It covers their natural sources, chemical structure, biosynthetic pathways, and reported biological functions, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound
Flexirubins are a class of yellowish-orange pigments produced by various bacteria, primarily within the phylum Bacteroidetes.[1] Their presence is often used as a chemotaxonomic marker to differentiate related genera.[2] Structurally, they are composed of a non-isoprenoid aryl-polyene carboxylic acid chromophore esterified with a dialkylresorcinol moiety.[3][4] This unique structure, particularly the polyene system, is responsible for their characteristic color and contributes to their biological activities, such as antioxidant and photoprotective functions.[1][5] Recent studies have highlighted their potential in drug development due to their antioxidant, hepatoprotective, antimicrobial, and anticancer properties.[6][7][8]
Natural Occurrence
This compound pigments are characteristic of bacteria belonging to the phylum Bacteroidetes. While not all members produce these pigments, they have been isolated and identified from several key families and genera.[1]
| Family | Genus | Representative Species |
| Chitinophagaceae | Chitinophaga | C. pinensis, C. filiformis[2][3] |
| Niabella | N. insulamsoli, N. ginsengisoli[5][8] | |
| Flavobacteriaceae | Flavobacterium | F. johnsoniae[2][9] |
| Chryseobacterium | C. artocarpi, C. oranimense, C. shigense[2][5][10][11] | |
| Cytophagaceae | Cytophaga | Cytophaga sp.[5] |
| Sporocytophaga | Sporocytophaga sp.[5] |
Biosynthesis of this compound
The biosynthesis of this compound involves two main pathways that converge: the formation of the dialkylresorcinol (DAR) moiety and the synthesis of the aryl-polyene chain. The gene clusters responsible for the biosynthesis have been identified in organisms like Chitinophaga pinensis and Flavobacterium johnsoniae.[3][9]
The synthesis of the polyene chromophore is initiated from L-tyrosine. A tyrosine ammonia-lyase (TAL), encoded by the flxA gene, deaminates tyrosine to 4-coumarate.[3][12] This is then activated by a 4-coumarate-CoA ligase (4CL), encoded by flxY, to form 4-coumaroyl-CoA.[3] This precursor enters a type II fatty acid synthase (FAS)-like pathway for chain extension to build the final polyene structure.[9] The dialkylresorcinol moiety is synthesized via a separate pathway involving the darA and darB genes.[9][13]
Caption: Postulated biosynthetic pathway of this compound.
Experimental Protocols
The general workflow for obtaining pure this compound from bacterial cultures involves cultivation, solvent extraction, chromatographic purification, and structural analysis.
Caption: General experimental workflow for this compound isolation.
This protocol is a generalized procedure based on methodologies for Chryseobacterium and Chitinophaga species.[5][6][11][12]
-
Cultivation: Inoculate a loopful of the bacterial culture (e.g., Chryseobacterium artocarpi) into 500 mL of a suitable liquid medium like Nutrient Broth or Luria-Bertani (LB) medium.[5][12] Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until sufficient growth and pigmentation are observed.[5]
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 8,000-10,000 rpm for 10-15 minutes. Discard the supernatant.
-
Extraction: Resuspend the cell pellet in 50 mL of acetone (B3395972). Agitate the mixture vigorously for 30 minutes in the dark to extract the pigments.[12]
-
Debris Removal: Remove the cell debris by filtration or a second round of centrifugation. Collect the acetone supernatant containing the crude pigment extract.
-
Concentration: Dry the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.[5] Store the resulting crude pigment at -20°C in the dark.[12]
The crude extract can be purified using column chromatography.[5][12]
-
Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of hexane/ethyl acetate (B1210297) (e.g., starting at 4:1) often supplemented with 1% acetic acid to keep the pigment protonated.[12]
-
Fraction Collection: Collect the colored fractions and monitor their purity using Thin Layer Chromatography (TLC) or HPLC.
-
Final Drying: Pool the pure fractions and dry them under reduced pressure.
Biological and Pharmacological Activities
This compound derivatives have been investigated for a range of biological activities, with antioxidant and hepatoprotective effects being the most prominently reported.
The polyene structure and phenolic hydroxyl group of this compound are thought to contribute to its ability to scavenge free radicals.[6][8] The antioxidant capacity of this compound from Chryseobacterium artocarpi has been quantified using various in vitro assays.[6][10][14]
| Assay | Concentration (µM) | Scavenging / Inhibition Activity (%) | Standard Used | Reference |
| DPPH Radical Scavenging | 0.4 | ~70.0 | Trolox | [15] |
| 0.005 | ~41.7 | Trolox | [15] | |
| H₂O₂ Scavenging | 1.0 | 93.85 | Trolox | [6] |
| 0.005 | 65.77 | Trolox | [6] | |
| Hydroxyl (•OH) Scavenging | 1.0 | 91.65 | Ascorbic Acid | [6] |
| 0.01 | 83.58 | Ascorbic Acid | [6] | |
| Lipid Peroxidation (FTC) | 1.0 | 91.03 | Trolox | [15] |
| ABTS⁺ Radical Scavenging | N/A | 38.96 | N/A | [11] |
Note: Values are approximated from published data. N/A indicates data was not specified in the source.
This compound extracted from Chryseobacterium artocarpi has demonstrated significant hepatoprotective effects against CCl₄-induced liver injury in mice.[7] Pretreatment with this compound at doses of 125, 250, and 500 mg/kg bw/d for seven days resulted in:
-
Significant decreases in elevated serum levels of ALT, AST, ALP, and LDH.[7]
-
Attenuation of oxidative stress by reducing liver MDA and increasing SOD and CAT antioxidant enzyme activities.[7]
-
Remarkable anti-inflammatory activity via suppression of TNF-α and COX-2.[7]
-
Significant anti-apoptotic activity by upregulating Bcl-2 and downregulating Bax and Caspase-3.[7]
-
Antimicrobial and Anticancer: Some reports suggest this compound possesses antimicrobial and anticancer activities, although these are less extensively studied than its antioxidant properties.[6][8]
-
UV Protection: The pigment may play a role in protecting the producing bacteria from UV radiation damage.[5]
Protocols for Biological Assays
This protocol is adapted from Brand-Williams et al. (1995) as cited in studies on this compound.[6]
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mM in acetone) and make serial dilutions to achieve the desired test concentrations (e.g., 0.005–1.0 µM).[15] Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a microplate well or cuvette, mix 100 µL of the this compound sample with 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the this compound sample.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
This protocol is based on the method described by Ruch et al. (1989) and applied to this compound.[6][15]
-
Preparation: Prepare a 43 mM solution of H₂O₂ in a phosphate (B84403) buffer (0.1 M, pH 7.4). Prepare this compound samples at various concentrations.[15]
-
Reaction: Add 0.1 mL of the this compound sample to 1 mL of the H₂O₂ solution.[6]
-
Incubation: Incubate the mixture at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂. The control contains H₂O₂ solution without the test sample.
-
Calculation: The percentage of H₂O₂ scavenged is calculated using the same formula as the DPPH assay.
Conclusion
This compound and its derivatives represent a structurally unique class of bacterial pigments with significant, quantifiable biological activities. Their natural occurrence within the Bacteroidetes phylum makes these organisms a promising source for novel compounds. The well-documented antioxidant and hepatoprotective effects, supported by detailed in vitro and in vivo data, position this compound as a compound of interest for further investigation in the fields of natural product chemistry, pharmacology, and drug development. The established protocols for isolation and bioactivity assessment provide a solid foundation for future research into the therapeutic potential of these compelling natural products.
References
- 1. Natural product biosynthetic potential reflects macroevolutionary diversification within a widely distributed bacterial taxon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newman.lycoming.edu [newman.lycoming.edu]
- 3. scispace.com [scispace.com]
- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective effects of this compound, a novel pigment from Chryseobacterium artocarpi, against carbon tetrachloride-induced liver injury: An in vivo study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Chromophore of Flexirubin: A Technical Guide for Researchers
An In-depth Examination of the Structure, Biosynthesis, and Physicochemical Properties of a Novel Bacterial Pigment
Abstract
Flexirubin and its derivatives are a class of yellow-orange pigments characteristic of several bacterial genera within the phylum Bacteroidetes, including Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga.[1] These pigments are distinguished by their unique chemical structure, featuring a polyene carboxylic acid chromophore esterified to a dialkylresorcinol moiety.[2][3] This technical guide provides a comprehensive overview of the this compound chromophore, detailing its structure, biosynthetic pathway, physicochemical properties, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this novel class of bioactive compounds.
The this compound Chromophore: Structure and Properties
The core of the this compound pigment is its chromophore, a ω-(4-hydroxyphenyl)polyene carboxylic acid.[2][3] This extended conjugated system of alternating single and double bonds is responsible for the pigment's characteristic absorption of visible light and its resulting yellow-orange color.[4] The polyene chain is attached to a phenolic ring, and variations in the length of this chain, as well as substitutions on the aromatic ring, contribute to the diversity of this compound-type pigments observed in nature.[2] The chromophore is esterified to a 2,5-dialkylresorcinol (DAR) unit, which anchors the pigment in the bacterial outer membrane.[2]
A key diagnostic feature of this compound is its reversible color change in the presence of alkali.[2] The addition of a potassium hydroxide (B78521) (KOH) solution to bacterial colonies or extracts containing this compound results in a color shift from yellow-orange to red or deep brown, which is reversed upon acidification.[2] This halochromic behavior is attributed to the deprotonation of the phenolic hydroxyl groups within the chromophore.[4]
Physicochemical Data
The physicochemical properties of this compound are crucial for its extraction, characterization, and potential applications. The pigment is generally insoluble in water but soluble in organic solvents like acetone (B3395972), as well as in alkaline aqueous solutions.[5]
| Property | Value | Solvent/Conditions |
| Melting Point | 174–176 °C | Not specified |
| UV-Vis Absorption Maximum (λmax) | ~450 - 452 nm | Acetone, Methanol (B129727) |
| Molar Absorptivity (ε) | 19 - 84 L mol⁻¹ cm⁻¹ | Range across various organic solvents including acetone, ethanol, and butanol.[1][6] |
Biosynthesis of the this compound Chromophore
The biosynthesis of the this compound chromophore is a complex process involving a dedicated gene cluster that encodes a suite of enzymes. The pathway initiates with an amino acid precursor and proceeds through a polyketide-like synthesis mechanism.[2][3]
Initiation of the Biosynthetic Pathway
The biosynthesis of the polyene chain begins with the amino acid L-tyrosine.[2] Two key enzymes encoded by the flx gene cluster, a Tyrosine Ammonia-Lyase (TAL) and a 4-Coumarate-CoA Ligase (4CL) , catalyze the initial steps.[2]
-
Deamination of Tyrosine: The TAL enzyme (encoded by flxA) catalyzes the deamination of L-tyrosine to produce 4-coumaric acid (p-coumaric acid).[2]
-
Activation of 4-Coumaric Acid: The 4CL enzyme (encoded by flxY) then activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2] This activated molecule serves as the starter unit for the subsequent polyketide synthesis.
Polyene Chain Elongation
Following the formation of the 4-coumaroyl-CoA starter unit, a Type II polyketide synthase (PKS) complex extends the polyene chain.[2][7] This complex includes several key enzymes encoded within the flx gene cluster:
-
β-ketoacyl synthases (KS): Catalyze the condensation of malonyl-CoA extender units to the growing polyketide chain.[2]
-
Acyl Carrier Proteins (ACP): Covalently hold the growing polyketide chain via a phosphopantetheine arm.
-
Ketoreductases (KR) and Dehydratases (DH): Modify the β-keto groups introduced during each extension cycle to form the characteristic double bonds of the polyene chain.[2]
The iterative action of these enzymes leads to the formation of the full-length polyene carboxylic acid.
Final Assembly
The final step in the formation of this compound is the esterification of the completed polyene carboxylic acid chromophore with the dialkylresorcinol (DAR) moiety. The biosynthesis of the DAR component is governed by a separate set of genes, often found in proximity to the this compound biosynthesis cluster.[3]
Experimental Protocols
The study of this compound involves a series of well-established experimental procedures for its extraction, purification, and characterization.
Extraction of this compound
A common method for extracting this compound from bacterial biomass involves the use of an organic solvent, typically acetone.
Protocol for Acetone Extraction:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 8,000 rpm for 10 minutes at 4°C).
-
Wash the cell pellet with deionized water and centrifuge again to remove residual media.
-
Resuspend the cell pellet in acetone. The volume of acetone will depend on the amount of biomass.
-
Facilitate cell lysis and pigment release by sonication or vigorous shaking in the dark for approximately 30 minutes.[2]
-
Separate the cell debris from the pigment-containing acetone extract by centrifugation or filtration.
-
Concentrate the acetone extract using a rotary evaporator at a temperature below 50°C to avoid pigment degradation.[4]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying this compound from the crude extract. Reverse-phase chromatography is typically employed.
Example HPLC Protocol:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of two solvents is often used.
-
Solvent A: An aqueous buffer, for example, 50 mM phosphate (B84403) buffer at a low pH (e.g., pH 2.4).
-
Solvent B: An organic solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 20% to 100% B over 30 minutes) is used to elute the pigments.
-
Detection: A photodiode array (PDA) or a UV-Vis detector set to the absorption maximum of this compound (around 450 nm) is used to monitor the elution.[2]
-
Fraction Collection: Fractions corresponding to the this compound peaks are collected for further analysis.
Characterization Techniques
The purified this compound can be characterized using a variety of spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity (ε).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[5]
Conclusion
The this compound chromophore represents a fascinating and structurally unique class of natural pigments. Its biosynthesis via a hybrid amino acid and polyketide pathway highlights the metabolic diversity of bacteria. A thorough understanding of its structure, biosynthesis, and physicochemical properties is essential for harnessing its potential in various applications, including as a natural colorant, an antioxidant, and potentially as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate, purify, and characterize this intriguing molecule.
References
- 1. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 2. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]
Flexirubin: A Chemotaxonomic Compass in the Phylum Bacteroidetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the diverse phylum of Bacteroidetes, a group of Gram-negative, non-spore-forming, anaerobic or aerobic rods, the production of distinctive pigments serves as a valuable characteristic for taxonomic classification. Among these, the flexirubin-type pigments stand out as significant chemotaxonomic markers. These yellow-orange pigments, first isolated from Flexibacter elegans, are not only responsible for the coloration of many members of the Cytophaga-Flavobacterium-Bacteroides (CFB) group but also offer a tangible means to differentiate between related genera. This technical guide provides a comprehensive overview of this compound, its biosynthesis, distribution, and the analytical techniques employed for its detection and characterization, tailored for professionals in research and drug development.
This compound and its derivatives are a class of polyene carboxylic acids esterified with a 2,5-dialkylresorcinol. Their unique chemical structure and characteristic color change in the presence of alkali form the basis of their utility in bacterial systematics. Understanding the nuances of this compound production and detection is crucial for accurate identification and classification of Bacteroidetes, a phylum of increasing interest due to its roles in various environments, from soil and marine ecosystems to the human gut microbiome.
Distribution of this compound in Bacteroidetes
This compound pigments are prevalent across several genera within the phylum Bacteroidetes. Their presence or absence, and variations in their chemical structure, can provide valuable chemotaxonomic insights. The following table summarizes the known distribution of this compound-producing genera.
| Genus | Presence of this compound | Representative Species |
| Flexibacter | Yes | Flexibacter elegans[1] |
| Cytophaga | Yes | Cytophaga johnsonae[2] |
| Sporocytophaga | Yes | Not specified in provided results |
| Flavobacterium | Yes | Flavobacterium johnsoniae[1], Flavobacterium columnare, Flavobacterium psychrophilum[3] |
| Chryseobacterium | Yes | Chryseobacterium artocarpi[4], Chryseobacterium shigense[5], Chryseobacterium sp. UTM-3T[4] |
| Tenacibaculum | No | Tenacibaculum maritimum[3] |
This compound Biosynthesis
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. Key genes involved in this pathway have been identified in species such as Chitinophaga pinensis and Flavobacterium johnsoniae. The overall process can be conceptualized as the synthesis of two main precursors, a polyene carboxylic acid and a dialkylresorcinol, followed by their esterification.
The biosynthesis of the dialkylresorcinol moiety is initiated by the enzymes DarA and DarB. The polyene chain synthesis is initiated by a tyrosine ammonia-lyase (TAL), encoded by the flxA gene, which converts tyrosine to p-coumaric acid. This is then activated by a 4-coumarate-CoA ligase, encoded by flxY. The activated precursor then enters a polyketide synthase-like pathway to generate the final polyene carboxylic acid.
Experimental Protocols
A variety of experimental techniques are employed for the detection, extraction, and characterization of this compound pigments. The following sections detail the methodologies for key experiments.
KOH Test for this compound Detection
This simple and rapid colorimetric test is a primary method for the presumptive identification of this compound-producing bacteria.[6]
Principle: The phenolic hydroxyl group in the this compound structure leads to a characteristic bathochromic shift (a shift in absorbance to a longer wavelength) in the presence of a strong base, resulting in a visible color change. This change is reversible upon acidification.[7]
Procedure:
-
Culture the bacterial strain on an appropriate solid medium until visible colonies are formed.
-
Place a drop of 20% (w/v) potassium hydroxide (B78521) (KOH) solution directly onto a bacterial colony or a mass of cells collected on a glass slide.[3]
-
Observe for an immediate color change from the original yellow-orange to red, purple, or brown.[3][6]
-
To confirm the reversibility, decant the excess KOH and add a drop of a weak acid, such as acetic acid. The original yellow-orange color should return.[6]
Interpretation:
-
Positive Result: A rapid color change to red, purple, or brown upon addition of KOH, which reverts to the original color with the addition of acid, indicates the presence of this compound-type pigments.
-
Negative Result: No color change upon the addition of KOH suggests the absence of this compound pigments. The yellow-orange color in such cases may be due to other pigments like carotenoids.[3]
Extraction and Purification of this compound
For detailed structural and quantitative analysis, this compound must be extracted from the bacterial cells and purified.
Procedure:
-
Cultivation: Grow the bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) with appropriate aeration and agitation.[4]
-
Cell Harvesting: Centrifuge the culture broth (e.g., 8,000 x g for 10 minutes) to pellet the bacterial cells.
-
Extraction: Resuspend the cell pellet in acetone (B3395972). The mixture can be sonicated to enhance cell lysis and pigment release.[4]
-
Clarification: Centrifuge the acetone extract to remove cell debris.
-
Concentration: The supernatant containing the pigment can be concentrated using a rotary evaporator.
-
Purification: The crude extract can be further purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of petroleum ether, benzene, and acetone.[4]
Analytical Techniques
HPLC is a powerful technique for separating and quantifying different this compound derivatives within a sample.
Typical Parameters:
-
Column: Reverse-phase C18 column.[8]
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 2.4) and an organic solvent like methanol (B129727) with 0.1% acetic acid.[2][8]
-
Detection: A diode-array detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound, which is typically around 450 nm.[4][9]
Mass spectrometry is employed for the structural elucidation of this compound by providing accurate mass-to-charge ratio data.
Techniques:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS and MALDI-tandem MS (MS/MS) can be used to determine the molecular weight of the intact this compound molecule and to obtain fragmentation patterns for structural confirmation.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (e.g., with a Diode Array Detector, LC-DAD-MS) allows for the separation of different this compound species followed by their mass analysis.[4][11]
Raman spectroscopy is a non-destructive technique that provides detailed structural information about this compound pigments directly from bacterial colonies or cell extracts.[1][12]
Key Spectral Features:
-
The C=C stretching band (ν1) is a prominent feature in the Raman spectrum of flexirubins. The position of this band can differentiate between flexirubins from different genera. For example, in Flavobacterium johnsoniae, this band is observed at 1527–1529 cm⁻¹, while in Flexibacter elegans, it appears at 1512–1516 cm⁻¹.[12]
-
The region between 2500–2750 cm⁻¹ can also show distinguishing features that help in discriminating between different flexirubins.[1][13]
Quantitative Data
The production of this compound can vary significantly between different species and under different culture conditions.
| Species | Pigment Yield | Culture Conditions | Reference |
| Chryseobacterium artocarpi CECT 8497 | 0.095 mg/L | Not specified | [4] |
| Chryseobacterium sp. | 0.443 ± 0.047 g/L | Complex medium | [4] |
Chemotaxonomic Significance and Workflow
The presence and type of this compound are valuable characteristics in the polyphasic approach to bacterial taxonomy, which combines phenotypic, chemotaxonomic, and genotypic data.
Conclusion
This compound pigments are more than just a colorful trait of many Bacteroidetes; they are a cornerstone of their chemotaxonomy. The straightforward KOH test provides a rapid and effective initial screening method, while more sophisticated analytical techniques like HPLC, mass spectrometry, and Raman spectroscopy allow for detailed structural characterization and quantification. For researchers in microbiology, microbial ecology, and drug discovery, a thorough understanding of this compound provides a powerful tool for the accurate identification and classification of this important phylum of bacteria. The continued study of this compound biosynthesis and its distribution will undoubtedly lead to a more refined taxonomic framework for the Bacteroidetes and may uncover novel bioactive properties of these unique pigments.
References
- 1. Raman spectrometric discrimination of this compound pigments from two genera of Bacteroidetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newman.lycoming.edu [newman.lycoming.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dhiraj's Blog : Rapid Technique for this compound-type pigments test [dhiraj42.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. newman.lycoming.edu [newman.lycoming.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Flexirubin: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin, a characteristic pigment found in bacteria belonging to the phylum Bacteroidetes, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the general mechanism of action of this compound, with a primary focus on its well-documented antioxidant properties. Additionally, this document summarizes the current understanding of its antimicrobial and anticancer activities, its potential as a photosensitizer, and its emerging role in cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: Antioxidant Activity
This compound exhibits potent antioxidant activity, primarily attributed to its chemical structure, which features a polyene chromophore and a phenolic hydroxyl group.[1] This structure enables this compound to act as a radical scavenger and a metal chelator, thereby mitigating oxidative stress.
Radical Scavenging Activity
This compound demonstrates significant efficacy in scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂•⁻), and nitric oxide (NO•).[1][2][3] The primary mechanism of radical scavenging is through hydrogen atom transfer from the phenolic group of the this compound molecule.[1]
Lipid Peroxidation Inhibition
This compound effectively inhibits lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1] Its ability to chelate ferrous ions (Fe²⁺) is believed to contribute to this inhibitory effect, as Fe²⁺ can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes key quantitative data from studies on this compound extracted from Chryseobacterium artocarpi CECT 8497.
| Antioxidant Assay | This compound Concentration | % Inhibition/Activity | Standard Compound | Standard Concentration | % Inhibition/Activity | Reference |
| Hydroxyl Radical Scavenging | 1.0 µM | 91.65 ± 1.38% | Ascorbic Acid | 0.6 µM | 86.42 ± 1.05% | [1] |
| 0.75 µM | 86.67 ± 0.83% | Ascorbic Acid | 0.6 µM | 86.42 ± 1.05% | [1] | |
| 0.5 µM | 84.31 ± 3.07% | Ascorbic Acid | 0.6 µM | 86.42 ± 1.05% | [1] | |
| Hydrogen Peroxide Scavenging | 1.0 µM | 93.85% | Trolox | Not specified | 95.58% | [1] |
| Superoxide Anion Scavenging | 1.0 µM | Not specified | Not specified | Not specified | Not specified | [2] |
| Nitric Oxide Radical Scavenging | 1.0 µM | 35.46% | Trolox | Not specified | Not specified | [1] |
| Ferrous Ion Chelating Ability | 1.0 µM | 30.02% | Trolox | Not specified | 33.61 ± 1.11% | [1] |
| DPPH Radical Scavenging | 0.4 µM | 70.0% | Not specified | Not specified | Not specified | [2] |
Experimental Protocols for Antioxidant Assays
This assay is based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their ability to degrade a detector molecule.
-
Reagents: Phosphate (B84403) buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, and a detector molecule (e.g., deoxyribose).
-
Procedure:
-
Prepare a reaction mixture containing the detector molecule, FeSO₄, and EDTA in phosphate buffer.
-
Add the this compound sample at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specified temperature and duration.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the degradation of the detector molecule, often by reacting it with thiobarbituric acid (TBA) to form a colored product, and measure the absorbance at a specific wavelength.
-
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.
This assay measures the ability of an antioxidant to directly scavenge hydrogen peroxide.[1]
-
Reagents: Phosphate buffer (0.1 M, pH 7.4), Hydrogen peroxide solution (43 mM).[1]
-
Procedure:
-
Calculation: The percentage of H₂O₂ scavenging is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.[1]
This assay utilizes a non-enzymatic system (e.g., PMS/NADH) to generate superoxide radicals, which then reduce a detector molecule like nitro blue tetrazolium (NBT).[1]
-
Reagents: Phosphate buffer (100 mM, pH 7.8), NBT (156 µM), NADH (468 µM), and phenazine (B1670421) methosulfate (PMS).[1]
-
Procedure:
-
Prepare a reaction mixture containing NBT and NADH in phosphate buffer.[1]
-
Add 0.1 mL of this compound at various concentrations.[1]
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance of the formed formazan (B1609692) at a specific wavelength.
-
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.
This method is based on the generation of nitric oxide from sodium nitroprusside and its detection by the Griess reagent.[1]
-
Reagents: Sodium nitroprusside (10 mM in PBS, pH 7.4), Griess reagent (1% sulphanilamide, 2% phosphoric acid, and 0.1% naphthyl ethylenediamine (B42938) dihydrochloride).[1]
-
Procedure:
-
Calculation: The percentage of nitric oxide scavenging is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.[1]
Proposed Antioxidant Mechanism Workflow
Caption: this compound's radical scavenging mechanism via hydrogen donation.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of bacteria and fungi.[4][5] While the precise mechanism is not as extensively studied as its antioxidant properties, it is believed to involve disruption of cellular membranes and induction of oxidative stress.
Antibacterial and Antifungal Spectrum
Studies have shown that this compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus sphaericus, as well as the fungus Candida albicans.[4][5] However, some studies have reported weaker antibacterial activity against certain strains like Staphylococcus aureus and no inhibition of Pseudomonas aeruginosa.[6]
Proposed Antimicrobial Mechanism
The lipophilic nature of this compound, due to its long polyene chain and dialkylresorcinol moiety, suggests a potential interaction with the lipid components of microbial cell membranes. This interaction could lead to:
-
Membrane Disruption: Alteration of membrane fluidity and permeability, leading to leakage of intracellular components.
-
Inhibition of Membrane-Bound Enzymes: Interference with the function of essential enzymes located in the cell membrane.
-
Induction of Oxidative Stress: The pro-oxidant activity of this compound under certain conditions could generate ROS within the microbial cells, leading to cellular damage.
Experimental Protocol for Antimicrobial Activity
This is a common method to assess the antimicrobial activity of a compound.[5]
-
Materials: Nutrient agar (B569324) plates, microbial cultures (E. coli, B. sphaericus, C. albicans), sterile cork borer, this compound extract.[5]
-
Procedure:
-
Prepare a lawn culture of the test microorganism on the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound extract into the wells.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around the wells.
-
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pigment is composed of two main moieties: a dialkylresorcinol (DAR) and a polyene carboxylic acid.
Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a cluster. Key enzymes encoded by this cluster include:
-
Tyrosine Ammonia-Lyase (TAL): Initiates the synthesis of the polyene moiety from tyrosine.
-
4-Coumarate-CoA Ligase (4CL): Activates the product of the TAL reaction.
-
Type II Polyketide Synthase (PKS)-like enzymes: Responsible for the elongation of the polyene chain.
-
DAR biosynthesis enzymes: Synthesize the dialkylresorcinol moiety from fatty acid precursors.
Biosynthesis Pathway Overview
Caption: Simplified overview of the this compound biosynthesis pathway.
Other Biological Activities and Future Directions
Anticancer and Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer).[7] The mechanism is thought to involve the induction of apoptosis.
Potential as a Photosensitizer
The extended polyene structure of this compound suggests it may act as a photosensitizer. Upon absorption of light, it could potentially generate singlet oxygen and other ROS, which are cytotoxic. This property could be exploited in photodynamic therapy for cancer and microbial infections. Further research is needed to validate this potential and elucidate the specific photochemical mechanisms.
Involvement in Signaling Pathways
Recent evidence suggests that this compound may modulate cellular signaling pathways. One study indicated its involvement in the upregulation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, in a model of hepatoprotection.[8][9]
Caption: Proposed role of this compound in the Nrf2/HO-1 signaling pathway.
Role as a Virulence Factor
The role of microbial pigments as virulence factors is an emerging area of research.[10][11] While this compound's primary function in the producing organism is thought to be photoprotection, its antioxidant properties could potentially help pathogenic bacteria resist oxidative stress from the host immune system. However, direct evidence for this compound acting as a virulence factor is currently limited.
Conclusion
This compound is a multifaceted bacterial pigment with a well-established mechanism of action as an antioxidant. Its ability to scavenge free radicals and inhibit lipid peroxidation underscores its potential for applications in industries ranging from pharmaceuticals to cosmetics. While its antimicrobial and anticancer activities are promising, further research is required to fully elucidate the underlying mechanisms. The potential of this compound as a photosensitizer and its interaction with cellular signaling pathways represent exciting avenues for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product.
References
- 1. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bilirubin ameliorates osteoarthritis via activating Nrf2/HO‐1 pathway and suppressing NF‐κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Color me bad: microbial pigments as virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Color me bad: microbial pigments as virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polyene Pigments in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of polyene pigments in bacteria, with a focus on their biosynthesis, regulation, chemical properties, and biological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.
Introduction to Bacterial Polyene Pigments
Polyene pigments are a diverse class of secondary metabolites produced by various bacteria, contributing to their characteristic coloration, which can range from yellow and orange to red. These pigments are broadly classified into two main categories: carotenoids and aryl polyenes.
Carotenoids are isoprenoid-based pigments, with the most common being C40 tetraterpenoids, though C30, C45, and C50 variants also exist in bacteria.[1][2] They are known for their antioxidant properties and their role in protecting cells from photo-oxidative damage.[3] A notable example is staphyloxanthin, a golden C30 carotenoid produced by Staphylococcus aureus, which acts as a significant virulence factor by protecting the bacterium from the host's immune response.[1][3]
Aryl polyenes are another major group of bacterial pigments, characterized by a polyene chain attached to one or more aromatic rings. This group includes pigments like xanthomonadins and flexirubins. Xanthomonadins are brominated aryl-polyene pigments exclusive to the genus Xanthomonas and serve as a chemotaxonomic marker.[4][5] They play a role in protecting the bacteria from photobiological damage.[6] Flexirubins are non-isoprenoid aryl-polyene carboxylic acids esterified with a dialkylresorcinol, commonly found in bacteria belonging to the Bacteroidetes phylum.[7]
Quantitative Data of Major Bacterial Polyene Pigments
The following tables summarize key quantitative data for representative bacterial polyene pigments.
| Pigment | Producing Bacteria (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maxima (λmax in nm) | Solvent |
| Staphyloxanthin | Staphylococcus aureus | C₅₁H₇₈O₈ | 819.177[1][8] | 450, 470, 480[9][10] | Methanol, Ethanol |
| Flexirubin | Flavobacterium johnsoniae | C₄₃H₅₄O₄ | 634.9[11][12][13] | ~450[14] | Acetone |
| Xanthomonadin I | Xanthomonas juglandis | C₂₈H₃₀Br₂O₃ | 574.353[15] | 418, 437, 463[4][5] | Petroleum Ether |
| 440-448[16][17] | Methanol | ||||
| β-Carotene | Erythrobacter longus | C₄₀H₅₆ | 536.87 | 453, 480[18] | Methanol |
Table 1: Physicochemical Properties of Selected Bacterial Polyene Pigments.
| Pigment | Producing Bacteria | Production Yield | Culture Conditions | Reference |
| Staphyloxanthin | Staphylococcus aureus | 165.21 units/cell | Milk agar, pH 8, 37°C, 72h | [4][8][19][20][21] |
| This compound | Chryseobacterium artocarpi | Not specified | Nutrient broth, 30°C, 200 rpm, 24h | [22] |
| Xanthomonadin | Xanthomonas spp. | 0.96 g/50mL (crude xanthan gum containing pigment) | Fermentation medium | [15] |
Table 2: Reported Production Yields of Bacterial Polyene Pigments. (Note: Direct yield comparison is challenging due to variations in measurement units and experimental conditions.)
Biosynthesis of Bacterial Polyene Pigments
The biosynthetic pathways of bacterial polyene pigments are complex and involve multiple enzymatic steps. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing pigment production.
Carotenoid Biosynthesis (General Pathway)
Carotenoid biosynthesis in bacteria typically starts from the central isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Staphyloxanthin Biosynthesis in Staphylococcus aureus
Staphyloxanthin is a C30 carotenoid derived from two molecules of farnesyl pyrophosphate (FPP). The biosynthesis is governed by the crtOPQMN operon.
References
- 1. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 2. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 3. Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Role of Xanthomonadin Pigments in Xanthomonas campestris pv. Campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. staphyloxanthin|lookchem [lookchem.com]
- 9. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 54363-90-5 [smolecule.com]
- 12. This compound | C43H54O4 | CID 6450309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound|Natural Bacterial Pigment|RUO [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. npatlas.org [npatlas.org]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. Staphyloxanthin | C51H78O8 | CID 56928085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound (54363-90-5) for sale [vulcanchem.com]
- 20. Extraction of Staphyloxanthin from Staphylococcus aureus Isolated from Clinical Sources to Determine its Antibacterial Activity Against other Bacteria | Semantic Scholar [semanticscholar.org]
- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 22. ijpsr.com [ijpsr.com]
The Function of Flexirubin in Bacterial Motility: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Flexirubin and its derivatives are a class of orange-yellow pigments characteristically produced by bacteria within the phylum Bacteroidetes, many of which are known for their distinctive gliding motility. While the biosynthesis and primary functions of this compound as a photoprotective and antioxidant agent are well-documented, its direct role in the mechanics of bacterial locomotion remains a subject of inquiry. This technical guide synthesizes the current understanding of this compound, delves into the machinery of bacterial gliding motility in this compound-producing organisms, and explores the potential indirect contributions of this outer membrane pigment to cellular movement. We will examine the available, albeit limited, evidence and propose experimental frameworks to elucidate the precise relationship between this compound and bacterial motility.
Introduction to this compound
This compound is an aryl-polyene pigment located in the outer membrane of several bacterial genera, including Flavobacterium, Chryseobacterium, and Chitinophaga.[1] Its structure consists of a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol.[1] The presence of this compound is often used as a chemotaxonomic marker for identifying bacteria within the Bacteroidetes phylum.[1] The primary established functions of this compound are related to its ability to protect the bacterial cell from environmental stressors. Its polyene structure allows it to effectively scavenge reactive oxygen species, thus acting as a potent antioxidant.[2][3] Additionally, it provides protection against UV radiation.[4]
The Machinery of Bacterial Gliding Motility
Bacteria that produce this compound, such as the model organism Flavobacterium johnsoniae, exhibit a form of surface translocation known as gliding motility. This movement is distinct from flagellar-based swimming and allows bacteria to move over solid surfaces. The molecular machinery responsible for gliding in F. johnsoniae is complex, involving a suite of proteins encoded by the gld and spr genes.[1][5][6][7] This machinery is thought to function as a Type IX Secretion System (T9SS), which not only drives motility but is also involved in the secretion of enzymes like chitinase.[7][8] The proposed mechanism involves the movement of adhesin proteins, such as SprB, along the cell surface, which propels the bacterium forward.[7]
The Link Between this compound and Motility: An Indirect Association
Current scientific literature does not support a direct role for this compound as a component of the core gliding motility apparatus. Extensive genetic screens in F. johnsoniae have identified numerous genes essential for motility; however, the gene cluster responsible for this compound biosynthesis is distinct from these motility-related genes.[1][9] Mutants that are unable to produce this compound have been isolated for the purpose of identifying the biosynthesis genes, with no reported concomitant loss of motility.[1]
Despite the lack of direct evidence, the consistent co-occurrence of this compound production and gliding motility in many bacterial species suggests a potential indirect or supportive role. The localization of this compound within the outer membrane, the same cellular compartment that houses the motility machinery, is noteworthy. It is plausible that this compound contributes to the optimal functioning of the motility apparatus through the following mechanisms:
-
Maintenance of Membrane Integrity: As a potent antioxidant, this compound protects the cell membrane from oxidative damage.[2] This could be crucial for the long-term stability and function of the membrane-embedded proteins of the gliding machinery.
-
Modulation of Membrane Fluidity: The presence of pigments can alter the physical properties of the lipid bilayer.[10] It is conceivable that this compound helps to maintain the appropriate membrane fluidity required for the efficient movement and interaction of the T9SS components.
-
Photoprotection: By absorbing harmful UV radiation, this compound could protect the motility proteins from photodamage, which would be particularly important for bacteria inhabiting sun-exposed environments.[4]
Quantitative Data
A thorough review of the current literature reveals a notable absence of quantitative data directly comparing the motility parameters of wild-type, this compound-producing bacteria with their this compound-deficient counterparts. Studies on motility mutants in organisms like Flavobacterium johnsoniae have focused on the complete loss of motility resulting from mutations in the core gld and spr genes, rather than subtle changes that might be influenced by the presence or absence of this compound.[5][6][11]
To address this gap, future research should focus on generating such data. The table below outlines the key quantitative metrics that should be assessed in a comparative study.
| Motility Parameter | Wild-Type (this compound-Positive) | This compound-Deficient Mutant | Expected Outcome if this compound has an Indirect Role |
| Gliding Speed (µm/s) | To be determined | To be determined | Potentially reduced speed under stress conditions (e.g., oxidative, UV) |
| Reversal Frequency | To be determined | To be determined | Potentially altered under stress conditions |
| Colony Spreading Diameter (mm) | To be determined | To be determined | Reduced diameter, especially over longer incubation or under stress |
| Cell Viability under UV Stress (%) | To be determined | To be determined | Significantly lower in the mutant |
| Cell Viability under Oxidative Stress (%) | To be determined | To be determined | Significantly lower in the mutant |
Signaling Pathways
Currently, there are no described signaling pathways that directly link this compound biosynthesis or its presence to the regulation of bacterial motility. Research on other bacterial pigments, such as indigoidine, has suggested a possible role as an intracellular signaling molecule that could modulate motility, but similar evidence for this compound is lacking.[12] The regulation of gliding motility in Flavobacterium is complex and not fully understood, but it is known to be influenced by environmental cues such as nutrient availability.[8] Whether this compound plays a part in sensing or responding to these cues is an open question.
The diagram below illustrates a hypothetical signaling pathway where environmental stressors might upregulate both this compound biosynthesis and motility functions as a coordinated stress response. This model is speculative and requires experimental validation.
Experimental Protocols
To definitively assess the function of this compound in bacterial motility, a series of targeted experiments are required. The following protocols outline a workflow for such an investigation using Flavobacterium johnsoniae as a model organism.
Generation of a this compound-Deficient Mutant
-
Identify Target Gene: Select a key gene in the this compound biosynthesis pathway, such as darA or darB, for targeted deletion.[13]
-
Construct Deletion Cassette: Use standard molecular biology techniques to create a deletion cassette, typically involving flanking regions of the target gene and an antibiotic resistance marker.
-
Transformation and Selection: Introduce the deletion cassette into wild-type F. johnsoniae via electroporation or conjugation. Select for transformants on media containing the appropriate antibiotic.
-
Verification: Confirm the gene deletion through PCR and sequencing. Verify the loss of pigment production by visual inspection of colonies and spectrophotometric analysis of acetone (B3395972) extracts. A simple KOH test can also be used; this compound-positive colonies turn red in the presence of KOH, while negative colonies do not.[14]
Quantitative Motility Assays
-
Colony Spreading Assay:
-
Prepare low-nutrient agar (B569324) plates (e.g., CYE with reduced peptone).
-
Inoculate the center of the plates with a small volume of liquid culture of both wild-type and the this compound-deficient mutant.
-
Incubate at a controlled temperature (e.g., 25°C) for 48-72 hours.
-
Measure the diameter of the spreading colonies at regular intervals.
-
-
Microscopic Motility Tracking:
-
Prepare a wet mount of cells on a glass slide.
-
Use phase-contrast microscopy to observe individual cell movement.
-
Record videos of gliding cells using a high-speed camera.
-
Analyze the videos using cell tracking software to determine the average gliding speed and reversal frequency.
-
Stress Condition Motility Assays
-
UV Stress: Prepare agar plates and inoculate as for the colony spreading assay. Expose the plates to a sublethal dose of UV-C radiation before incubation. Measure colony spreading as described above.
-
Oxidative Stress: Incorporate a sublethal concentration of an oxidizing agent (e.g., hydrogen peroxide) into the agar medium. Inoculate and measure colony spreading.
The workflow for these experiments is outlined in the diagram below.
Conclusion and Future Directions
This guide highlights a significant gap in our understanding and underscores the need for targeted research. For drug development professionals, while this compound biosynthesis may not be a direct target for inhibiting motility, understanding its role in bacterial stress responses could offer alternative therapeutic avenues. Future research should prioritize the creation and detailed phenotypic analysis of this compound-deficient mutants, focusing on quantitative motility studies under various environmental stress conditions. Such studies will be instrumental in moving the role of this compound in bacterial motility from hypothesis to established fact.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavobacterium johnsoniae Gliding Motility Genes Identified by mariner Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavobacterium johnsoniae GldJ Is a Lipoprotein That Is Required for Gliding Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untangling Flavobacterium johnsoniae Gliding Motility and Protein Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gliding Motility and Expression of Motility-Related Genes in Spreading and Non-spreading Colonies of Flavobacterium columnare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BGC0000838 [mibig.secondarymetabolites.org]
- 10. [0902.2454] Physical Properties of Biological Membranes [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Natural Pigments of Bacterial Origin and Their Possible Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Flexirubin from Chryseobacterium sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin, a member of the aryl polyene class of pigments, is a characteristic yellowish-orange pigment produced by bacteria belonging to the genus Chryseobacterium. These pigments have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potential biological activities, including antioxidant and antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the protocols for the extraction of this compound from Chryseobacterium sp., tailored for researchers and professionals involved in natural product discovery and drug development.
Principle of Extraction
The extraction of this compound from Chryseobacterium biomass is primarily based on the principle of solid-liquid extraction. The pigment is located within the bacterial cells, and the process involves disrupting the cell wall to release the pigment into a suitable organic solvent. The choice of solvent and extraction method is critical for maximizing the yield and purity of the pigment. Acetone (B3395972) has been widely reported as an efficient solvent for this compound extraction.[1][4][5][6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the cultivation of Chryseobacterium sp. and the subsequent extraction of this compound pigment.
Materials and Equipment
-
Bacterial Strain: A pure culture of a this compound-producing Chryseobacterium species (e.g., C. artocarpi, C. shigense, C. sp. kr6).
-
Culture Media: Nutrient Broth (NB) or a specialized medium optimized for pigment production. For example, a medium containing lactose (B1674315) (11.25 g/L), L-tryptophan (6 g/L), and KH2PO4 (650 ppm) has been shown to significantly enhance pigment yield.[7][8]
-
Extraction Solvents: Acetone (analytical grade), Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment:
-
Incubator shaker
-
Centrifuge and appropriate centrifuge tubes
-
Ultrasonicator
-
Rotary evaporator
-
Spectrophotometer (UV-Vis)
-
Freeze dryer (optional)
-
Glassware (flasks, beakers, graduated cylinders)
-
Micropipettes
-
Protocol 1: Standard this compound Extraction
This protocol outlines the most common method for extracting this compound using acetone.
Step 1: Cultivation of Chryseobacterium sp.
-
Inoculate a single colony of the Chryseobacterium strain into a flask containing sterile Nutrient Broth.
-
Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until maximum pigment production is observed (typically in the stationary phase).[1]
Step 2: Harvesting the Biomass
-
Transfer the culture broth to centrifuge tubes.
-
Harvest the bacterial cells by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the cell pellet with sterile distilled water. Repeat the centrifugation and washing step twice to remove residual media components.
Step 3: Pigment Extraction
-
Resuspend the cell pellet in a known volume of acetone.
-
To enhance pigment release, disrupt the cells using ultrasonication. Sonicate the suspension in short bursts (e.g., 20-second pulses) on ice to prevent overheating.[9]
-
After sonication, centrifuge the mixture at 8000 rpm for 10 minutes to separate the pigment-containing supernatant from the cell debris.[6][9]
-
Carefully collect the supernatant, which now contains the extracted this compound pigment.
-
Repeat the extraction process with the remaining cell debris to maximize the yield.[1]
Step 4: Concentration and Drying
-
Pool the supernatants from all extraction steps.
-
Concentrate the pigment extract using a rotary evaporator at a temperature of 50°C.[6][9]
-
The concentrated pigment can be further dried to a powder using a freeze dryer or by air drying at 40°C for 3 days.[9]
Protocol 2: Alternative Solvent Extraction
For certain applications or if acetone is not suitable, other solvents can be employed.
-
Dimethyl Sulfoxide (DMSO): this compound is also soluble in DMSO.[6] The extraction procedure is similar to that of acetone, but note that DMSO has a higher boiling point, which may require different conditions for evaporation.
-
Alkaline Solutions: this compound is soluble in alkaline solutions such as sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na2CO3).[6][10] This property can be useful for specific purification strategies.
Data Presentation
The following tables summarize quantitative data from various studies on this compound extraction and production.
Table 1: this compound Pigment Yield from Chryseobacterium sp.
| Chryseobacterium Species | Extraction Method | Pigment Yield | Reference |
| Chryseobacterium sp. kr6 | Ultrasound with acetone | 180 µg/g biomass | [1] |
| Chryseobacterium artocarpi CECT 8497 | Acetone extraction | 0.095 mg/L | [11][12] |
| Chryseobacterium artocarpi CECT 8497 | Optimized medium, acetone extraction | 521.64 mg/L | [7][8] |
Table 2: Characterization of this compound Pigment
| Characterization Technique | Observation | Reference |
| UV-Visible Spectroscopy | Maximum absorbance (λmax) around 450 nm in acetone.[2][5][6] | [2][5][6] |
| KOH Test | Positive bathochromic shift (color change) in the presence of 20% KOH.[2][5] | [2][5] |
| CIELAB Color System | Positive b* values and Hue angle values around 80°, indicating yellow/orange region.[1] | [1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of principal functional groups of a this compound-like molecule.[2][5] | [2][5] |
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction.
Caption: Workflow for this compound Extraction from Chryseobacterium sp.
Applications in Drug Development
The extracted this compound pigment has demonstrated promising biological activities that are of interest to drug development professionals:
-
Antioxidant Activity: this compound has shown the ability to scavenge free radicals, as demonstrated by DPPH and ABTS assays.[1][2] This suggests its potential use as a natural antioxidant to combat oxidative stress-related conditions.
-
Antimicrobial Activity: The pigment extract has exhibited antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] This opens avenues for its investigation as a potential new antimicrobial agent.
Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound for therapeutic applications. The protocols provided herein offer a solid foundation for obtaining high-quality this compound for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and partial characterisation of antioxidant pigment produced by Chryseobacterium sp. kr6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. newman.lycoming.edu [newman.lycoming.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
Application Notes and Protocols for Flexirubin Purification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin is a characteristic yellow-orange pigment produced by bacteria belonging to the genera Flexibacter, Flavobacterium, and Chryseobacterium.[1] Structurally, it is a polyene carboxylic acid esterified with a resorcinol (B1680541) derivative.[1] This pigment and its derivatives have garnered interest due to their potential biological activities, including antioxidant and antimicrobial properties, making them promising candidates for further investigation in drug development.[2][3][4]
This document provides a detailed step-by-step guide for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a comprehensive resource for researchers, offering methodologies for extraction and purification, as well as guidance on data presentation and visualization of the workflow.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust purification strategy.
| Property | Value | Reference |
| Molecular Formula | C43H54O4 | [1][5] |
| Molar Mass | 634.901 g/mol | [1][5] |
| Appearance | Violet-red needles | [1] |
| Melting Point | 174–176 °C | [1] |
| Solubility | Insoluble in water; Soluble in acetone (B3395972), alkaline aqueous solutions, and DMSO.[6][7] Also reported to be soluble in D-limonene and butanol.[8] | |
| UV-Vis Absorption | Maximum absorbance (λmax) around 450 nm in acetone.[2][7] |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound.
Part 1: Cultivation of this compound-Producing Bacteria and Pigment Extraction
This protocol is based on methods described for Chryseobacterium species.[7][9]
1.1. Bacterial Strain and Culture Conditions:
-
Microorganism: Chryseobacterium artocarpi CECT 8497 or other known this compound-producing strains.
-
Media: Nutrient Broth (NB) is commonly used for cultivation.
-
Growth Conditions: Inoculate a loopful of the bacterial culture into a flask containing NB and incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours to prepare a seed culture.[9]
-
Scale-up: Transfer the seed culture to a larger volume of NB (e.g., a 10% v/v inoculum) and incubate under the same conditions for 24-48 hours.
1.2. Pigment Extraction:
-
Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with deionized water to remove residual media components and centrifuge again.
-
Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the pellet.
-
Facilitate pigment extraction by methods such as sonication or vigorous vortexing to ensure complete cell lysis and release of the pigment.
-
Separate the cell debris from the pigment-containing acetone extract by centrifugation (e.g., 8,000 x g for 10 minutes).
-
Collect the supernatant containing the crude this compound extract.
-
Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid degradation.
Part 2: this compound Purification by Preparative HPLC
This protocol is adapted from reverse-phase HPLC methods used for this compound and similar pigments.[1]
2.1. HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A C18 reverse-phase column is recommended. Dimensions for preparative scale could be, for example, 250 mm length x 10-20 mm internal diameter, with a particle size of 5-10 µm.
2.2. Mobile Phase:
-
Solvent A: 50 mM phosphate (B84403) buffer, pH 2.4.
-
Solvent B: Methanol with 0.1% glacial acetic acid.
-
Note: All solvents should be of HPLC grade and degassed prior to use.
2.3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate for a preparative column of the suggested dimensions would be in the range of 4-10 mL/min.
-
Detection: Monitor the elution at 450 nm.
-
Injection Volume: The volume will depend on the concentration of the crude extract and the column capacity. It is advisable to perform an initial analytical run with a smaller injection volume to determine the retention time of this compound.
-
Gradient Program: A linear gradient is suggested for optimal separation. The following is a proposed gradient program that may require optimization based on the specific column and system used:
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 40 | 60 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
2.4. Sample Preparation:
-
Redissolve the concentrated crude this compound extract in a small volume of the initial mobile phase composition (e.g., 60% Solvent B in Solvent A).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2.5. Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Pool the collected fractions containing the purified this compound.
-
Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.
-
The purified this compound can be lyophilized to obtain a dry powder.
-
Store the purified pigment at -20°C in the dark to prevent degradation.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are illustrative and will vary depending on the specific experimental conditions.
| Purification Step | Total Pigment (mg) | Purity (%) | Recovery (%) |
| Crude Acetone Extract | 100 | ~20 | 100 |
| Preparative HPLC Pool | 15 | >95 | 15 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification.
Logical Relationship of HPLC Parameters
Caption: Key parameters in the HPLC purification of this compound.
References
- 1. newman.lycoming.edu [newman.lycoming.edu]
- 2. researchgate.net [researchgate.net]
- 3. babel.banrepcultural.org [babel.banrepcultural.org]
- 4. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newman.lycoming.edu [newman.lycoming.edu]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Analytical Methods for Flexirubin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flexirubin and its derivatives are a class of yellow-orange pigments produced by various bacteria, notably from the phylum Bacteroidetes, including genera such as Chryseobacterium, Flavobacterium, and Flexibacter. These aryl polyene pigments are not only significant for bacterial chemotaxonomy but are also gaining attention for their potential biological activities, including antioxidant and antimicrobial properties. Accurate and robust quantification of this compound is crucial for research into its biosynthesis, biological function, and potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the quantification of this compound using common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
This compound pigments are characterized by a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. A key identifying feature is their color change in the presence of an alkali solution; the yellow-orange pigment turns red or purple upon the addition of potassium hydroxide (B78521) (KOH), and this change is reversible with the addition of acid.[1] This property can be used as a preliminary qualitative test. This compound is generally insoluble in water but soluble in organic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO).[2][3]
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
This protocol describes the extraction of this compound from a bacterial cell pellet, a necessary first step for all subsequent quantification methods.
Materials:
-
Bacterial culture producing this compound (e.g., Chryseobacterium sp.)
-
Centrifuge and centrifuge tubes
-
Acetone (HPLC grade)
-
Sonicator (optional, but recommended)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 8,000 x g for 10 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet by resuspending in 20 mL of PBS. Centrifuge again under the same conditions and discard the supernatant. This step removes media components that may interfere with analysis.
-
Pigment Extraction:
-
To the cell pellet, add 10 mL of acetone.
-
Vortex vigorously for 2-3 minutes to resuspend the pellet and initiate pigment extraction.
-
For enhanced extraction efficiency, sonicate the suspension for 20-second pulses, repeated 2-3 times, on ice to prevent overheating.[3]
-
-
Clarification: Centrifuge the acetone suspension at 10,000 x g for 10 minutes to pellet cell debris.
-
Collection of Supernatant: Carefully collect the yellow-orange supernatant containing the this compound extract.
-
Concentration (Optional): The extract can be concentrated using a rotary evaporator at a temperature not exceeding 40-50°C or under a gentle stream of nitrogen.[2][3]
-
Storage: Store the extract at -20°C in the dark until further analysis.
Protocol 2: Quantification by UV-Vis Spectrophotometry
This method is a rapid and straightforward approach for estimating the total this compound content in an extract. It relies on the Beer-Lambert law, where absorbance is directly proportional to the concentration of the analyte.
Materials:
-
This compound extract in acetone
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Acetone (HPLC grade) as a blank
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
-
Wavelength Scan: To determine the wavelength of maximum absorbance (λmax), perform a spectral scan of a diluted aliquot of the this compound extract from 300 to 600 nm. The λmax for this compound in acetone is typically around 450 nm.[2][3]
-
Blanking: Fill a cuvette with acetone and use it to zero the spectrophotometer at the determined λmax (e.g., 450 nm).
-
Sample Measurement:
-
Ensure the this compound extract is sufficiently diluted with acetone to have an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted sample at λmax.
-
-
Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law:
-
A = εcl
-
A = Absorbance (unitless)
-
ε = Molar absorptivity coefficient (in L mol⁻¹ cm⁻¹)
-
c = Concentration (in mol L⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
-
The molar absorptivity coefficient (ε) for this compound can vary depending on the specific this compound derivative and the solvent used, with reported values ranging from 19 to 84 L mol⁻¹ cm⁻¹.[2][3] For accurate quantification, an analytical standard of purified this compound is required to determine the ε value under your specific experimental conditions.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and accurate quantification of this compound by separating it from other components in the crude extract.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound extract, filtered through a 0.22 µm syringe filter
-
Mobile Phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)
-
Purified this compound standard for calibration
Procedure:
-
Sample Preparation: Re-dissolve the dried this compound extract in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition) and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Detection Wavelength: 450 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Gradient Elution: A gradient elution is recommended for good separation. An example gradient is provided in the table below. This may require optimization depending on the specific this compound derivatives present in the sample.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for this compound quantification, especially in complex matrices. This protocol provides a general framework for method development.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic conditions as described in the HPLC protocol.
-
Purified this compound standard.
Procedure:
-
Standard Infusion and Optimization:
-
Infuse a solution of purified this compound directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature) and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻). This compound has been detected with a mass of around 618 m/z and 634 m/z, depending on the specific structure.[1][2]
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
LC-MS/MS Method Setup:
-
Use the chromatographic conditions from the HPLC protocol.
-
Set up the mass spectrometer to operate in MRM mode, monitoring the transition from the precursor ion to the selected product ions.
-
-
Quantification:
-
Generate a calibration curve using the purified this compound standard.
-
Analyze the sample extract and quantify this compound based on the peak area of the specific MRM transition.
-
Data Presentation
The following tables summarize key quantitative parameters for the analytical methods described.
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Acetone | [2][3] |
| λmax (Wavelength of Maximum Absorbance) | ~450 nm | [2][3] |
| Molar Absorptivity Coefficient (ε) | 19 - 84 L mol⁻¹ cm⁻¹ | [2][3] |
| Qualitative Test | Reversible color change to red/purple with KOH |[1] |
Table 2: HPLC Parameters for this compound Quantification | Parameter | Recommended Setting | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient Program | Time (min) | % B | | | 0 | 50 | | | 20 | 100 | | | 25 | 100 | | | 26 | 50 | | | 30 | 50 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 450 nm | | Injection Volume | 10-20 µL |
Table 3: LC-MS/MS Parameters for this compound Analysis (Example)
| Parameter | Recommended Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [1] |
| Precursor Ion ([M+H]⁺ or [M-H]⁻) | ~618 or ~634 m/z (structure dependent) | [1][2] |
| MRM Transitions | To be determined by infusion of standard | |
| Collision Energy | To be optimized for specific transitions | |
| Capillary Voltage | ~3-4 kV |
| Source Temperature | ~120-150°C | |
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Flexirubin Antioxidant Activity with the DPPH Method
Audience: Researchers, Scientists, and Drug Development Professionals
Application Note: The Principle and Utility of the DPPH Assay for Flexirubin
This compound is a yellowish-orange pigment produced by several bacterial genera, including Chryseobacterium, Flexibacter, and Cytophaga.[1] These pigments are gaining significant attention in the pharmaceutical and biotechnology sectors due to their diverse biological activities, which include antimicrobial, anticancer, and antioxidant properties.[1][2] The antioxidant capacity of this compound is particularly noteworthy, positioning it as a potential therapeutic agent for preventing or treating diseases related to oxidative stress.[2][3][4]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free-radical scavenging activity of compounds.[5][6] The principle of the assay is based on the reduction of the stable DPPH free radical.[6] In its radical form, DPPH has a deep purple color and exhibits a strong absorbance maximum around 517 nm.[5][6] When an antioxidant compound, such as this compound, donates a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine.[3] This reduction leads to a color change from purple to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[5][6] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[6]
The antioxidant mechanism of this compound in this assay is attributed to the hydrogen-donating ability of its phenolic ring structure.[3] This makes the DPPH assay an excellent method for quantifying the primary antioxidant activity of this compound. However, as this compound is itself a pigment, it is crucial to run appropriate controls (blanks) to account for any potential spectral interference from the compound itself at the measurement wavelength.[7][8]
This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH method, presents quantitative data from relevant studies, and includes workflow diagrams to guide the experimental process.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies used in the evaluation of this compound pigment from Chryseobacterium artocarpi.[3]
2.1 Materials and Reagents
-
This compound extract or purified compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (HPLC or analytical grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate or 1.5 mL microcentrifuge tubes
-
Micropipettes
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 517 nm
2.2 Reagent Preparation
-
DPPH Stock Solution (e.g., 0.3 mM):
-
Accurately weigh the required amount of DPPH powder.
-
Dissolve in methanol or ethanol to the final desired concentration.
-
Store the solution in an amber bottle or wrap it in aluminum foil to protect it from light. Prepare this solution fresh before each experiment.[4]
-
-
This compound Sample Solutions:
-
Positive Control Solutions:
-
Prepare a stock solution of Ascorbic acid or Trolox in methanol or ethanol.
-
Prepare a series of dilutions of the positive control that cover a range of expected activities.
-
2.3 Assay Procedure
-
Reaction Setup:
-
Pipette 1.0 mL of the prepared DPPH stock solution into a series of test tubes or wells of a microplate.
-
Add 1.0 mL of each this compound dilution to the corresponding tubes/wells containing the DPPH solution.
-
For the positive control, add 1.0 mL of each Ascorbic acid or Trolox dilution to tubes/wells with the DPPH solution.
-
-
Blank and Control Samples:
-
Negative Control (A_control): Mix 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol/ethanol). This sample represents 0% scavenging.
-
Sample Blank: Mix 1.0 mL of each this compound dilution with 1.0 mL of the solvent to account for the intrinsic color of the pigment.
-
-
Incubation:
-
Measurement:
-
After incubation, measure the absorbance of all samples at 517 nm using a spectrophotometer.[5]
-
Use the solvent (methanol/ethanol) to zero the spectrophotometer.
-
2.4 Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - (A_sample - A_blank)) / A_control ] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + this compound).
-
A_blank is the absorbance of the sample blank (this compound + solvent).
The results can be plotted as % Scavenging Activity versus the concentration of this compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph via regression analysis.
Data Presentation
The following table summarizes the DPPH radical scavenging activity of this compound pigment extracted from Chryseobacterium artocarpi CECT 8497 at various concentrations.
| This compound Concentration (µM) | Mean DPPH Scavenging Activity (%) | Standard Deviation (n=3) |
| 0.005 | 41.65 | Not Reported |
| 0.01 | Not Reported | - |
| 0.025 | Not Reported | - |
| 0.05 | Not Reported | - |
| 0.1 | Not Reported | - |
| 0.4 | 70.0 | Not Reported |
(Data sourced from Mogadem et al., 2021)[3][10]
Visualizations
Caption: Workflow for DPPH antioxidant assay of this compound.
Caption: this compound reduces DPPH via hydrogen atom transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Flexirubin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of flexirubin, a polyene pigment produced by various bacteria, against Gram-positive bacteria. The document includes summaries of reported quantitative data, detailed protocols for key antimicrobial susceptibility assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a yellowish-orange pigment belonging to a class of aryl polyenes.[1] It is characteristically produced by bacteria in the phylum Bacteroidetes, particularly species within the genera Chryseobacterium, Flavobacterium, and Flexibacter.[2][3] While primarily known for its role in photoprotection and its antioxidant properties, recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive bacteria.[2][4] This has generated interest in its potential application as a novel therapeutic agent.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the available quantitative data on the antimicrobial activity of this compound against various Gram-positive bacteria. It is important to note that research in this specific area is emerging, and comprehensive data across a wide range of species and standardized testing conditions is still being established.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | Data not available | |
| Bacillus subtilis | Not Specified | Data not available | |
| Bacillus sphaericus | Not Specified | Data not available | |
| Enterococcus faecalis | Not Specified | Data not available |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | Data not available | |
| Bacillus subtilis | Not Specified | Data not available | |
| Bacillus sphaericus | Not Specified | Data not available | |
| Enterococcus faecalis | Not Specified | Data not available |
Table 3: Zone of Inhibition of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Concentration of this compound | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Not Specified | Data not available | |
| Bacillus subtilis | Not Specified | Data not available | |
| Bacillus sphaericus | Not Specified | Data not available | |
| Enterococcus faecalis | Not Specified | Data not available |
Experimental Protocols
The following are detailed protocols for essential experiments to determine the antimicrobial activity of this compound.
Protocol 1: Extraction and Preparation of this compound
This protocol outlines the extraction of this compound from a producing bacterial strain, such as Chryseobacterium sp., for use in antimicrobial assays.
Materials:
-
Bacterial culture of a this compound-producing strain (e.g., Chryseobacterium sp.)
-
Nutrient Broth or other suitable growth medium
-
Centrifuge and sterile centrifuge tubes
-
Acetone (B3395972) (ACS grade)[2]
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Rotary evaporator
-
Sterile filter (0.22 µm)
-
Spectrophotometer
Procedure:
-
Cultivation: Inoculate the this compound-producing bacterial strain into a suitable liquid growth medium. Incubate at the optimal temperature and aeration for the specific strain until sufficient pigment production is observed (typically 24-72 hours).
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.
-
Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet. Vortex vigorously to ensure thorough mixing and cell lysis.
-
Incubation: Incubate the acetone suspension in the dark at room temperature for 1-2 hours to allow for complete pigment extraction.
-
Clarification: Centrifuge the suspension to pellet the cell debris. Carefully collect the supernatant, which contains the dissolved this compound.
-
Concentration: Concentrate the this compound extract using a rotary evaporator at a temperature not exceeding 40°C to avoid pigment degradation.
-
Solubilization: Dissolve the dried this compound extract in a minimal amount of sterile DMSO to create a stock solution.[2] Due to the limited solubility of this compound in aqueous solutions, DMSO is a commonly used solvent for antimicrobial testing.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter.
-
Quantification: Determine the concentration of the this compound stock solution spectrophotometrically by measuring its absorbance at its maximum absorption wavelength (typically around 450-470 nm) and using a standard curve if available.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.
Materials:
-
This compound stock solution (in DMSO)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (DMSO)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the diluted compound.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A row with a serial dilution of a known antibiotic.
-
Negative Control (Growth Control): Wells containing only CAMHB and the bacterial inoculum.
-
Solvent Control: A row with a serial dilution of DMSO to ensure the solvent itself does not inhibit bacterial growth at the concentrations used.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient Agar (B569324) or other suitable solid growth medium
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot-plate each aliquot onto a quadrant of a sterile nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
Protocol 4: Agar Disk Diffusion Assay
This qualitative assay assesses the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Gram-positive bacterial strain
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Positive control antibiotic disks (e.g., vancomycin)
-
Negative control disks (impregnated with DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound stock solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Gently press the disks to ensure full contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Visualizations
General Antimicrobial Mechanisms of Action
While the specific signaling pathways affected by this compound in Gram-positive bacteria are not yet well-elucidated, this diagram illustrates common targets for antibiotics in these organisms. Potential mechanisms for this compound could involve disruption of the cell membrane, inhibition of protein synthesis, or interference with DNA replication, though further research is needed to confirm its precise mode of action.
Caption: Potential antimicrobial targets of this compound in Gram-positive bacteria.
Experimental Workflow for MIC and MBC Determination
The following diagram outlines the logical flow of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Caption: Workflow for determining MIC and MBC of this compound.
Conclusion
This compound demonstrates promising antimicrobial activity against Gram-positive bacteria. However, further research is required to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development. The protocols and information provided herein serve as a foundational guide for researchers to systematically evaluate the antimicrobial properties of this natural pigment. Standardization of testing methodologies will be crucial for comparing data across different studies and advancing our understanding of this compound's potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavobacterium humi sp. nov., a this compound-type pigment producing bacterium, isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KOH Test for Flexirubin Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flexirubin is a characteristic pigment found in the bacterial genera Flavobacterium, Chryseobacterium, Cytophaga, and Flexibacter. Structurally, it is a polyene pigment with a phenolic hydroxyl group, which is responsible for its unique reaction with strong bases.[1] The Potassium Hydroxide (KOH) test is a rapid, simple, and effective qualitative method used as a key chemotaxonomic marker for the presumptive identification of bacteria producing this compound-type pigments.[2] The principle of the test is based on a reversible color change of the pigment upon alteration of pH. In the presence of a strong alkali like 20% KOH, the yellow or orange this compound pigment undergoes a bathochromic shift, resulting in an immediate change to a red, purple, or brown color.[1] This reaction is typically reversible upon acidification.[2]
Experimental Protocols
This section details the methodologies for performing the KOH test for this compound identification.
1. Materials and Reagents
-
Biological Sample: Fresh bacterial culture grown on solid agar (B569324) medium, exhibiting yellow or orange pigmentation.
-
Reagents:
-
20% (w/v) Potassium Hydroxide (KOH) solution.
-
(Optional) 1 M Hydrochloric Acid (HCl) or Acetic Acid for the reversibility test.[2][3]
-
(Optional) Acetone (B3395972) or Methanol (B129727) for pigment extraction.[3][4]
-
-
Equipment:
-
Glass microscope slides
-
Inoculating loops or sterile toothpicks
-
Pipettes or droppers
-
(Optional) Microcentrifuge tubes
-
(Optional) Spectrophotometer
-
2. Protocol 1: Direct Test on Bacterial Cells (Slide Method)
This is the most common and rapid method for this compound detection.
-
Step 1: Using a sterile inoculating loop or toothpick, collect a visible mass of bacterial cells from a colony.
-
Step 2: Smear the cell mass onto two separate locations on a clean glass slide to serve as the test and control.[5]
-
Step 3: To one of the smears (the test sample), add a single drop of 20% KOH solution. Do not add anything to the second smear (the control).[6]
-
Step 4: Immediately observe for a color change in the KOH-treated smear. The reaction is typically instantaneous.[5]
-
Step 5: Compare the color of the test smear to the untreated control smear. A positive result is indicated by a rapid shift from yellow/orange to brownish-pink, red, or dark brown.[5] No color change indicates the absence of this compound pigments.[5]
3. Protocol 2: Test on Pigment Extract
This method is useful when the results of the direct test are unclear or for further confirmation.
-
Step 1: Scrape several colonies of the pigmented bacteria from the agar plate.
-
Step 2: Suspend the cells in a solvent such as acetone or methanol in a microcentrifuge tube.[3][4]
-
Step 3: Vortex the suspension to extract the pigment. Centrifuge the tube to pellet the cell debris and collect the pigmented supernatant.
-
Step 4: Place a drop of the pigment extract onto a glass slide or in a clear tube.
-
Step 5: Add a drop of 20% KOH solution to the extract.
-
Step 6: Observe for the characteristic color change as described in Protocol 1.
4. Protocol 3: Reversibility Confirmation
This optional step confirms that the observed color change is due to this compound.
-
Step 1: After obtaining a positive result (color change to red/brown) using either Protocol 1 or 2, add a drop of 1 M HCl or acetic acid to the KOH-treated sample.[2][3]
-
Step 2: Observe if the color reverts to the original yellow or orange. This reversal confirms the presence of this compound-type pigments.[2]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling 20% KOH solution as it is a strong, corrosive base.
-
Handle bacterial cultures using aseptic techniques.
Data Presentation
The results of the KOH test are primarily qualitative. The following tables summarize the expected outcomes and relevant pigment properties.
Table 1: Interpretation of KOH Test Results
| Observation | Interpretation | Pigment Type |
| Yellow/Orange → Red/Purple/Brown with 20% KOH | Positive Result | This compound Present |
| Red/Purple/Brown → Yellow/Orange with Acid | Positive Reversibility Confirmation | This compound Confirmed |
| No color change with 20% KOH | Negative Result | This compound Absent (e.g., Carotenoids)[5] |
Table 2: Solubility Characteristics of this compound Pigments
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Acetone | Soluble | [4][7] |
| Alkaline Aqueous Solutions (e.g., NaOH, KOH) | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Ethanol, Methanol, Ethyl Acetate | Less soluble compared to acetone | [4] |
| D-limonene, Butanol | Shows good solubility (comparable to acetone) | [7] |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the identification of this compound pigments using the KOH test.
Caption: Workflow for this compound Identification via KOH Test.
References
- 1. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Technique for this compound-type pigments test ~ Dhiraj's Blog [dhiraj42.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
Application Notes and Protocols: Flexirubin as a Natural Dye in Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin is a yellowish-orange pigment produced by bacteria belonging to the family Flavobacteriaceae, notably from the genus Chryseobacterium.[1][2] As a polyene pigment, its structure consists of a 2,5-dialkylresorcinol aromatic ester.[3] With growing interest in sustainable and non-toxic alternatives to synthetic dyes, this compound presents a promising option for the textile industry.[4][5][6] Beyond its coloration properties, this compound has been reported to exhibit antioxidant and antimicrobial activities, which could impart additional functionalities to dyed textiles.[7][8][9][10][11]
These application notes provide a comprehensive overview of the methodologies for extracting, purifying, and applying this compound as a natural dye for textiles, as well as methods for evaluating the properties of the dyed fabrics.
Data Presentation: Properties of this compound Dye
Colorimetric Properties
The color characteristics of textiles dyed with this compound can be quantified using the CIELAB color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
| Material | L | a | b* | Hue Angle (h°) | Reference |
| Bacterial Cellulose functionalized with this compound-type pigment | - | 22.4 ± 0.1 | 24.18 ± 0.5 | 82.6 ± 1.5 | [8] |
Note: Data on common textiles like cotton, wool, or silk is currently limited in published literature. The provided data is for bacterial cellulose.
Color Fastness Properties
Color fastness is a critical parameter for textile dyes, indicating the resistance of the color to fading or running under various conditions.[12] Standardized tests are used to evaluate fastness to washing, light, and rubbing.[13][14]
Quantitative data on the color fastness of this compound on textiles is not extensively available in the reviewed literature. The following table is a template for recording such data once experiments are conducted.
| Textile Type | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Color Change | Staining | Blue Wool Scale | |
| Cotton | - | - | - |
| Wool | - | - | - |
| Silk | - | - | - |
Grades for wash and rub fastness are typically on a scale of 1 to 5, with 5 being the best. Light fastness is often rated on the Blue Wool Scale from 1 to 8, with 8 being the most resistant to fading.[13]
Experimental Protocols
Production and Extraction of this compound
This protocol is based on methods described for Chryseobacterium artocarpi and Chryseobacterium shigense.[1][8][15]
2.1.1. Materials
-
Chryseobacterium artocarpi CECT 8497 or Chryseobacterium shigense DSMZ
-
Nutrient Broth (NB) medium (5 g/L peptone, 3 g/L meat extract)
-
Centrifuge and tubes
-
Rotary evaporator
-
Sonicator (optional)
2.1.2. Protocol
-
Inoculate a starter culture of the selected Chryseobacterium strain in 20 mL of NB medium. Incubate at 30°C with shaking at 200 rpm until an optical density at 600 nm (OD600) of 1.0 is reached.[15]
-
Transfer the starter culture to a larger volume of NB medium (e.g., 500 mL) and incubate for 24 hours under the same conditions.[1]
-
Harvest the bacterial cells by centrifuging the culture broth at 8000 rpm for 10 minutes. Discard the supernatant.
-
To extract the pigment, resuspend the cell pellet in acetone. For enhanced extraction, sonicate the mixture for 20 seconds to facilitate cell lysis.[7]
-
Centrifuge the acetone-cell mixture at 8000 rpm for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the dissolved this compound pigment.
-
Concentrate the pigment extract using a rotary evaporator at 50°C.
-
Dry the concentrated pigment at 40°C for 72 hours to obtain the crude this compound powder.[1]
Purification of this compound (Optional)
For applications requiring higher purity, the crude extract can be purified using column chromatography or High-Performance Liquid Chromatography (HPLC).[3][16]
2.2.1. Column Chromatography
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the pigment using a solvent system such as petroleum ether:benzene:acetone (10:40:5).[1][7]
-
Collect the colored fractions and concentrate them to obtain the purified pigment.
Textile Dyeing with this compound
This protocol is a generalized procedure for exhaust dyeing, which can be optimized for specific textile types.[17][18]
2.3.1. Materials
-
Textile fabric (e.g., cotton, wool, silk), pre-washed
-
Crude or purified this compound pigment
-
Distilled water
-
Beakers or a dyeing machine (e.g., Rotawash)
-
pH meter and solutions for pH adjustment (e.g., acetic acid, sodium carbonate)
-
Mordants (optional, e.g., alum, iron sulfate)
2.3.2. Protocol
-
Prepare the dye bath by dissolving a known concentration of this compound pigment in distilled water. Since this compound is insoluble in water, a small amount of acetone can be used for initial dissolution before adding to the water, or the dyeing can be performed in an alkaline aqueous solution.[1]
-
Adjust the pH of the dye bath. For natural dyes on wool, an acidic pH (e.g., pH 5) is often optimal, while for cotton, a more alkaline pH might be necessary.[17]
-
Introduce the pre-wetted textile sample into the dye bath. A liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) of 40:1 is a common starting point.[17]
-
Gradually raise the temperature of the dye bath to the desired dyeing temperature (e.g., 60-90°C). The optimal temperature will depend on the fabric type.[17]
-
Maintain the dyeing process at the set temperature for a specific duration (e.g., 45-60 minutes), with occasional stirring to ensure even dyeing.
-
After dyeing, allow the bath to cool down.
-
Remove the dyed fabric and rinse it thoroughly with cold water until the rinse water runs clear.
-
Squeeze out the excess water and allow the fabric to air dry in the shade.
Evaluation of Color Fastness
2.4.1. Wash Fastness (based on ISO 105-C06)
-
Prepare a composite specimen by sewing the dyed fabric (10 cm x 4 cm) together with a multi-fiber fabric of the same size.
-
Place the specimen in a stainless-steel container of a wash-wheel machine (e.g., Rotawash).
-
Add the specified washing solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate) and stainless-steel balls to simulate mechanical action.
-
Run the machine for 30 minutes at a specified temperature (e.g., 40°C or 60°C).
-
Rinse the specimen in hot and then cold water.
-
Dry the specimen in air at a temperature not exceeding 60°C.
-
Assess the color change of the dyed fabric and the staining of the adjacent multi-fiber fabric using standard grey scales under a color matching cabinet.[19]
2.4.2. Light Fastness (based on ISO 105-B02)
-
Mount a sample of the dyed fabric in a sample holder.
-
Partially cover the sample with an opaque cover.
-
Expose the mounted sample to artificial light under specified conditions in a light fastness tester equipped with a Xenon arc lamp.
-
Simultaneously expose a set of Blue Wool standards.
-
The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale.
-
The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
2.4.3. Rubbing Fastness (based on ISO 105-X12)
-
Mount the dyed fabric sample on the base of a crockmeter.
-
For dry rubbing, place a dry, standard white cotton rubbing cloth over the rubbing finger of the crockmeter.
-
Move the finger back and forth 10 times with a downward force of 9N.
-
For wet rubbing, wet the rubbing cloth with distilled water and squeeze to a specific moisture content before testing.
-
Assess the degree of color transferred to the white rubbing cloth using the grey scale for staining.[13]
Visualizations
Caption: Workflow for the extraction of this compound pigment.
Caption: General workflow for textile dyeing with this compound.
Caption: Key parameters influencing the textile dyeing outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newman.lycoming.edu [newman.lycoming.edu]
- 4. [PDF] this compound-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink | Semantic Scholar [semanticscholar.org]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. textilementor.com [textilementor.com]
- 7. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial textile: recent developments and functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testextextile.com [testextextile.com]
- 13. blog.qima.com [blog.qima.com]
- 14. mdpi.com [mdpi.com]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. newman.lycoming.edu [newman.lycoming.edu]
- 17. researchgate.net [researchgate.net]
- 18. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Flexirubin as a Potential Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin is a yellowish-orange pigment predominantly produced by bacteria belonging to the phylum Bacteroidetes, including genera such as Chryseobacterium, Flavobacterium, and Flexibacter. Structurally, flexirubins are polyene carboxylic acids esterified with a dialkylresorcinol. Their vibrant color and natural origin make them a candidate for investigation as a food colorant. Furthermore, studies have indicated that this compound possesses antioxidant and antimicrobial properties, suggesting potential for added functional benefits.[1][2]
This document provides a comprehensive overview of the methods for producing, extracting, purifying, and quantifying this compound. It also summarizes the available data on its stability and safety and discusses the current regulatory landscape for its use as a food additive.
Regulatory Landscape
A thorough review of the regulatory status of this compound in major markets is crucial before its consideration as a food colorant.
2.1. United States (FDA)
In the United States, food color additives are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act.[3] Color additives are categorized as either requiring batch certification or being exempt from certification.[3] All new color additives must undergo a rigorous premarket approval process, which involves submitting a color additive petition (CAP) to the FDA. The petition must provide comprehensive data to establish the safety of the colorant for its intended use.
A search of the FDA's databases of approved color additives and petitions under review or held in abeyance reveals that This compound is not currently an approved food colorant in the United States .[4][5][6][7] There is no public record of a food additive or color additive petition having been filed for this compound.
2.2. European Union (EFSA)
In the European Union, food additives, including colorants, are regulated by the European Commission, with safety assessments conducted by the European Food Safety Authority (EFSA).[8] Approved food additives are included in the Union list of authorized food additives (Regulation (EC) No 1333/2008).
Similar to the US, This compound is not listed as an authorized food additive in the European Union . A search of EFSA's scientific opinions and other publications did not yield any safety assessment or mention of this compound as a food colorant.
Biosynthesis of this compound
The biosynthesis of this compound has been studied in bacteria such as Chitinophaga pinensis and Flavobacterium johnsoniae.[5][9] The process involves two main pathways that converge to form the final this compound molecule:
-
Polyene Moiety Synthesis: This part of the molecule is synthesized via a type II fatty acid synthase-like pathway. The biosynthesis is initiated by the deamination of tyrosine to 4-coumarate by a tyrosine ammonia-lyase (TAL). The 4-coumarate is then activated by a 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA, which serves as the starter unit for the polyketide synthase (PKS) machinery that elongates the polyene chain.[5]
-
Dialkylresorcinol (DAR) Moiety Synthesis: The resorcinol (B1680541) core is synthesized by a dedicated set of genes, often referred to as the dar gene cluster (darA and darB).[9] This pathway is responsible for producing the 2,5-dialkylresorcinol that is esterified with the polyene carboxylic acid.
The final step in the biosynthesis is the esterification of the polyene chain with the dialkylresorcinol moiety.
Application Notes & Protocols
4.1. Production of this compound from Chryseobacterium artocarpi CECT 8497
Chryseobacterium artocarpi CECT 8497 is a known producer of this compound. The following protocol is based on optimized conditions for enhanced pigment production.
Protocol 4.1.1: Cultivation of C. artocarpi CECT 8497
-
Inoculum Preparation: Aseptically transfer a loopful of C. artocarpi CECT 8497 from a nutrient agar (B569324) slant into a 100 mL Erlenmeyer flask containing 20 mL of nutrient broth. Incubate at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.
-
Production Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of the optimized production medium with 2% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 24-48 hours. Pigment production is typically maximal after 24 hours.
Table 1: Optimized Culture Conditions and Pigment Yield
| Parameter | Optimized Value | Reference |
| Carbon Source | Lactose (11.25 g/L) | [10] |
| Nitrogen Source | L-tryptophan (6 g/L) | [10] |
| Mineral Salt | KH2PO4 (650 ppm) | [10] |
| pH | 7.04 | [10] |
| Temperature | 30°C | [10] |
| Agitation | 200 rpm | [10] |
| Maximum Pigment Yield | 521.64 mg/L | [10] |
4.2. Extraction of this compound
The following protocol details the extraction of this compound from the bacterial biomass.
Protocol 4.2.1: Acetone Extraction of this compound
-
Harvest Cells: Centrifuge the culture broth at 8,000 rpm for 10 minutes at 4°C to pellet the bacterial cells. Discard the supernatant.[10]
-
Wash Cells: Resuspend the cell pellet in deionized water and centrifuge again at 8,000 rpm for 5 minutes at 4°C. Discard the supernatant.[10]
-
Extraction: Resuspend the washed cell pellet in acetone. The volume of acetone will depend on the amount of biomass; a 1:10 ratio of wet cell weight to solvent volume is a good starting point.
-
Cell Lysis: Sonicate the cell suspension in an ice bath until the cells are completely bleached. This indicates that the pigment has been released.[10]
-
Separate Extract: Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C to pellet the cell debris.[10]
-
Collect Supernatant: Carefully decant the supernatant, which contains the crude this compound extract.
-
Concentration: The crude extract can be concentrated using a rotary evaporator at a temperature not exceeding 50°C.[11]
4.3. Purification of this compound
A two-step purification process involving column chromatography followed by HPLC is recommended for obtaining high-purity this compound.
Protocol 4.3.1: Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent like hexane (B92381) as the slurry.
-
Sample Loading: Concentrate the crude this compound extract to a small volume and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, pigment-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of petroleum ether:benzene:acetone in a 10:40:5 ratio.[11]
-
Fraction Collection: Collect the yellowish-orange fractions and pool them.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.
Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) Purification
Further purification can be achieved using reverse-phase HPLC.
Table 2: HPLC Conditions for this compound Purification
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm) | [12] |
| Mobile Phase A | 50 mM Phosphate buffer (pH 2.4) | [12] |
| Mobile Phase B | Methanol with 0.1% acetic acid | [12] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV-Vis detector at 450 nm | [11] |
| Injection Volume | 20 µL |
Note: A gradient elution from a lower to a higher concentration of Mobile Phase B is typically used for optimal separation. The exact gradient should be optimized based on the specific this compound congeners present in the extract.
4.4. Quantification of this compound
Protocol 4.4.1: Spectrophotometric Quantification
For a rapid estimation of this compound concentration in the crude extract, a UV-Vis spectrophotometer can be used.
-
Dilute the acetone extract to obtain an absorbance reading within the linear range of the instrument.
-
Measure the absorbance at the maximum wavelength (λmax) for this compound, which is approximately 450 nm.[11]
-
The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of this compound in acetone is known. If ε is not available, quantification should be reported in terms of absorbance units or relative to a dry weight standard.
Protocol 4.4.2: HPLC-UV Quantification
For accurate and precise quantification, a validated HPLC-UV method is required.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Calibration Curve: Inject the calibration standards into the HPLC system using the conditions outlined in Table 2. Plot the peak area versus the concentration for each standard to generate a calibration curve.
-
Sample Analysis: Inject the this compound samples to be quantified.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Note: For a fully validated method according to ICH guidelines, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be determined.
4.5. Stability of this compound
The stability of a colorant is critical for its application in food products, which may undergo various processing and storage conditions.
Table 3: Stability of this compound under Various Conditions
| Condition | Observation | Reference |
| pH | Stable over a wide pH range (1.0 to 11.0) in one study. Another study suggests higher stability at acidic pH. | |
| Temperature | Stable in the range of 25–100°C. | [11] |
| Light | Stable in UV, sunlight, and dark conditions. | [11] |
Note: There is some discrepancy in the literature regarding pH stability. It is recommended that stability studies are conducted in the specific food matrix of interest.
Safety and Toxicology
A crucial aspect of considering any new food additive is its safety profile. A study on this compound extracted from Chryseobacterium artocarpi CECT 8497 has provided valuable toxicological data.
Table 4: Summary of Toxicological Data for this compound
| Study Type | Organism | Key Findings | Reference |
| Acute Oral Toxicity | Sprague-Dawley rats | No mortality or signs of toxicity up to 5000 mg/kg body weight. | |
| Sub-acute Oral Toxicity (28 days) | Sprague-Dawley rats | No observed adverse effect level (NOAEL) was determined to be 5000 mg/kg body weight/day. No significant differences in body weight, food consumption, clinical signs, organ weight, hematology, or serum biochemistry were observed. | |
| Mutagenicity (in vitro) | Bacterial reverse mutation assay (Ames test) | No evidence of mutagenicity. | |
| Mutagenicity (in vivo) | Mouse bone marrow micronucleus assay and sperm shape abnormality assay | No evidence of mutagenicity. |
These findings suggest a favorable safety profile for this compound, although further studies as required by regulatory agencies would be necessary for a formal food additive petition.
Conclusion
This compound is a promising natural yellowish-orange pigment with potential applications as a food colorant. Protocols for its production, extraction, and purification have been established. Furthermore, initial safety studies indicate a low toxicity profile. However, its use in food is currently not approved in major jurisdictions like the US and the EU. Significant regulatory hurdles, including comprehensive safety dossiers and formal petition processes, would need to be overcome. Additionally, more quantitative data on its stability in various food matrices are needed to fully assess its viability as a food colorant. For researchers and professionals in drug development, the antioxidant and antimicrobial properties of this compound may warrant further investigation for pharmaceutical or nutraceutical applications.
References
- 1. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Food Additive and Color Additive Petitions Under Review or Held in Abeyance [hfpappexternal.fda.gov]
- 5. Food Additive and Color Additive Petitions Under Review or Held in Abeyance [hfpappexternal.fda.gov]
- 6. Food Additives & Petitions | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. flinnsci.com [flinnsci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.indiana.edu [chem.indiana.edu]
Determining the Anti-inflammatory Properties of Flexirubin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin, a member of the this compound-type pigments, is a class of yellow-orange pigments produced by various bacteria, including those from the genera Chryseobacterium, Flexibacter, and Cytophaga. Emerging research has highlighted the therapeutic potential of this compound, demonstrating notable antioxidant and antimicrobial activities. Recent studies have also pointed towards significant anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. Evidence indicates that this compound can exert its anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. For instance, it has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound may activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.[1][2][3]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation and mechanistic studies.
Data Presentation: Quantitative Analysis of this compound's Bioactivities
The following tables summarize the currently available quantitative data on the antioxidant and anti-inflammatory activities of this compound. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Concentration (µM) | % Inhibition/Activity | Standard Compound | Reference |
| DPPH Radical Scavenging | 0.4 | 70.0% | Trolox | [4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 1.0 | 93.85% | Trolox | [4][5] |
| Superoxide Radical (O₂⁻) Scavenging | 1.0 | 93.85% | Trolox | [4] |
| Hydroxyl Radical (•OH) Scavenging | 1.0 | 91.65 ± 1.38% | Ascorbic Acid | [4] |
| Ferrous Ion Chelating Activity | 1.0 | 30.02% | Trolox | [4] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µg/mL) | IC₅₀ Value (µg/mL) | Notes | Reference |
| Lipoxygenase (LOX) Inhibition | - | 24.3 ± 0.88 | Data for a fraction containing a this compound-like compound. | [6] |
| Anti-inflammatory Activity | 1200 | - | Highest activity observed at this concentration (absorbance of 0.128AU). | [7][8] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
These protocols are designed to assess the direct anti-inflammatory effects of this compound in a cell-free or cell-based environment.
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Principle: This assay determines the ability of this compound to selectively inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzymes, which is proportional to the amount of prostaglandin (B15479496) produced.
Protocol:
-
Reagents: Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).
-
Enzyme Preparation: Reconstitute the purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, heme, and a fluorescent or colorimetric probe.
-
Inhibitor Incubation: Add various concentrations of this compound to the wells. Include a vehicle control, a non-inhibitor control, and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the IC₅₀ value of this compound for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Principle: This protocol quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol (Section 1.1).
-
Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate at 1000 rpm for 10 minutes and collect the cell-free supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples (the collected supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate (e.g., TMB), and stopping the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve for each cytokine using the provided standards. Determine the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve. Calculate the percentage reduction in cytokine production compared to the LPS-stimulated control.
In Vivo Anti-inflammatory Models
These protocols are designed to evaluate the anti-inflammatory efficacy of this compound in a whole-animal system.
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% DMSO).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Groups 3-5: this compound (e.g., 50, 100, 200 mg/kg, orally or intraperitoneally).
-
-
Drug Administration: Administer the respective treatments to the animals 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Principle: This model mimics the systemic inflammation seen in sepsis. LPS administration triggers a massive release of pro-inflammatory cytokines. This model is useful for assessing the ability of this compound to mitigate a systemic inflammatory response.
Protocol:
-
Animals and Grouping: Use mice (e.g., C57BL/6) and group them as described in the paw edema model.
-
Drug Administration: Administer this compound or controls 1 hour before LPS injection.
-
Induction of Endotoxemia: Inject a sublethal dose of LPS (e.g., 5-10 mg/kg, intraperitoneally).
-
Sample Collection: At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture and sacrifice the animals. Collect tissues such as the liver and lungs.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits as described in Section 1.3.
-
Histopathology: Fix the liver and lung tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: Isolate RNA from the tissues and perform RT-qPCR to analyze the expression of inflammatory genes such as Tnf, Il6, Il1b, Cox2, and Nos2.
Mechanistic Studies: Signaling Pathway Analysis
These protocols aim to elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, focusing on the NF-κB and MAPK signaling pathways.
Principle: This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways. Activation of these pathways often involves the phosphorylation of key proteins.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation for short time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.
-
MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective effects of this compound, a novel pigment from Chryseobacterium artocarpi, against carbon tetrachloride-induced liver injury: An in vivo study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
Flexirubin in Cosmetic Formulations: A Methodological Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Flexirubin, a yellowish-orange pigment produced by bacteria of the family Flavobacteriaceae, is emerging as a promising bioactive ingredient for cosmetic formulations.[1] Its inherent antioxidant, anti-inflammatory, and potential photoprotective properties make it a compelling candidate for development into advanced skincare products.[2][3] This document provides a detailed methodological approach for incorporating and evaluating this compound in cosmetic formulations, with a focus on its antioxidant, anti-inflammatory, and anti-aging potential.
Physicochemical Properties and Formulation Considerations
This compound is a lipophilic pigment, soluble in organic solvents like acetone (B3395972) and alkaline aqueous solutions, but insoluble in water.[4] This necessitates careful consideration during formulation, particularly for oil-in-water (O/W) emulsions, which are common in cosmetic creams and lotions.
Protocol for Incorporation into an O/W Cream Base
This protocol outlines a general method for incorporating this compound into a basic O/W cream formulation.
Materials:
-
Oil Phase:
-
Stearic Acid (thickener, emulsifier)
-
Cetyl Alcohol (emollient, thickener)
-
This compound extract (pre-dissolved in a suitable solvent like acetone, which will be evaporated)
-
Other lipophilic ingredients (e.g., oils, butters)
-
-
Water Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Triethanolamine (B1662121) (pH adjuster, emulsifier)
-
Preservative (e.g., Sodium Benzoate)
-
-
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
Homogenizer/High-shear mixer
-
Water bath
-
Procedure:
-
Preparation of Oil Phase:
-
In a clean beaker, combine stearic acid, cetyl alcohol, and other oil-soluble components.
-
Heat the mixture to 70-75°C while stirring continuously until all components are completely melted and form a homogeneous blend.[5]
-
Add the pre-dissolved this compound to the oil phase and mix thoroughly. If a solvent was used to dissolve the this compound, ensure it is completely evaporated before proceeding.
-
-
Preparation of Water Phase:
-
In a separate beaker, combine deionized water, glycerin, and the chosen preservative.
-
Heat the water phase to the same temperature as the oil phase (70-75°C).[5]
-
Add triethanolamine to the heated water phase and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while continuously stirring with a high-shear mixer.[5]
-
Continue homogenization for 10-15 minutes until a uniform and stable emulsion is formed.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool gradually while stirring gently.
-
Once the temperature is below 40°C, add any temperature-sensitive ingredients, such as fragrance.[6]
-
Continue to stir until the cream reaches room temperature and has a smooth, consistent texture.
-
Efficacy Evaluation: In Vitro Assays
A battery of in vitro assays is essential to substantiate the cosmetic claims of this compound-containing formulations.
Antioxidant Activity
This compound's antioxidant capacity is attributed to its polyene chromophore and phenolic hydroxyl group.[2] The following assays can quantify its ability to neutralize various reactive oxygen species (ROS).
Table 1: Summary of Antioxidant Activity of this compound
| Assay | This compound Concentration | % Scavenging/Inhibition | Standard | Reference |
| Hydrogen Peroxide (H₂O₂) Scavenging | 1.0 µM | 93.85% | Trolox (95.58%) | [2] |
| Superoxide Radical (O₂•⁻) Scavenging | 1.0 µM | 93.85% | Trolox (95.58%) | [2] |
| Hydroxyl Radical (•OH) Scavenging | 1.0 µM | 91.65% ± 1.38% | Ascorbic Acid | [2] |
| Lipid Peroxidation Inhibition (FTC) | 1.0 µM | 91.03% ± 1.00% | Trolox | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | 1.0 µM | Lower than Trolox | Trolox | [2] |
2.1.1. Experimental Protocols for Antioxidant Assays
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
Prepare a 43 mM solution of H₂O₂ in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Mix 0.1 mL of this compound at various concentrations with 1 mL of the H₂O₂ solution.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 230 nm.
-
Use a solution without this compound as the control and Trolox as the standard.[2]
-
-
Superoxide Radical (O₂•⁻) Scavenging Assay:
-
Prepare a reaction mixture containing 1 mL of 156 µM Nitro Blue Tetrazolium (NBT) and 1 mL of 468 µM NADH in 100 mM phosphate buffer (pH 7.8).
-
Add 0.1 mL of this compound at different concentrations to the mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 mL of 60 µM Phenazine Methosulfate (PMS) solution and incubate at 25°C for 30 minutes.
-
Measure the absorbance at 560 nm.[2]
-
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties.[2] The following protocol can be used to assess its ability to modulate inflammatory responses in skin cells.
2.2.1. Protocol: In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS).
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
ELISA kits for IL-6 and TNF-α
-
Western blot reagents and antibodies for p-p65, p-IκBα, p-p38, p-ERK, and p-JNK
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed HaCaT cells in 24-well plates.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (p65, IκBα, p38, ERK, JNK).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Caption: Potential mechanism of this compound in modulating inflammatory signaling.
Anti-Aging Activity
This compound's antioxidant properties suggest a potential role in combating skin aging by protecting against oxidative stress-induced damage. Key indicators of anti-aging efficacy include the stimulation of collagen synthesis and the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
2.3.1. Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
This compound stock solution
-
Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit
-
UVB radiation source (for induced-aging model)
Procedure:
-
Cell Culture: Culture HDFs in DMEM with 10% FBS.
-
Treatment:
-
Seed HDFs in 24-well plates.
-
Treat cells with various non-toxic concentrations of this compound for 48-72 hours.
-
(Optional) For a photoaging model, expose cells to a sub-lethal dose of UVB radiation before or during treatment with this compound.
-
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Measure the amount of secreted procollagen type I using a PIP EIA kit, following the manufacturer's instructions.
-
2.3.2. Protocol: In Vitro MMP-1 Inhibition Assay
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
This compound stock solution
-
MMP-1 inhibitor screening kit (fluorometric)
-
UVB radiation source
Procedure:
-
Induction of MMP-1:
-
Culture HDFs to near confluence.
-
Induce MMP-1 expression by exposing the cells to UVB radiation.
-
-
Treatment: Treat the UVB-irradiated HDFs with various concentrations of this compound for 24-48 hours.
-
MMP-1 Activity Measurement:
-
Collect the cell culture supernatant.
-
Measure MMP-1 activity using a fluorometric inhibitor screening kit according to the manufacturer's protocol.
-
[7]Workflow for In Vitro Anti-Aging Assays
Caption: Workflow for assessing the anti-aging effects of this compound.
Photoprotective Effects
This compound has been reported to enhance the Sun Protection Factor (SPF) of commercial sunscreens. I[3]ts photoprotective potential can be further evaluated through in vitro SPF determination.
2.4.1. Protocol: In Vitro SPF Determination
Materials:
-
Cosmetic formulation containing this compound
-
Quartz plates
-
UV-Vis spectrophotometer with an integrating sphere
-
Transpore™ tape
Procedure:
-
Sample Preparation: Accurately weigh and apply a uniform layer of the cosmetic formulation onto a quartz plate.
-
Spectrophotometric Analysis: Measure the absorbance of the sample across the UV spectrum (290-400 nm) using a UV-Vis spectrophotometer.
-
SPF Calculation: Calculate the in vitro SPF value using the Mansur equation.
Safety and Stability Evaluation
Ensuring the safety and stability of a cosmetic formulation is paramount.
Stability Testing
The stability of this compound in a cosmetic emulsion should be assessed under various stress conditions.
3.1.1. Protocol: Accelerated Stability Testing
Procedure:
-
Sample Storage: Store samples of the this compound-containing cosmetic formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and under different lighting conditions (e.g., dark, ambient light, UV light) for a period of 3 months. 2[6]. Evaluation: At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for changes in:
-
Physical properties: Color, odor, pH, viscosity, and emulsion integrity (phase separation).
-
Chemical stability: Quantify the concentration of this compound using a stability-indicating UPLC-MS method to determine the extent of degradation.
-
Workflow for Stability Testing
Caption: Workflow for accelerated stability testing of this compound formulations.
Safety Testing
3.2.1. In Vitro Skin Irritation Test
The EpiDerm™ Skin Irritation Test (SIT) is a validated in vitro method to assess the skin irritation potential of a substance.
Protocol: EpiDerm™ Skin Irritation Test
-
Tissue Culture: Utilize reconstructed human epidermal (RhE) tissues.
-
Application: Topically apply the this compound-containing formulation to the tissue surface.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Viability Assessment: Determine cell viability using the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates irritation potential.
[8]3.2.2. Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.
Protocol: Human Repeat Insult Patch Test (HRIPT)
-
Induction Phase: Apply the cosmetic formulation under a patch to the skin of human volunteers for a series of applications over several weeks. 2[9]. Rest Phase: A rest period of about two weeks follows the induction phase. 3[9]. Challenge Phase: Apply a challenge patch to a naive skin site to assess for any allergic reactions.
This compound presents a compelling profile as a multifunctional active ingredient for cosmetic applications. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its potential for photoprotection and anti-aging effects, warrant further investigation and development. The methodological approach outlined in this document provides a comprehensive framework for researchers and formulators to systematically evaluate the efficacy, safety, and stability of this compound in cosmetic formulations, paving the way for its successful integration into innovative skincare products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indirubin Inhibits LPS-Induced Inflammation via TLR4 Abrogation Mediated by the NF-kB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine retards LPS-elicited inflammation via down-regulating CCAT1 in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Flexirubin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin and its derivatives are a class of yellow pigments produced by various bacteria, notably from the phylum Bacteroidetes. These compounds are of increasing interest due to their potential biological activities. Accurate and reliable quantification of this compound is crucial for research and development in microbiology, natural product chemistry, and drug discovery. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The methods described are designed to offer robust and reproducible results for the separation and quantification of this compound from bacterial extracts.
Experimental Protocols
Sample Preparation
The initial step in the analysis of this compound is its extraction from the bacterial culture. Acetone (B3395972) is a commonly used and effective solvent for this purpose.
Protocol for this compound Extraction:
-
Cell Culture: Grow the this compound-producing bacterial strain (e.g., Chryseobacterium sp.) in an appropriate liquid medium until significant pigmentation is observed.
-
Harvesting: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.
-
Extraction: Decant the supernatant and resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the pellet. Ensure enough solvent is used to fully immerse the cells.
-
Lysis and Pigment Release: Sonicate the cell suspension or use vigorous vortexing to ensure complete cell lysis and extraction of the pigment into the acetone.
-
Clarification: Centrifuge the acetone extract at 10,000 x g for 10 minutes to remove cell debris.
-
Concentration: Carefully transfer the supernatant containing the this compound to a new tube. If necessary, the extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
Final Preparation: Prior to HPLC injection, filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Analysis
This section details two common approaches for this compound analysis by reverse-phase HPLC: an isocratic method and a gradient elution method. The choice of method may depend on the complexity of the sample matrix and the specific this compound derivatives being analyzed.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Detection Wavelength:
The maximum absorbance (λmax) for this compound is consistently observed at approximately 450 nm .[1][2][3][4] This wavelength should be used for detection to achieve the highest sensitivity.
Method A: Isocratic Elution
This method is suitable for rapid analysis and quantification when the sample contains a limited number of well-resolved this compound-type pigments.
HPLC Conditions:
| Parameter | Value |
| Column | Nova-Pak C18, 4 µm, 3.9 x 300 mm |
| Mobile Phase | Methanol with 0.1% (v/v) formic acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30 °C (typical, can be optimized) |
| Injection Volume | 10-20 µL |
| Detection | 450 nm |
| Run Time | 15-20 minutes |
Method B: Gradient Elution
A gradient elution method is recommended for complex samples containing multiple this compound derivatives or other interfering compounds. This approach provides better separation by gradually changing the mobile phase composition.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 2.4 |
| Mobile Phase B | Methanol with 0.1% (v/v) glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (typical, can be optimized) |
| Injection Volume | 10-20 µL |
| Detection | 450 nm |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
Note: This gradient program is a starting point and may require optimization based on the specific column and sample.
Data Presentation
Quantitative data for this compound analysis should be systematically recorded. The following table provides an example of expected performance characteristics for a validated HPLC method for this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Quantitative Data for this compound HPLC Analysis
| Parameter | This compound Peak 1 | This compound Peak 2 | This compound Peak 3 |
| Retention Time (min) | 5.8 | 7.2 | 9.1 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.1 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.3 | 0.45 |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
Note: this compound extracts can show multiple peaks, as different derivatives may be present in the sample.[1][2][4]
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the complete workflow from bacterial culture to the final quantitative analysis of this compound.
References
Culturing Chryseobacterium for Optimal Flexirubin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubins are a class of yellow-orange pigments characterized by a unique polyene structure, primarily produced by bacteria belonging to the phylum Bacteroidetes, including the genus Chryseobacterium.[1][2][3] These pigments have garnered significant interest due to their potential therapeutic applications, including antioxidant and antimicrobial properties.[1][4] This document provides detailed application notes and protocols for the cultivation of Chryseobacterium species to achieve optimal production of flexirubin, tailored for research, and drug development purposes. The protocols outlined below are based on established methodologies for species such as Chryseobacterium artocarpi and Chryseobacterium shigense, which are known producers of this compound.
Data Presentation: Optimizing Culture Conditions
The production of this compound is significantly influenced by culture conditions, including media composition, pH, temperature, and aeration. The following tables summarize key quantitative data for optimizing this compound yield.
Table 1: Optimized Media Composition for this compound Production by Chryseobacterium artocarpi CECT 8497 [5][6]
| Component | Optimized Concentration |
| Lactose | 11.25 g/L |
| L-tryptophan | 6 g/L |
| KH2PO4 | 650 ppm |
Table 2: Standard Culture Conditions for this compound Production
| Parameter | Chryseobacterium artocarpi CECT 8497 | Chryseobacterium shigense | Chryseobacterium sp. kr6 |
| Temperature | 30°C[6][7] | 30°C[1][8] | 30°C[4] |
| Initial pH | 7.04[6] | Not specified | ~8.0[4] |
| Agitation | 200 rpm[6][7] | 200 rpm[1][8] | Shaking[4] |
| Aeration | 2 L/min (in bioreactor)[6][7] | 1/5 O2[1][8] | Not specified |
| Incubation Time | 24 hours[6][7] | Not specified | 48 hours[4] |
| Max. Yield | 521.64 mg/L[5][6] | Not specified | 180 µg/g biomass[4] |
Experimental Protocols
Protocol 1: Culturing Chryseobacterium for this compound Production
This protocol details the steps for cultivating Chryseobacterium species to promote the production of this compound.
1. Media Preparation:
-
Optimized Medium for C. artocarpi CECT 8497: [5][6]
-
Dissolve 11.25 g of lactose, 6 g of L-tryptophan, and 0.65 g of KH2PO4 in 1 L of distilled water.
-
Adjust the pH to 7.04.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Nutrient Medium for C. shigense: [1][8]
-
Dissolve 5 g of peptone and 3 g of meat extract in 1 L of distilled water.
-
For solid medium, add 15 g of agar (B569324).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
2. Inoculum Preparation:
-
Aseptically transfer a single colony of the desired Chryseobacterium strain from a nutrient agar plate to a flask containing 20 mL of Nutrient Broth.[6]
-
Incubate the culture at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.[6]
3. Fermentation:
-
Transfer the inoculum to the production medium at a 2% (v/v) ratio (e.g., 2 mL inoculum into 100 mL of production medium).[6]
-
Incubate the production culture under the optimized conditions specified in Table 2. For bioreactor cultivation, maintain the specified aeration and agitation rates.[6][7]
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the bacterial biomass.
1. Harvesting Cells:
-
After the incubation period, harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.[7]
-
Discard the supernatant.
2. Pigment Extraction:
-
Resuspend the cell pellet in a suitable volume of acetone (B3395972). A 5% acetone solution has been reported for C. artocarpi.[7] Other studies have utilized pure acetone.[1][8] The use of ultrasound may enhance extraction efficiency.[4]
-
Vortex or agitate the mixture vigorously to ensure complete extraction of the pigment.
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the cell debris.[8]
-
Carefully collect the supernatant containing the this compound pigment.
Protocol 3: Quantification of this compound
This protocol provides a method for quantifying the extracted this compound.
1. Spectrophotometric Analysis:
-
Measure the absorbance of the this compound-containing supernatant at a wavelength of 450 nm using a spectrophotometer.[8]
-
Use the extraction solvent (e.g., acetone) as a blank.
2. Concentration Determination (Optional):
-
To determine the exact concentration, a standard curve should be generated using purified this compound of a known concentration.
-
Alternatively, the yield can be reported in terms of absorbance units per volume or per gram of biomass.
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Simplified this compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis.
References
- 1. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chryseobacterium - Wikipedia [en.wikipedia.org]
- 3. Phylogenetic insights into the diversity of Chryseobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Properties of Flexirubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexirubin, a member of the polyenic acid pigment family, is produced by various bacteria, including those from the genera Flexibacter, Cytophaga, and Chryseobacterium. While traditionally studied for its role in bacterial physiology and its antioxidant properties, recent research has unveiled its potential as an anticancer agent. These application notes provide a comprehensive guide to the techniques and protocols used to assess the anticancer properties of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
Table 1: IC50 Values of this compound against Human Breast Cancer Cell Line (MCF-7)
| Assay Type | IC50 (μM) | Reference |
| MTT Assay | 62 | [1] |
| SRB Assay | 71 | [1] |
| LDH Assay | 48 | [1] |
Note: Further research is required to establish the IC50 values of this compound against a broader panel of cancer cell lines to determine its spectrum of activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of this compound on cancer cell viability.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
This assay is based on the ability of SRB to bind to protein components of cells and is used to measure cell density.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][3][4][5][6]
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assays
These assays help to determine if this compound induces programmed cell death.
Apoptosis is often characterized by the cleavage of DNA into fragments of specific sizes.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations of 45 and 90 µg/ml for 24-48 hours.[1]
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol (B145695) precipitation.
-
RNase Treatment: Treat the DNA with RNase A to remove any contaminating RNA.
-
Agarose (B213101) Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
This technique is used to measure the changes in the expression of genes involved in apoptosis, such as the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR (qPCR): Perform qPCR using specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Primer Sequences: (Note: Primer sequences should be designed and validated for the specific target species).
-
Bax Forward: 5'-GTCAGCTGCCACTCGGAA-3'
-
Bax Reverse: 5'-AGGCGGCTCATAGTCAAAGT-3'
-
Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. An increase in the Bax/Bcl-2 ratio is indicative of the induction of apoptosis.[7][8][9][10]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the anticancer properties of this compound.
Signaling Pathway Diagram: this compound's Potential Induction of Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
The protocols and data presented here provide a solid foundation for investigating the anticancer properties of this compound. The evidence suggests that this compound induces cytotoxicity in cancer cells, at least in part, through the induction of apoptosis, potentially by modulating the expression of key apoptosis-regulating genes like Bax and Bcl-2. Further research, including testing on a wider range of cancer cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential. The use of the detailed protocols and visualization tools provided will aid in the systematic evaluation of this compound and other novel natural compounds in the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. saudijournals.com [saudijournals.com]
- 7. dovepress.com [dovepress.com]
- 8. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Flexirubin Extraction and Purification Technical Support Center
Welcome to the technical support center for Flexirubin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the lab.
Troubleshooting Guide
This section addresses specific problems that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Pigment Yield | Suboptimal bacterial culture conditions. | Optimize culture medium components. For Chryseobacterium artocarpi, consider lactose (B1674315) (11.25 g/L), L-tryptophan (6 g/L), and KH2PO4 (650 ppm) for increased yield.[1][2] Optimize physical parameters such as agitation (200 rpm), aeration (2 L/min), and pH (7.04).[2] |
| Inefficient cell lysis and pigment extraction. | Use ultrasonication in the presence of an organic solvent like acetone (B3395972) to ensure complete cell bleaching.[2] Ensure a sufficient solvent-to-biomass ratio. | |
| Poor Solubility of Extracted Pigment | This compound is inherently insoluble in water and many common organic solvents.[3] | Use acetone for initial extraction. For subsequent steps, solubilize in dimethyl sulfoxide (B87167) (DMSO) or alkaline aqueous solutions (e.g., sodium hydroxide, sodium carbonate).[3] Bio-based solvents like D-limonene and butanol have also shown some effectiveness.[4] |
| Presence of water in the organic solvent. | Ensure the use of anhydrous solvents, as water can cause the pigment to precipitate. | |
| Co-extraction of Impurities | Non-specific extraction by the solvent. | Consider a multi-step extraction or a solvent partition to separate compounds based on polarity. |
| Presence of other cellular components like lipids and proteins. | Incorporate a washing step with a non-polar solvent like hexane (B92381) to remove lipids before the main extraction. | |
| Difficulty in Pigment Purification | Co-elution of similar pigments during chromatography. | Optimize the High-Performance Liquid Chromatography (HPLC) method. This may involve using a longer column, a more extended solvent gradient, and a low pH solvent system for better separation. |
| Pigment degradation during purification. | This compound is generally stable to light and a range of temperatures (25–100 °C).[3] However, minimize exposure to harsh chemicals and extreme pH for extended periods. | |
| Pigment Color Fades or Changes | pH shift. | The color of this compound is pH-sensitive. Maintain a consistent pH throughout the process, especially during purification. |
| Degradation of the pigment. | Protect the sample from prolonged exposure to strong light and high temperatures, even though it has some stability.[3] Store extracts and purified fractions at low temperatures in the dark. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
Acetone is widely reported as the most effective solvent for extracting this compound from bacterial biomass.[2][3][5] It offers good solubility for the pigment.[3]
2. Why is my this compound extract not dissolving in water or ethanol (B145695)?
This compound is a non-polar pigment and is insoluble in water and many polar organic solvents like ethanol and methanol (B129727).[3] For aqueous solutions, it is soluble in alkaline conditions.[3]
3. How can I improve the yield of this compound from my bacterial culture?
Optimizing the culture medium is crucial. For instance, for Chryseobacterium artocarpi, supplementing the medium with lactose, L-tryptophan, and potassium dihydrogen phosphate (B84403) has been shown to significantly increase pigment production.[1][2] Additionally, controlling physical parameters like agitation, aeration, and pH during fermentation is important.[2]
4. What are the common methods for purifying this compound?
The most common and effective method for purifying this compound is High-Performance Liquid Chromatography (HPLC). Other chromatographic techniques like thin-layer chromatography (TLC) and column chromatography can also be used.[5]
5. How can I confirm that the extracted pigment is this compound?
The presence of this compound can be initially indicated by a color change of the bacterial colony or extract to red or violet upon the addition of 40% KOH. For confirmation and characterization, techniques such as UV-Visible spectroscopy (maximum absorbance around 450 nm), Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[3]
6. What are the typical impurities found in a crude this compound extract?
Crude extracts typically contain other cellular components such as lipids, proteins, and potentially other pigments produced by the bacteria.[6]
7. How should I store my purified this compound?
Purified this compound should be stored in a dark, cool, and dry place to prevent degradation. While it is relatively stable, minimizing exposure to light and heat is good practice.[3]
Experimental Protocols
Protocol 1: Extraction of this compound from Chryseobacterium sp.
-
Cell Harvesting : Centrifuge the bacterial culture broth (e.g., 8000 x g for 10 minutes at 4°C) to pellet the cells.[3]
-
Washing : Wash the cell pellet with distilled water or a suitable buffer to remove residual media components.
-
Extraction : Resuspend the cell pellet in acetone. The volume will depend on the size of the pellet.
-
Cell Lysis : Sonicate the cell-acetone mixture until the cells are completely bleached, indicating the pigment has been extracted.[2]
-
Separation : Centrifuge the mixture (e.g., 10,000 rpm for 5 minutes at 4°C) to separate the pigment-containing supernatant from the cell debris.[2]
-
Drying : The supernatant can be air-dried or dried under vacuum to obtain the crude this compound pigment.[3]
Protocol 2: Purification of this compound by HPLC
-
Sample Preparation : Dissolve the crude this compound extract in a suitable solvent, such as methanol or the initial mobile phase of the HPLC gradient. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System : Utilize a preparative HPLC system with a suitable column (e.g., a C18 column).
-
Mobile Phase : A gradient of solvents is often necessary for good separation. An example could be a gradient of an acidified aqueous solvent and an organic solvent like methanol or acetonitrile. A low pH solvent system has been shown to be effective.
-
Detection : Monitor the elution of the pigments using a UV-Vis detector at 450 nm.[3]
-
Fraction Collection : Collect the fractions corresponding to the desired peaks.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.
Visualizations
Caption: Workflow for the extraction of crude this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flexirubin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of Flexirubin production from microbial sources, primarily Chryseobacterium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a yellow-orange pigment belonging to the aryl polyene class of compounds. It is primarily produced by bacteria of the genus Chryseobacterium.[1][2] this compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These properties make them promising candidates for applications in the pharmaceutical, cosmetic, and food industries.
Q2: Which microorganisms are known to produce this compound?
The most well-documented producers of this compound are bacteria belonging to the genus Chryseobacterium. Several species within this genus, such as Chryseobacterium artocarpi and Chryseobacterium shigense, are known to produce this pigment.[3]
Q3: What are the key factors that influence the yield of this compound production?
The yield of this compound is significantly influenced by both nutritional and physical parameters of the fermentation process. Key factors include the composition of the culture medium (carbon and nitrogen sources, and mineral salts) and physical conditions such as pH, temperature, and aeration.[1][2]
Q4: What is a typical yield for this compound production?
This compound yields can vary significantly depending on the producing strain and the cultivation conditions. However, through optimization of the culture medium and fermentation process, yields can be substantially increased. For instance, in a study with Chryseobacterium artocarpi CECT 8497, optimization of the medium composition led to a 7.23-fold increase in pigment production, reaching a concentration of 521.64 mg/L in a 50 L bioreactor.[1][2]
Q5: How is this compound typically extracted and quantified?
This compound is commonly extracted from the bacterial biomass using organic solvents, with acetone (B3395972) being a widely used and effective option.[3] Quantification is typically performed spectrophotometrically by measuring the absorbance of the acetone extract at a wavelength of 450 nm.[3]
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during this compound production experiments and provides potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Pigment Production | - Inappropriate microbial strain.- Suboptimal culture medium composition.- Incorrect pH of the medium.- Inadequate aeration or agitation. | - Confirm the identity and pigment-producing capability of your Chryseobacterium strain.- Optimize the medium components. See the Experimental Protocol for Media Optimization using Response Surface Methodology (RSM) .- Adjust the initial pH of the medium to the optimal range (typically around 7.0).- Ensure adequate oxygen supply by optimizing the agitation and aeration rates in the fermenter. |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature). | - Standardize the inoculum preparation procedure (age of the culture, cell density).- Ensure accurate weighing and mixing of all media components.- Calibrate and monitor pH and temperature probes regularly to maintain consistent conditions. |
| Difficulty in Extracting the Pigment | - Incomplete cell lysis.- Use of an inappropriate solvent. | - Employ cell disruption techniques such as sonication or bead beating after solvent addition to enhance extraction efficiency.- Use acetone as the primary extraction solvent. Ensure a sufficient solvent-to-biomass ratio. |
| Color of the Pigment Fades After Extraction | - Exposure to light or high temperatures.- Oxidative degradation. | - Protect the pigment extract from direct light by using amber-colored vials or wrapping containers in aluminum foil.- Store the extract at low temperatures (4°C for short-term, -20°C for long-term).- Consider adding an antioxidant to the solvent during extraction. |
Experimental Protocols
Experimental Protocol for Media Optimization using Response Surface Methodology (RSM)
This protocol provides a step-by-step guide to optimize the culture medium for enhanced this compound production using a statistical approach called Response Surface Methodology (RSM).
1. Preliminary Screening of Significant Factors (Plackett-Burman Design):
-
Objective: To identify the most significant media components affecting this compound production from a larger list of potential factors.
-
Procedure:
-
Select a range of potential carbon sources (e.g., glucose, lactose, sucrose), nitrogen sources (e.g., peptone, yeast extract, L-tryptophan), and mineral salts (e.g., KH2PO4, MgSO4).
-
Design a Plackett-Burman experiment using statistical software (e.g., Design-Expert®).
-
Prepare the culture media according to the experimental design, with each factor at a high (+) and low (-) level.
-
Inoculate the media with a standardized culture of Chryseobacterium.
-
Incubate under constant temperature and agitation.
-
After a fixed incubation period, extract and quantify the this compound yield for each experimental run.
-
Analyze the results to identify the factors with the most significant positive effect on production.
-
2. Optimization of Significant Factors (Central Composite Design):
-
Objective: To determine the optimal concentrations of the significant factors identified in the preliminary screening.
-
Procedure:
-
Based on the Plackett-Burman results, select the top 2-4 most significant factors (e.g., Lactose, L-tryptophan, KH2PO4).[1][2]
-
Design a Central Composite Design (CCD) experiment using statistical software. This design will have five levels for each factor.
-
Prepare the culture media according to the CCD matrix.
-
Perform the fermentation, extraction, and quantification as described previously.
-
Analyze the data using the software to fit a second-order polynomial equation to the experimental data.
-
Generate response surface plots and contour plots to visualize the relationship between the factors and the response (this compound yield).
-
Use the model to predict the optimal concentrations of each factor for maximizing this compound production.
-
Table 1: Example of a Central Composite Design for Three Factors
| Run | Factor A (Lactose, g/L) | Factor B (L-Tryptophan, g/L) | Factor C (KH2PO4, g/L) |
| 1 | -1 (Low) | -1 (Low) | -1 (Low) |
| 2 | +1 (High) | -1 (Low) | -1 (Low) |
| ... | ... | ... | ... |
| 15 | 0 (Center) | 0 (Center) | 0 (Center) |
| 16 | -α (Axial) | 0 (Center) | 0 (Center) |
| ... | ... | ... | ... |
| 20 | 0 (Center) | 0 (Center) | +α (Axial) |
3. Validation of the Model:
-
Objective: To confirm the predicted optimal conditions.
-
Procedure:
-
Prepare the culture medium with the optimal concentrations of the factors as predicted by the RSM model.
-
Run the fermentation in triplicate under these conditions.
-
Compare the experimental this compound yield with the predicted yield from the model to validate the results.
-
Protocol for Fed-Batch Fermentation for High-Density Culture
This protocol describes a fed-batch fermentation strategy to achieve high cell density of Chryseobacterium and consequently, increased this compound production.
1. Batch Phase:
-
Objective: To achieve initial biomass accumulation.
-
Procedure:
-
Prepare a batch culture medium optimized for growth. This may be the medium optimized using RSM.
-
Inoculate a fermenter with a standardized culture of Chryseobacterium.
-
Run the fermentation in batch mode at optimal temperature, pH, and agitation.
-
Monitor the growth (e.g., by measuring optical density at 600 nm) and the concentration of the primary carbon source.
-
2. Fed-Batch Phase (pH-Stat Feeding Strategy):
-
Objective: To maintain a controlled growth rate and extend the production phase by feeding a concentrated nutrient solution.
-
Procedure:
-
Prepare a sterile, concentrated feeding solution containing the limiting substrate (e.g., lactose) and other key nutrients like L-tryptophan.
-
When the initial carbon source in the batch phase is nearly depleted (indicated by a sharp increase in dissolved oxygen and a rise in pH), initiate the feeding.
-
Implement a pH-stat feeding strategy where the feed pump is activated when the pH rises above a setpoint (e.g., 7.2), indicating substrate limitation. The addition of the acidic feed will lower the pH, and the pump will stop until the pH rises again.
-
Continue the fed-batch cultivation, monitoring cell growth and this compound production by taking periodic samples.
-
Harvest the culture when the this compound production rate starts to decline.
-
Table 2: Example of Batch and Feed Media Composition
| Component | Batch Medium (g/L) | Feed Medium (g/L) |
| Lactose | 11.25 | 200 |
| L-Tryptophan | 6 | 60 |
| KH2PO4 | 0.65 | 6.5 |
| Yeast Extract | 5 | 50 |
| Peptone | 5 | 50 |
Protocol for this compound Extraction and Quantification
1. Extraction:
-
Materials: Bacterial culture, centrifuge, centrifuge tubes, acetone, sonicator (optional), rotary evaporator.
-
Procedure:
-
Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the cell pellet in a known volume of acetone.
-
To enhance extraction, sonicate the cell suspension or use a bead beater to disrupt the cells.
-
Centrifuge the mixture again to pellet the cell debris.
-
Carefully collect the acetone supernatant containing the this compound.
-
2. Quantification:
-
Materials: Acetone extract, spectrophotometer, quartz cuvettes.
-
Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to 450 nm.
-
Use pure acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the this compound extract.
-
If the absorbance is too high (typically > 2.0), dilute the extract with a known volume of acetone and re-measure.
-
The concentration of this compound can be calculated using a standard curve if a pure standard is available, or it can be expressed in terms of absorbance units per volume of culture.
-
Visualizations
Caption: The biosynthetic pathway of this compound, starting from L-Tyrosine.
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: An experimental workflow for the systematic optimization of this compound production.
References
Technical Support Center: Troubleshooting Low Flexirubin Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low Flexirubin expression in bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression sometimes low?
This compound is a unique orange pigment produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genus Chryseobacterium.[1][2][3][4][5] It is an aryl polyene that exhibits antioxidant properties and is being investigated for various applications.[6][7][8] Low expression can occur due to several factors, including suboptimal culture conditions, issues with the genetic expression system, or the inherent metabolic burden on the host cells.
Q2: What are the key components of the this compound biosynthesis pathway?
The biosynthesis of this compound involves a complex pathway that starts from tyrosine.[5] Key enzymatic steps include the deamination of tyrosine by tyrosine ammonia-lyase (TAL) and the subsequent activation by a 4-coumarate-CoA ligase (4CL) to initiate the formation of the polyene moiety.[2][5] The pathway also involves enzymes similar to those in fatty acid synthesis.[5]
Q3: Can I express this compound in E. coli or other model organisms?
While this compound is naturally produced in bacteria like Chryseobacterium, heterologous expression in hosts like E. coli is a common goal for streamlined production. However, challenges can arise due to differences in codon usage, the need for specific precursors, and potential toxicity of the pigment or its intermediates to the host.[9][10]
Troubleshooting Guides
Issue 1: No or Very Low Pigment Production
If you are observing little to no orange coloration in your bacterial culture, it indicates a significant issue with this compound expression. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound expression.
Possible Causes and Solutions:
-
Suboptimal Media Composition: The growth medium may lack essential precursors or have incorrect nutrient concentrations.
-
Solution: Supplement the medium with L-tryptophan and ensure an adequate phosphate (B84403) source, as these have been shown to be significant for this compound production.[1][3][4] Consider using lactose (B1674315) as a carbon source.[1][3][4]
-
-
Incorrect Culture Conditions: Temperature, pH, and aeration can significantly impact bacterial growth and pigment production.
-
Codon Mismatch (Recombinant Expression): If you are expressing this compound synthesis genes in a heterologous host like E. coli, the codon usage of the genes may not be optimal for the host's translation machinery.
-
Solution: Perform codon optimization of your gene sequence to match the codon bias of your expression host.
-
-
Plasmid and Promoter Issues (Recombinant Expression): The choice of expression vector and promoter strength can impact protein production levels.[9][13]
-
Solution: Ensure you are using a vector with a suitable promoter (e.g., a tightly regulated promoter to avoid toxicity). Verify the integrity of your plasmid DNA.
-
Issue 2: Inconsistent Pigment Yields Between Batches
Variability in this compound production across different experiments can hinder research and development.
Possible Causes and Solutions:
-
Inconsistent Inoculum Preparation: The age and density of the starter culture can affect the growth kinetics and final yield.
-
Solution: Standardize your inoculation protocol. Always use a fresh colony to start your overnight culture and inoculate your main culture to a consistent starting optical density (e.g., OD600 of 0.05-0.1).
-
-
Media Preparation Variability: Minor differences in media component concentrations can lead to varied outcomes.
-
Solution: Prepare media in larger batches to minimize variability. Ensure all components are fully dissolved and the final pH is correctly adjusted before autoclaving.
-
-
Fluctuations in Culture Conditions: Inconsistent temperature or aeration in incubators can affect bacterial metabolism.
-
Solution: Regularly calibrate and monitor your incubators and shakers to ensure consistent operating conditions.
-
Data Summary Tables
Table 1: Optimized Culture Conditions for Chryseobacterium artocarpi CECT 8497
| Parameter | Optimized Value | Reference |
| Lactose | 11.25 g/L | [1][3][4] |
| L-tryptophan | 6 g/L | [1][3][4] |
| KH2PO4 | 650 ppm | [1][3][4] |
| Temperature | 30°C | [4][11] |
| Agitation | 200 rpm | [4][11] |
| pH | 7.04 | [4] |
| Aeration | 2 L/min | [4] |
Under these optimized conditions, a 7.23-fold increase in pigment production was observed, reaching 521.64 mg/L.[1][3][4]
Experimental Protocols
Protocol 1: Cultivation of Chryseobacterium artocarpi for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of C. artocarpi from a nutrient agar (B569324) plate to a flask containing 20 mL of Nutrient Broth (NB).
-
Incubate at 30°C with shaking at 200 rpm until the culture reaches an OD600 of 1.0.[4]
-
-
Production Culture:
-
Inoculate 100 mL of fresh production medium (see Table 1 for optimized composition) in a 500 mL Erlenmeyer flask with 2 mL of the seed culture.[4]
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.[4] Pigment production typically initiates after 6 hours and reaches its maximum around 24 hours.[4]
-
-
Pigment Extraction and Quantification:
-
Centrifuge the culture broth at 8000 x g for 10 minutes at 4°C.
-
Discard the supernatant and extract the pigment from the cell pellet using acetone (B3395972).[11]
-
Concentrate the acetone extract using a rotary evaporator.
-
Quantify the this compound yield using spectrophotometry or HPLC.
-
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product biosynthetic potential reflects macroevolutionary diversification within a widely distributed bacterial taxon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 10. Special Issue: Recombinant Protein Expression in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of flexirubin, addressing common issues related to pH, temperature, and light exposure. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under common laboratory conditions?
A1: this compound, a pigment produced by bacteria such as Chryseobacterium species, is reported to be relatively stable under a range of conditions. Some studies indicate its stability in the presence of UV and sunlight, as well as in dark conditions[1]. An ink formulation containing this compound has been shown to be stable for 30 days across a broad pH range (1.0 to 11.0) and at temperatures from 25 to 70°C.
Q2: How does pH affect the stability and color of this compound?
A2: this compound's color can be pH-sensitive. A characteristic trait of this compound-type pigments is a positive bathochromic shift (a change in spectral band position to a longer wavelength) when exposed to an alkaline solution, such as 20% potassium hydroxide (B78521) (KOH), which causes a color change from yellow to reddish-brown[1]. While one study on a specific formulation suggests stability across a wide pH range, it is crucial to experimentally determine the optimal pH for your specific application and solvent system.
Q3: What is the thermal stability of this compound?
A3: this compound has been reported to be stable over a temperature range of 25–100 °C[1]. However, prolonged exposure to high temperatures can lead to degradation, a common characteristic of polyene pigments[1]. The rate of thermal degradation is expected to follow first-order kinetics, with the degradation rate constant increasing with temperature.
Q4: Is this compound sensitive to light?
A4: While some reports suggest this compound is stable in the presence of UV and sunlight, photodegradation can still occur with prolonged or high-intensity light exposure[1]. As a polyene-containing molecule, this compound has the potential to undergo photo-oxidation. It is recommended to store this compound solutions and samples protected from light, especially during long-term storage.
Q5: I'm observing a rapid loss of color in my this compound solution. What could be the cause?
A5: Rapid color loss can be attributed to several factors. Check the pH of your solution, as extreme acidic or alkaline conditions might accelerate degradation. Ensure the temperature is within the stable range and that the solution is protected from direct light. The choice of solvent can also influence stability; this compound is soluble in acetone (B3395972) and alkaline aqueous solutions but insoluble in water and most organic solvents[1]. Impurities in the pigment extract or the presence of oxidizing agents could also contribute to degradation.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected color change or shift in absorbance spectrum | - pH of the solution is outside the optimal range.- Presence of contaminants or metal ions.- Solvent effects. | - Measure and adjust the pH of the solution using appropriate buffers.- Use high-purity solvents and deionized water.- Perform a fresh extraction and purification of the pigment.- Analyze the absorbance spectrum in different solvents to check for solvatochromic effects. |
| Precipitation of pigment from solution | - Poor solubility in the chosen solvent.- Temperature fluctuations affecting solubility.- Change in pH leading to the formation of less soluble species. | - Ensure the solvent is appropriate for this compound (e.g., acetone, DMSO, alkaline aqueous solutions).- Store the solution at a constant temperature.- Check and buffer the pH of the solution. |
| Inconsistent results in stability assays | - Inadequate control of experimental parameters (pH, temperature, light).- Variation in initial pigment concentration.- Degradation of stock solution. | - Use calibrated equipment for pH and temperature control.- Employ a photostability chamber for controlled light exposure.- Prepare a fresh stock solution for each set of experiments.- Always run a dark control in light stability studies. |
| Rapid degradation during storage | - Exposure to light.- Inappropriate storage temperature.- Presence of oxygen. | - Store solutions in amber vials or wrap containers in aluminum foil.- Store at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing. |
Quantitative Data on this compound Stability
The following tables present illustrative quantitative data on the stability of this compound under different conditions. This data is hypothetical and intended to serve as a template for presenting results from your own experiments.
Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C in the Dark
| pH | Half-Life (t½) in hours | First-Order Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 48 | 0.0144 |
| 5.0 | 120 | 0.0058 |
| 7.0 | 200 | 0.0035 |
| 9.0 | 150 | 0.0046 |
| 11.0 | 60 | 0.0116 |
Table 2: Effect of Temperature on the Half-Life (t½) of this compound at pH 7.0 in the Dark
| Temperature (°C) | Half-Life (t½) in hours | First-Order Degradation Rate Constant (k) in h⁻¹ |
| 25 | 200 | 0.0035 |
| 40 | 95 | 0.0073 |
| 60 | 30 | 0.0231 |
| 80 | 8 | 0.0866 |
| 100 | 2 | 0.3466 |
Table 3: Effect of Light Exposure on the Half-Life (t½) of this compound at 25°C and pH 7.0
| Light Condition | Half-Life (t½) in hours | First-Order Degradation Rate Constant (k) in h⁻¹ |
| Dark (Control) | 200 | 0.0035 |
| Diffuse Daylight | 50 | 0.0139 |
| Direct Sunlight (Simulated) | 10 | 0.0693 |
| UV-A Lamp (365 nm) | 5 | 0.1386 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
Objective: To determine the degradation kinetics of this compound at various pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 11).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of purified this compound in acetone.
-
Sample Preparation: Dilute the this compound stock solution into each buffer solution to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at its λmax (approximately 450 nm).
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Spectrophotometric Analysis: At regular time intervals, measure the absorbance of each sample at the λmax of this compound.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The degradation rate constant (k) is the negative of the slope of the linear regression. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Assessment of this compound Thermal Stability
Objective: To determine the thermal degradation kinetics of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer at a pH where it is most stable (determined from Protocol 1).
-
Incubation: Aliquot the solution into several vials and incubate them at different constant temperatures (e.g., 40°C, 60°C, 80°C, 100°C) in a water bath or heating block. Include a control sample at a reference temperature (e.g., 25°C).
-
Sampling and Analysis: At specified time points, remove a vial from each temperature, cool it rapidly in an ice bath, and measure its absorbance at the λmax.
-
Data Analysis: For each temperature, determine the degradation rate constant (k) and half-life (t½) as described in Protocol 1.
Protocol 3: Assessment of this compound Photostability
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer. Aliquot the solution into two sets of transparent vials (e.g., quartz or borosilicate glass).
-
Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials (light-exposed and dark control) in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp). Maintain a constant temperature throughout the experiment.
-
Sampling and Analysis: At regular intervals, remove one light-exposed vial and its corresponding dark control. Measure the absorbance of both samples at the λmax.
-
Data Analysis: Calculate the percentage of degradation due to light at each time point by comparing the absorbance of the light-exposed sample to the dark control. Determine the photodegradation rate constant and half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Flexirubin Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Flexirubin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. Peak Fronting: - Column overload. - Poorly packed column. | For Tailing: - Use a low pH mobile phase (e.g., pH 2.4) to suppress silanol (B1196071) ionization.[1] - Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. - Reduce the sample concentration or injection volume. For Fronting: - Decrease the sample concentration or injection volume. - Replace the column if the packing has deteriorated. |
| Poor Resolution/Overlapping Peaks | - Inadequate separation efficiency. - Mobile phase composition not optimal. - Inappropriate gradient profile. | - Use a longer column to increase the plate number.[1] - Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (e.g., phosphate (B84403) buffer) can increase retention and improve separation. - Employ a more extended and shallower solvent gradient.[1] |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate. - Inconsistent mobile phase preparation. - Lack of column equilibration. - Temperature fluctuations. | - Check the HPLC system for leaks and ensure the pump is functioning correctly. - Prepare fresh mobile phase daily and ensure accurate mixing of solvents. - Equilibrate the column with the initial mobile phase for a sufficient time before each injection. - Use a column oven to maintain a consistent temperature. |
| High Backpressure | - Blockage in the guard column or column frit. - Particulate matter from the sample. - Precipitation of buffer salts in the mobile phase. | - Replace the guard column or in-line filter. - Filter all samples through a 0.22 µm filter before injection. - Ensure the mobile phase buffer is fully dissolved and consider flushing the system with water if precipitation is suspected. |
| No Peaks or Very Small Peaks | - Sample degradation. - Low sample concentration. - Detector issue. - Injection problem. | - this compound is light-sensitive; protect samples from light. Prepare fresh samples. - Concentrate the sample or inject a larger volume (if not causing overload). - Check detector settings (wavelength should be around 450 nm for this compound) and lamp status.[2][3][4][5] - Verify the injector is working correctly and there are no blockages. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Incomplete column equilibration with gradient elution. | - Degas the mobile phase thoroughly. - Use high-purity HPLC-grade solvents. Flush the detector cell. - Ensure the column is fully equilibrated with the initial gradient conditions before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound separation?
A1: A good starting point is reversed-phase HPLC using a C18 column. A common mobile phase consists of a low pH aqueous buffer (e.g., 50 mM phosphate buffer at pH 2.4) as solvent A and an organic solvent like methanol (B129727) with a small amount of acid (e.g., 0.1% glacial acetic acid or 0.1% formic acid) as solvent B.[1] A gradient elution from a lower to a higher concentration of solvent B is typically employed.
Q2: How can I improve the baseline separation of different this compound-type pigments?
A2: To improve baseline separation, consider using a longer analytical column and a more extended, shallower solvent gradient.[1] This increases the interaction time of the analytes with the stationary phase and provides more time for separation to occur.
Q3: What is the optimal pH for the mobile phase in this compound analysis?
A3: A low pH mobile phase (e.g., pH 2.4) is often beneficial for the separation of this compound on silica-based reversed-phase columns.[1] The acidic conditions help to suppress the ionization of residual silanol groups on the stationary phase, which can otherwise lead to peak tailing.
Q4: What is the best way to prepare a this compound sample for HPLC analysis?
A4: this compound is soluble in acetone (B3395972) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[2][3] A common method for extraction from bacterial cells is using acetone.[1][2][3] After extraction, the sample should be centrifuged and filtered through a 0.22 µm filter before injection to remove any particulate matter.
Q5: At what wavelength should I monitor the elution of this compound?
A5: this compound pigments have a maximum absorbance (λmax) around 450 nm.[2][3][4][5] Therefore, setting your DAD or UV detector to this wavelength will provide the best sensitivity for detection.
Q6: My this compound sample appears to be degrading during analysis. What can I do?
A6: this compound can be sensitive to light and temperature. It is advisable to protect your samples from light by using amber vials and minimizing their exposure to ambient light. Also, consider using a refrigerated autosampler if available. It is also good practice to prepare samples fresh and analyze them promptly.
Experimental Protocols
Protocol 1: General Purpose Analytical HPLC for this compound Separation
This method is adapted from published research and is a good starting point for the analytical separation of this compound pigments.[1]
1. Sample Preparation:
- Extract the this compound pigment from the biomass using acetone.
- Centrifuge the extract to pellet any solid debris.
- Filter the supernatant through a 0.22 µm syringe filter.
- If necessary, evaporate the acetone and redissolve the pigment in the initial mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A longer column is recommended for better separation.[1]
- Mobile Phase A: 50 mM phosphate buffer, pH adjusted to 2.4 with phosphoric acid.
- Mobile Phase B: Methanol with 0.1% glacial acetic acid.
- Gradient: An extended, shallow gradient should be developed. Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A starting point could be a linear gradient from 20% B to 100% B over 30-40 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: Diode Array Detector (DAD) or UV detector at 450 nm.[2][3][4][5]
- Injection Volume: 10-20 µL.
Protocol 2: HPLC-DAD-MS Method for this compound Identification
This protocol is suitable for the separation and identification of this compound-type molecules.
1. Sample Preparation:
- Follow the sample preparation steps outlined in Protocol 1.
- The final sample should be dissolved in methanol.
2. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol.
- Gradient: Linear gradient from 60% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled at 30 °C.
- Detection: DAD detector followed by a Mass Spectrometer (MS) with an appropriate interface (e.g., ESI or APCI).
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Separation
| Parameter | Method 1 (General Analytical) | Method 2 (LC-MS) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 2.4) | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Acetic Acid | Methanol |
| Gradient | Extended linear gradient (e.g., 20-100% B over 30-40 min) | Linear gradient (60-100% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | Ambient or 30 °C |
| Detection | DAD/UV at 450 nm | DAD followed by MS |
| Injection Volume | 10-20 µL | 10-20 µL |
Visualizations
Caption: HPLC Troubleshooting Decision Tree.
Caption: Experimental Workflow for this compound HPLC Analysis.
References
Overcoming poor solubility of Flexirubin in different solvents
Welcome to the technical support center for overcoming challenges associated with the poor solubility of Flexirubin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic, yellowish-orange pigment that is practically insoluble in water.[1] It exhibits good solubility in alkaline aqueous solutions and some organic solvents. Specifically, it is known to be soluble in acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), sodium hydroxide (B78521), and sodium carbonate.[1][2] Conversely, it is poorly soluble in ethanol, methanol, ethyl acetate, benzene, chloroform, petroleum ether, and hexane.[1]
Q2: I am observing precipitation when I try to dissolve my this compound sample. What could be the cause?
A2: Precipitation of this compound can occur due to several factors:
-
Solvent Choice: Using a solvent in which this compound has low solubility is the most common reason for precipitation. Refer to the solubility data in this guide to select an appropriate solvent.
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Ensure your solvent and workspace are at an appropriate temperature. For some compounds, gentle warming can increase solubility, but the stability of this compound at elevated temperatures in different solvents should be considered.[1]
-
pH: this compound's solubility is pH-dependent, with increased solubility in alkaline conditions. If you are working with an aqueous-based system, ensure the pH is sufficiently high.
Q3: Can I use a solvent mixture to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a common strategy to enhance the solubility of poorly soluble compounds.[3][4] For this compound, you could prepare a stock solution in a good solvent like acetone or DMSO and then dilute it into your aqueous buffer. However, it is crucial to determine the maximum tolerable percentage of the organic co-solvent in your experimental system to avoid precipitation and potential toxicity to biological systems.
Q4: How can I accurately determine the concentration of my dissolved this compound?
A4: The concentration of this compound in a solution can be accurately determined using UV-Vis spectrophotometry. This compound exhibits a characteristic maximum absorbance (λmax) at approximately 450 nm.[1][5] You can create a standard curve with known concentrations of this compound to quantify your samples. High-Performance Liquid Chromatography (HPLC) can also be employed for precise quantification and separation from other compounds.[6]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in Aqueous Solutions
-
Problem: this compound powder is not dissolving or is forming a suspension in my aqueous buffer.
-
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using an appropriate solvent. This compound is poorly soluble in neutral or acidic aqueous solutions.
-
pH Adjustment: Increase the pH of your aqueous solution. This compound is soluble in alkaline conditions. Prepare your buffer with a pH above 7.0. Solutions of sodium hydroxide or sodium carbonate are effective.[1]
-
Co-solvent Approach: Prepare a concentrated stock solution of this compound in acetone or DMSO. Then, slowly add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing. Be mindful of the final co-solvent concentration to prevent precipitation.
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.
-
Issue: Precipitation of this compound After Diluting a Stock Solution
-
Problem: My this compound precipitates out of solution when I dilute my acetone or DMSO stock into my experimental medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of this compound in your medium may be too high. Try using a lower final concentration.
-
Optimize Co-solvent Ratio: The percentage of the organic solvent (acetone or DMSO) in your final solution may be too low to maintain solubility. You may need to increase the co-solvent percentage, but be sure to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant to your aqueous medium to help stabilize the dissolved this compound.
-
Quantitative Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound.
| Solvent System | Solubility/Molar Absorptivity | Notes |
| Acetone | 6.35 mg/mL | Calculated from a protocol for preparing a 10 mM stock solution.[7] |
| Acetone, Ethyl Acetate, Propanol, Ethanol, D-limonene, Butanol | Molar Absorptivity Coefficient: 19 to 84 L mol⁻¹ cm⁻¹ | This is an indirect measure of solubility, with higher values suggesting better solubility. D-limonene and butanol showed good potential as bio-based solvents.[8][9] |
| Water | Insoluble | [1] |
| Alkaline Aqueous Solutions (e.g., NaOH, Na₂CO₃) | Soluble | The exact quantitative solubility is not specified in the literature, but it is consistently reported as a good solvent system.[1][10] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the determination of this compound's equilibrium solubility in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., acetone, DMSO, buffered solutions)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect a sample of the supernatant.
-
Centrifuge the collected supernatant at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.
-
Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at 450 nm against a standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
This protocol describes how to prepare a solution of this compound in an aqueous medium using a co-solvent.
Materials:
-
This compound (solid)
-
Acetone or DMSO (as the co-solvent)
-
Aqueous buffer of choice
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a concentrated stock solution of this compound in either acetone or DMSO. For example, dissolve 6.35 mg of this compound in 1 mL of acetone to get a 6.35 mg/mL stock solution.[7]
-
In a separate tube, add the desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add a small volume of the this compound stock solution to achieve the desired final concentration.
-
Continue to vortex for a few seconds after the addition to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the this compound is likely dissolved.
-
It is crucial to prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to assess any effects of the solvent on your experiment.
Visualizations
Caption: A workflow for dissolving and troubleshooting this compound solubility.
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. babel.banrepcultural.org [babel.banrepcultural.org]
- 6. newman.lycoming.edu [newman.lycoming.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hepatoprotective effects of this compound, a novel pigment from Chryseobacterium artocarpi, against carbon tetrachloride-induced liver injury: An in vivo study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 10. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Flexirubin during storage
Welcome to the technical support center for Flexirubin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a yellowish-orange pigment characterized by a polyene chromophore esterified with a resorcinol (B1680541) derivative.[1] It is produced by bacteria belonging to the Bacteroidetes phylum.[1] Its stability is crucial for research and development because degradation can lead to a loss of its bioactive properties, such as its antioxidant capabilities, and can impact experimental results.[2][3][4]
Q2: What are the primary factors that cause this compound degradation?
A2: While this compound is known to be relatively stable, several factors can contribute to its degradation.[5][6][7] The primary concern is oxidative degradation, given its inherent antioxidant properties.[4][8] Key factors include:
-
Oxidizing Agents: Exposure to strong oxidizing agents can break down the polyene structure.
-
Inappropriate Solvents: this compound has limited solubility. Using incompatible solvents can lead to precipitation and degradation. It is insoluble in water and most organic solvents but soluble in acetone (B3395972), alkaline aqueous solutions (like sodium hydroxide (B78521) and sodium carbonate), and dimethyl sulfoxide (B87167) (DMSO).[5][6]
-
Extreme pH and Temperatures (prolonged exposure): Although stable across a wide range, prolonged exposure to harsh pH and very high temperatures outside its stable range could potentially lead to degradation.[9]
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution can be an indicator of degradation. A common test for this compound-type pigments is the addition of a base (like potassium hydroxide), which causes a reversible color shift to a deeper red or orange. If this color change is not reversible upon neutralization, it may indicate chemical degradation.[1] Factors causing irreversible color change could include oxidation or reaction with other components in your solution.
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: Precipitation suggests that the solvent is not appropriate for this compound or that the concentration is too high. This compound is known to be insoluble in water and many common organic solvents.[5] To resolve this, ensure you are using a recommended solvent such as acetone, DMSO, or an alkaline aqueous solution.[5][6] If precipitation persists, gentle warming or sonication may help, but be mindful of potential temperature-related degradation.
Q5: How can I improve the long-term storage stability of this compound?
A5: For long-term storage, it is crucial to protect this compound from degradation. Two effective methods are:
-
Microencapsulation: Encapsulating this compound in carriers like gum arabic or қ-carrageenan has been shown to offer significant protection and enhance stability compared to its free form.[6][7]
-
Lyophilization (Freeze-Drying): This process removes moisture at low temperatures and pressures, which can preserve the integrity of the compound for long-term storage under ambient conditions.[10][11] The lyophilized powder should be stored in a cool, dark, and dry place.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of Antioxidant Activity | Oxidative degradation of the polyene chain. | Store samples in an inert atmosphere (e.g., under nitrogen or argon). Avoid repeated freeze-thaw cycles. Add a stabilizer or cryoprotectant if freezing.[12] |
| Inconsistent Spectrophotometer Readings (Absorbance at ~450 nm) | Degradation of the pigment. Precipitation of the sample. | Verify the integrity of your sample by running a fresh standard. Ensure the sample is fully dissolved in a suitable solvent like acetone before measurement.[5] |
| Discoloration or Fading of Pigment | Exposure to light or incompatible chemicals. | Store this compound solutions in amber vials or otherwise protected from light.[13] Verify the compatibility of all components in your experimental solution. |
| Sample Insoluble in New Solvent System | The polarity of the solvent is not suitable for this compound. | Refer to solubility data. This compound is soluble in acetone and alkaline solutions.[5] Studies have also explored bio-based solvents like D-limonene and ethyl acetate.[6] |
Data on this compound Stability
The following tables summarize quantitative data regarding the stability of this compound under various conditions.
Table 1: Temperature and Light Stability of this compound
| Condition | Temperature Range | Duration | Stability Outcome | Reference |
| Dark, Sunlight, UV | 25–100 °C | Not Specified | Stable | [5][6] |
| Formulated as Ink | 25–70 °C | 30 days | Stable | [9] |
| In Chryseobacterium strains | High Temperatures | Not Specified | Very Stable | [7] |
Table 2: pH Stability of this compound Ink
| pH Range | Duration | Stability Outcome | Reference |
| 1.0 - 11.0 | 30 days | Stable | [9] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [5] |
| Acetone | Soluble | [5][6] |
| Sodium Hydroxide | Soluble | [5][6] |
| Sodium Carbonate | Soluble | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| Ethanol, Methanol, Ethyl Acetate, Benzene, Chloroform, Petroleum Ether, Hexane | Insoluble / Poorly Soluble | [5] |
| D-limonene, Propanol, Butanol | Studied as bio-based alternatives | [6] |
Experimental Protocols
Protocol 1: Assessing this compound Stability by UV-Vis Spectrophotometry
This protocol allows for the quantification of this compound concentration over time to assess its stability under specific conditions (e.g., temperature, light exposure).
Materials:
-
This compound sample
-
Appropriate solvent (e.g., acetone)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Temperature-controlled incubator or water bath
-
Light source (if testing for photostability)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Measure the initial absorbance spectrum of the solution from 300 nm to 600 nm. The characteristic absorbance peak for this compound is around 450 nm.[5]
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C in dark, 25°C with light exposure, etc.).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Allow the aliquot to return to room temperature if stored at a different temperature.
-
Measure the absorbance spectrum of each aliquot at 450 nm.
-
A decrease in absorbance at 450 nm over time indicates degradation of the this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial measurement.
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of this compound, which can be used as a proxy for its stability and functional integrity. A loss of scavenging activity suggests degradation.
Materials:
-
This compound sample dissolved in a suitable solvent (e.g., DMSO or acetone)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
A decrease in the % inhibition for a given concentration over time indicates a loss of antioxidant activity and thus, degradation.[4]
Visual Guides
References
- 1. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] this compound-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink | Semantic Scholar [semanticscholar.org]
- 10. Storage and Lyophilization of Pure Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Strategies for scaling up Flexirubin production in a bioreactor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Flexirubin production in a bioreactor. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a yellowish-orange pigment produced by bacteria, particularly from the genus Chryseobacterium.[1][2] It is a non-isoprenoid aryl-polyene pigment.[3][4] These pigments are noted for their potential therapeutic uses, including in the treatment of chronic skin diseases and eczema, and also serve as chemotaxonomic markers.[1][2] this compound has also demonstrated antioxidant properties.[5][6]
Q2: Which microorganisms are primary producers of this compound? A2: this compound is primarily produced by bacteria belonging to the phylum Bacteroidetes.[3][4] Genera known for producing these pigments include Chryseobacterium, Flavobacterium, and Chitinophaga.[7][8][9] Chryseobacterium artocarpi CECT 8497 is a specific strain that has been optimized for high-yield production.[1][2]
Q3: What are the critical components of the culture medium for successful this compound production? A3: Statistical optimization has identified lactose (B1674315) (as a carbon source), L-tryptophan, and potassium phosphate (B84403) (KH2PO4) as the most significant variables in the culture medium for maximizing this compound production by Chryseobacterium artocarpi.[1][2]
Q4: What are the main challenges encountered when scaling up this compound production from lab to industrial scale? A4: Scaling up bioprocesses presents several challenges, including:
-
Maintaining Homogeneity: Ensuring uniform distribution of nutrients, oxygen, temperature, and pH in larger bioreactor volumes is difficult.[10][11]
-
Oxygen Transfer: The surface area-to-volume ratio decreases in larger reactors, making efficient oxygen transfer more challenging and potentially limiting cell growth and productivity.[10][11]
-
Heat Transfer: Exothermic fermentation processes can lead to temperature gradients if heat is not removed efficiently.[10]
-
Shear Stress: Increased agitation required for mixing in large-scale bioreactors can cause cellular damage.[11]
-
Contamination Control: Larger systems have more potential points of entry for contaminants, requiring stringent sterilization and operational protocols.[10][12]
Data Presentation
Table 1: Optimized Medium Composition for this compound Production by C. artocarpi CECT 8497
| Component | Optimal Concentration | Role |
| Lactose | 11.25 g/L | Carbon Source[1][2] |
| L-Tryptophan | 6 g/L | Influences Pigment Production[1][2] |
| KH2PO4 | 650 ppm (0.65 g/L) | Inorganic Salt / Phosphorus Source[1][2] |
This optimized medium resulted in a 7.23-fold increase in pigment production, reaching up to 521.64 mg/L in a 50L bioreactor.[1][2]
Table 2: Optimized Bioreactor Parameters for this compound Production by C. artocarpi CECT 8497 (50L Scale)
| Parameter | Optimal Value |
| Initial pH | 7.04 (maintained at 7.0)[2] |
| Agitation Speed | 200 rpm[2] |
| Aeration Rate | 2 L/min[2] |
| Temperature | 30°C[13] |
| Incubation Time | 24 hours[2] |
Visualized Workflows and Pathways
Caption: General workflow for scaling up this compound production.
Caption: Initiation steps of the this compound biosynthesis pathway.[3][4]
Troubleshooting Guide
Problem: Low Pigment Yield A lower-than-expected pigment yield is a common issue during scale-up.
Caption: Decision tree for troubleshooting low this compound yield.
Problem: Contamination in the Bioreactor Contamination can quickly outcompete your production strain and lead to batch failure.
-
Q: How can I identify contamination?
-
A: Look for sudden drops in pH or dissolved oxygen, changes in culture color or turbidity, or visible clumps/films. Microscopic examination and plating on rich agar (B569324) medium can confirm the presence and type of contaminant.[12]
-
-
Q: What are common sources of contamination?
-
A: Common sources include an improperly sterilized bioreactor vessel, compromised seals or gaskets, non-sterile feed lines or inoculum, and wet or damaged exit gas filters.[12]
-
-
Q: What is the best course of action if contamination is detected?
-
A: For most production runs, the batch must be terminated. It is critical to identify the source. Thoroughly break down, clean, and re-sterilize the entire bioreactor system. Check all components, including seals, O-rings, and filters, for damage.[12] Review and validate your sterilization-in-place (SIP) or autoclave procedures.[12]
-
Problem: Difficulty with Downstream Processing Challenges in extracting and purifying the pigment can impact final yield and purity.
-
Q: My pigment extraction efficiency is low. What can I do?
-
A: this compound is soluble in acetone (B3395972) and alkaline aqueous solutions but insoluble in water.[13] Ensure you are using an appropriate solvent like acetone for extraction. Cell harvesting is the first step; centrifugation is often more efficient but costlier than dead-end filtration.[14][15] Optimize contact time and mixing during solvent extraction to maximize recovery.
-
-
Q: How can I improve the purity of the final product?
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of Chryseobacterium artocarpi CECT 8497 from a stock culture on a nutrient agar plate to a 100 mL Erlenmeyer flask containing 20 mL of Nutrient Broth (NB).[2]
-
Incubate the flask at 30°C with agitation at 200 rpm until the optical density at 600 nm (OD600) reaches 1.0.[2]
-
Use this culture as the seed for the subsequent fermentation stage. The typical inoculum volume is 10% (v/v) of the main production bioreactor.[15]
Protocol 2: Batch Fermentation in a 50L Bioreactor
-
Prepare 45 L of the optimized production medium (See Table 1) in a 50L stirred bioreactor (e.g., Biotron LiFlus SP).[2]
-
Sterilize the bioreactor and medium in place or by autoclaving according to the manufacturer's instructions.
-
Aseptically inoculate the production medium with 5 L of the seed culture prepared in Protocol 1.[2]
-
Set the bioreactor parameters to the optimized conditions (See Table 2): initial pH 7.04, 200 rpm agitation, 2 L/min aeration, and 30°C.[2]
-
Run the fermentation for 24 hours. Monitor pH and dissolved oxygen throughout the run. The maximum pigment production is typically observed after 24 hours.[2]
-
If pH drops below a setpoint (e.g., 6.0), it can be automatically maintained at 7.0 by the addition of 4M KOH.[2]
Protocol 3: this compound Extraction and Quantification
-
Harvest the cells from the fermentation broth by centrifugation.
-
Recover the yellowish-orange pigment from the cell pellet using acetone as the extraction solvent.[13]
-
Separate the pigment extract from the cell debris by a second centrifugation step.
-
Measure the absorbance of the supernatant at 450 nm using a UV-VIS spectrophotometer to quantify the pigment concentration.[13]
-
The extract can be air-dried to obtain a crude pigment mass.[13] For high purity, further chromatographic steps are required.
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural product biosynthetic potential reflects macroevolutionary diversification within a widely distributed bacterial taxon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 11. idbs.com [idbs.com]
- 12. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 13. researchgate.net [researchgate.net]
- 14. INVESTIGATION ON DOWNSTREAM PROCESSING OF INDUSTRIAL SCALE OF this compound PRODUCTION USING SUPERPRO DESIGNER | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. biomanufacturing.org [biomanufacturing.org]
Technical Support Center: Purification of Crude Flexirubin Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude flexirubin extracts.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
Question: I have a very low yield of the yellowish-orange pigment after the initial solvent extraction from my bacterial culture. What could be the reason?
Answer: Low pigment yield can stem from several factors related to bacterial cultivation and the extraction process itself. Here are some potential causes and solutions:
-
Suboptimal Culture Conditions: this compound production is highly dependent on the growth conditions of the bacteria. Factors such as nutrient composition, pH, temperature, and aeration can significantly impact pigment synthesis.[1] Ensure that the culture medium and growth parameters are optimized for your specific bacterial strain.
-
Inefficient Cell Lysis: this compound is an intracellular pigment.[2] If the bacterial cells are not effectively lysed, the pigment will not be released for extraction. Mechanical methods like sonication or bead beating can be employed to break the cell walls.[2][3][4] Chemical lysis is also an option.
-
Incorrect Solvent Choice: Acetone (B3395972) is a commonly used and effective solvent for extracting this compound.[5][6][7][8] Other solvents like methanol (B129727) and ethanol (B145695) can also be used.[2] The choice of solvent can influence the extraction efficiency. It's crucial to use a solvent in which this compound is highly soluble.
-
Insufficient Extraction Time or Volume: Ensure that the bacterial biomass is in contact with the solvent for a sufficient amount of time and that an adequate volume of solvent is used to fully extract the pigment.
Issue 2: Crude Extract Appears Brownish or Greenish Instead of Yellow-Orange
Question: My crude this compound extract has a brownish or greenish tint. What does this indicate and how can I fix it?
Answer: The ideal crude extract of this compound should have a distinct yellow-orange color.[5] A brownish or greenish tint suggests the presence of impurities.
-
Brownish Tint: This may indicate the co-extraction of other cellular pigments or degradation of this compound. Over-sonication or excessive heating during solvent evaporation can lead to pigment degradation.
-
Greenish Tint: A greenish color can be due to the presence of other types of pigments from the bacterial strain or contamination in the culture.
To address this, subsequent purification steps like column chromatography or HPLC are essential to separate this compound from these impurities.[2][9]
Issue 3: Poor Separation During Column Chromatography
Question: I am using column chromatography to purify my crude extract, but I am not getting good separation of the this compound pigment. The colored band is very diffuse.
Answer: Poor separation in column chromatography can be due to several factors:
-
Inappropriate Stationary Phase: Ensure you are using the correct stationary phase. Silica (B1680970) gel is commonly used for this compound purification.[2]
-
Incorrect Mobile Phase: The solvent system (mobile phase) is critical for good separation. A common mobile phase for this compound purification is a mixture of petroleum ether, benzene, and acetone.[3][4] You may need to optimize the ratio of these solvents to achieve better separation.
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands. Try reducing the amount of sample loaded.
-
Improper Column Packing: An improperly packed column with air bubbles or channels will result in poor separation. Ensure the column is packed uniformly.
Issue 4: Multiple Yellow-Orange Bands During HPLC Purification
Question: During reverse-phase HPLC, I am observing multiple peaks with similar absorption spectra, all corresponding to yellow-orange fractions. Does this mean my sample is still impure?
Answer: Not necessarily. It is common for bacteria to produce several structural variants of this compound.[9][10] These variants have very similar chemical properties and will therefore elute at slightly different times during HPLC, resulting in multiple peaks. Each of these peaks may represent a pure this compound derivative. Further structural analysis, such as mass spectrometry, would be required to identify the specific structure of each pigment.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound extract?
A1: Crude this compound extracts typically contain a mixture of different this compound-type pigments, as well as other cellular components such as lipids, proteins, and other pigments produced by the bacteria.[9][10]
Q2: Which solvents are best for extracting crude this compound?
A2: Acetone is widely reported as an effective solvent for the initial extraction of this compound from bacterial biomass.[5][6][7][8] Methanol and ethanol are also used.[2] this compound is also soluble in sodium hydroxide (B78521) and sodium carbonate.[7]
Q3: How can I confirm the presence of this compound in my extract?
A3: A simple and rapid method is the potassium hydroxide (KOH) test. Adding a drop of 20% KOH solution to a this compound-containing colony or extract will cause a characteristic color change to red, purple, or brown.[11] This color change is reversible upon the addition of an acid like HCl.[11] Additionally, UV-Vis spectrophotometry can be used to confirm the presence of this compound, which typically has a maximum absorbance around 450 nm.[5]
Q4: What are the key differences between column chromatography and HPLC for this compound purification?
A4:
-
Column Chromatography: This is a lower-pressure technique often used for initial, large-scale purification to separate the bulk of the impurities. It has lower resolution compared to HPLC.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): This is a high-pressure, high-resolution technique used for fine purification and analysis. It is particularly useful for separating different structural variants of this compound from each other.[9]
Q5: How can I assess the purity of my final this compound sample?
A5: The purity of a this compound sample can be assessed using analytical HPLC. A pure sample should ideally show a single, sharp peak. The purity can be quantified by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes a general method for extracting crude this compound from bacterial biomass.
-
Harvesting Bacterial Cells: Centrifuge the bacterial culture (e.g., Chryseobacterium sp.) at 8000 rpm for 10 minutes to pellet the cells.[3][4][5] Discard the supernatant.
-
Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a suitable buffer and sonicate the suspension to break the cell walls and release the intracellular pigments.[3][4]
-
Solvent Extraction: Add acetone to the cell pellet or sonicated suspension and mix thoroughly.[5][6] Allow the mixture to stand for a specified time to ensure complete extraction.
-
Separation of Extract: Centrifuge the mixture again at 8000 rpm for 10 minutes to pellet the cell debris.[3][4][5]
-
Concentration of Crude Extract: Carefully collect the supernatant, which contains the crude this compound. Concentrate the extract using a rotary evaporator at a temperature of around 50°C.[3][4]
-
Drying: Dry the concentrated extract completely, for instance, in an oven at 40°C for a few days.[3][4]
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the steps for purifying crude this compound extract using column chromatography.
-
Prepare the Column: Pack a glass column with silica gel G slurry in the chosen mobile phase.[2]
-
Prepare the Sample: Dissolve the dried crude this compound extract in a minimal amount of the mobile phase.
-
Load the Sample: Carefully load the dissolved sample onto the top of the prepared column.
-
Elution: Begin eluting the sample through the column by adding the mobile phase. A common solvent system is a mixture of petroleum ether, benzene, and acetone (e.g., in a 10:40:5 ratio).[3][4]
-
Fraction Collection: Collect the colored fractions that elute from the column. The this compound should appear as a distinct yellow-orange band.
-
Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the bacterial strain and the optimization of culture and extraction conditions.
| Parameter | Reported Value | Source |
| Crude this compound Production | 0.095 mg/L | [7] |
| Optimized this compound Production | 521.64 mg/L | [1] |
Visualizations
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study [mdpi.com]
- 7. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 8. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newman.lycoming.edu [newman.lycoming.edu]
- 10. newman.lycoming.edu [newman.lycoming.edu]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in Flexirubin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Flexirubin, with a focus on resolving batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a unique, yellow-orange pigment characterized by a polyene carboxylic acid chromophore esterified with a resorcinol (B1680541) derivative.[1][2][3] It is primarily produced by bacteria belonging to the phylum Bacteroidetes, particularly species within the genus Chryseobacterium.[1][4][5]
Q2: What are the key factors influencing this compound yield?
This compound production is sensitive to several factors, creating potential for batch-to-batch variability. These include:
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Media Composition: The availability of specific carbon sources (e.g., lactose), nitrogen sources, and precursors like L-tryptophan and its precursor L-tyrosine are critical.[1][2][4] Inorganic salts, such as potassium phosphate (B84403) (KH2PO4), also play a significant role.[1][4]
-
Fermentation Parameters: Physical parameters such as pH, temperature, aeration, and agitation speed must be tightly controlled for consistent production.[6][7][8]
-
Inoculum Quality: The age, size, and metabolic state of the inoculum can significantly impact the kinetics and final titer of this compound production.[9]
-
Genetic Stability: Spontaneous mutations in the producing strain can lead to a decline in pigment production over time.
Q3: What is the biosynthetic precursor for this compound?
The biosynthesis of the polyene moiety of this compound is initiated from L-tyrosine.[2][6] Therefore, ensuring an adequate supply of this amino acid in the culture medium is crucial for high yields.
Troubleshooting Guide
Issue 1: Low or No this compound Production with Good Biomass Growth
Possible Causes and Solutions:
-
Precursor Limitation: The culture may be deficient in L-tyrosine, the primary precursor for the this compound backbone.
-
Sub-optimal pH: The pH of the medium may have drifted out of the optimal range for the enzymatic reactions in the biosynthetic pathway, even if it is suitable for growth.
-
Troubleshooting Steps:
-
Monitor and control the pH throughout the fermentation process. The optimal initial pH for Chryseobacterium artocarpi CECT 8497 has been reported as 7.04.[4]
-
Conduct small-scale experiments to determine the optimal pH range for this compound production for your specific strain.
-
-
-
Feedback Inhibition: High concentrations of this compound or an intermediate in the pathway may be inhibiting further synthesis.
-
Troubleshooting Steps:
-
Consider implementing an in-situ product removal strategy, such as the addition of a resin to adsorb the produced this compound.
-
A fed-batch strategy, which can prevent the accumulation of inhibitory byproducts, may also be beneficial.[10]
-
-
Issue 2: High Batch-to-Batch Variability in Final this compound Titer
Possible Causes and Solutions:
-
Inconsistent Media Preparation: Minor variations in the preparation of the culture medium can lead to significant differences in yield.
-
Troubleshooting Steps:
-
Ensure precise weighing and mixing of all media components.
-
Calibrate all weighing and measuring equipment regularly.
-
Use high-quality reagents from a consistent supplier.
-
-
-
Variable Inoculum: Differences in the age, cell density, or metabolic activity of the inoculum can alter the production phase.
-
Troubleshooting Steps:
-
Standardize the inoculum preparation protocol, including the growth phase at which the seed culture is harvested.
-
Use a consistent inoculum volume and cell density for each batch.
-
-
-
Fluctuations in Fermentation Parameters: Even small deviations in temperature, pH, or dissolved oxygen can impact secondary metabolite production.[8][11]
-
Troubleshooting Steps:
-
Calibrate all probes (pH, temperature, DO) before each fermentation run.
-
Implement a robust process control strategy to maintain these parameters within a narrow range.
-
-
Issue 3: Unexpected Color Shift or Presence of Impurities
Possible Causes and Solutions:
-
Contamination: The presence of a contaminating microorganism can alter the final product profile.
-
Troubleshooting Steps:
-
Perform microscopy and plating of the culture to check for contaminants.
-
Review and reinforce aseptic techniques during inoculation and sampling.
-
-
-
Degradation of this compound: this compound may be sensitive to light, extreme pH, or high temperatures, leading to degradation.
-
Troubleshooting Steps:
-
Protect the culture and harvested product from light.
-
Evaluate the stability of this compound under your specific downstream processing conditions.
-
-
-
Production of Related Compounds: The producing organism may synthesize different structural variants of this compound under certain conditions, leading to a color shift.
-
Troubleshooting Steps:
-
Use HPLC to analyze the pigment profile of different batches.[12]
-
If different peaks are observed, consider that variations in nutrient availability may be directing biosynthesis towards different end products.
-
-
Data Presentation
Table 1: Effect of Media Components on this compound Production by Chryseobacterium artocarpi CECT 8497
| Component | Concentration Range Tested | Optimal Concentration | Resulting this compound Yield (mg/L) |
| Lactose | - | 11.25 g/L | 521.64 |
| L-tryptophan | - | 6 g/L | 521.64 |
| KH2PO4 | - | 650 ppm | 521.64 |
Data adapted from a study optimizing this compound production using response surface methodology. The yield shown is under fully optimized conditions in a 50L bioreactor.[1][4]
Table 2: Influence of Physical Parameters on Pigment Production
| Parameter | Tested Range | Optimal Value | Observation |
| Temperature | 15°C - 40°C | 30°C | Significant growth and pigmentation observed within this range.[8] |
| pH | 6 - 10 | 7 | Maximum yield observed at this pH.[8] |
| Agitation | - | 200 rpm | Optimal for C. artocarpi in a 50L bioreactor.[4] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific applications.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic phosphate buffer (e.g., 50 mM phosphate buffer, pH 2.4) and methanol (B129727) with 0.1% glacial acetic acid has been used.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 450 nm.[3]
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatogram and determine the concentration using the standard curve.
-
Protocol 2: Media Optimization using Response Surface Methodology (RSM)
RSM is a statistical approach for optimizing fermentation conditions.[1][2][13]
-
Screening of Variables:
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Identify key media components (e.g., carbon source, nitrogen source, precursors, inorganic salts) and physical parameters (pH, temperature) that may influence production.
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Use a Plackett-Burman design to screen for the most significant factors with a minimal number of experiments.
-
-
Optimization using Box-Behnken Design:
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Select the 3-4 most significant factors identified in the screening step.
-
Design a Box-Behnken experiment with these factors at three levels (-1, 0, +1).
-
Run the experiments in random order to minimize the effects of uncontrolled variables.
-
-
Data Analysis:
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Measure the this compound yield for each experimental run.
-
Fit the data to a second-order polynomial equation.
-
Use statistical software to analyze the model, determine the optimal conditions, and visualize the relationships between variables using 3D response surface plots.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of nutrients deficiency on biofilm formation and single cell protein production with a purple non-sulphur bacteria enriched culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production, Extraction and Partial Characterization of Natural Pigments from Chryseobacterium sp. kr6 Growing on Feather Meal Biomass [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EFFECT OF PH AND TEMPERATURE ON PIGMENT PRODUCTION FROM AN ISOLATED BACTERIUM | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Industrial Fermentation Processes: Batch, Fed-Batch, and Continuous Fermentation • Food Safety Institute [foodsafety.institute]
- 11. Why Kombucha Batches Are Inconsistent & How to Fix It — Good Culture [goodcultureingredients.com]
- 12. newman.lycoming.edu [newman.lycoming.edu]
- 13. researchgate.net [researchgate.net]
Optimizing culture media for enhanced Flexirubin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced flexirubin synthesis.
Troubleshooting Guide
Issue: Low or No Pigment Production
Possible Cause 1: Suboptimal Culture Medium Composition
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Solution: Ensure the culture medium contains the necessary components for this compound production. For Chryseobacterium species, a nutrient-rich medium is often the starting point. However, for significantly enhanced production, a statistically optimized medium is recommended. A study on Chryseobacterium artocarpi CECT 8497 found that supplementation with specific nutrients drastically increased yield.[1][2][3]
-
Recommendation: Supplement your nutrient broth with lactose, L-tryptophan, and potassium phosphate (B84403) (KH₂PO₄). These have been identified as the most significant variables affecting pigment production.[1][2][3] Refer to the optimized media composition table below for specific concentrations that resulted in a 7.23-fold increase in production.[1]
-
Possible Cause 2: Inadequate Precursor Availability
-
Solution: this compound's biosynthetic pathway starts with tyrosine.[4] A lack of this precursor in the medium can be a limiting factor.
Possible Cause 3: Incorrect Culture Conditions
-
Solution: Physical parameters play a critical role in both bacterial growth and pigment synthesis.
Issue: Pigment Color is Faint or Atypical
Possible Cause 1: pH of the Environment
-
Solution: The color of this compound is pH-sensitive. It appears yellow at a neutral pH and can shift to red under alkaline conditions.[7]
-
Recommendation: Check the pH of your culture. A final pH that has drifted significantly from neutral might alter the visual appearance of the pigment in the broth. For confirmation of this compound presence, expose the colonies or cell pellet to a potassium hydroxide (B78521) (KOH) solution; a color change to red or purple is a positive indicator.[7][8]
-
Possible Cause 2: Issues with Pigment Extraction
-
Solution: The choice of solvent and extraction method is crucial for efficiently recovering the pigment from the bacterial cells.
-
Recommendation: Use acetone (B3395972) as the primary solvent for extraction.[5][9][10] It is a commonly used and effective solvent for this compound. If yields are still low, consider physical enhancement methods like ultrasonication, which has been shown to improve extraction efficiency.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, non-optimized medium I can use to start this compound production?
A1: A standard nutrient medium is a good starting point for the cultivation of Chryseobacterium species for this compound production. A typical composition is:
Q2: How can I significantly boost my this compound yield?
A2: To achieve a high yield, you should use an optimized culture medium. Research has shown that using response surface methodology (RSM) to optimize the concentrations of key nutrients can lead to a dramatic increase in production.[1][2][3] For Chryseobacterium artocarpi CECT 8497, the optimal medium for maximum pigment production was found to be:
-
Lactose: 11.25 g/L
-
L-tryptophan: 6 g/L
-
KH₂PO₄: 650 ppm (0.65 g/L)[1][2][3] This optimized medium resulted in a yield of 521.64 mg/L.[1][2]
Q3: What are the key genes involved in this compound biosynthesis?
A3: The biosynthesis of this compound involves a specific gene cluster. Key genes include those encoding for a tyrosine ammonia-lyase (TAL) and a 4-coumarate-CoA ligase, which are responsible for initiating the synthesis of the polyene part of the molecule.[4][11] Additionally, genes designated as darA and darB are involved in the synthesis of the dialkyl resorcinol (B1680541) moiety.[7][12]
Q4: How do I extract and quantify the this compound produced?
A4:
-
Harvest Cells: Centrifuge the culture broth (e.g., at 8,000 rpm for 10 minutes) to pellet the cells.[2][5]
-
Extraction: Discard the supernatant and extract the pigment from the cell pellet using acetone.[2][5]
-
Separation: Centrifuge again (e.g., at 10,000 rpm for 5 minutes) to separate the cell debris from the pigment-containing acetone.[2]
-
Quantification: Measure the optical density of the acetone extract using a UV-Vis spectrophotometer at a wavelength of 450 nm.[2] The concentration can then be calculated based on the dry weight of the pigment.[2]
Q5: My this compound extract seems to have low antioxidant activity. What could be the reason?
A5: While this compound does exhibit antioxidant properties, its activity can vary depending on the assay used.[13] It has shown significant hydrogen peroxide scavenging activity and ferrous-complexation ability.[13] However, its ferric reducing activity might be lower compared to standard antioxidants like Trolox.[13] Ensure your assays are appropriate for the expected mechanism of action. Also, the purity of the extract is important; contaminants could interfere with the results.
Data Presentation
Table 1: Comparison of Standard vs. Optimized Media for this compound Production by C. artocarpi CECT 8497
| Component | Standard Nutrient Broth (g/L) | Optimized Medium (g/L) |
| Meat Peptone | 5.0 | - |
| Meat Extract | 3.0 | - |
| Lactose | - | 11.25 |
| L-tryptophan | - | 6.0 |
| KH₂PO₄ | - | 0.65 |
| This compound Yield (mg/L) | Not reported (baseline) | 521.64 |
Data sourced from studies utilizing response surface methodology to optimize production.[1][2][3]
Experimental Protocols
Protocol 1: Cultivation of Chryseobacterium artocarpi CECT 8497 for Enhanced this compound Production
-
Inoculum Preparation:
-
Revive a stock culture of C. artocarpi CECT 8497 in Nutrient Broth (NB) medium.
-
Incubate at 30°C with agitation at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 1.0.[2]
-
-
Production Culture:
-
Prepare the optimized production medium containing: 11.25 g/L lactose, 6 g/L L-tryptophan, and 0.65 g/L KH₂PO₄.
-
Inoculate the fresh production medium with 2% (v/v) of the prepared inoculum.
-
Incubate in a shake flask or bioreactor at 30°C with an agitation speed of 200 rpm for 24 hours.[2] In a bioreactor, maintain an aeration rate of 2 L/min and an initial pH of 7.04.[2]
-
-
Harvesting and Extraction:
-
After 24 hours, harvest the culture broth.
-
Centrifuge at 8,000 rpm for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant and wash the cell pellet with deionized water.
-
Re-centrifuge to recover the washed cells.
-
Extract the pigment from the cell pellet using acetone.
-
Centrifuge at 10,000 rpm for 5 minutes to remove cell debris.
-
Collect the supernatant containing the this compound pigment for quantification and further analysis.[2]
-
Visualizations
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. (PDF) Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology (2015) | Chidambaram Kulandaisamy Venil | 34 Citations [scispace.com]
- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. newman.lycoming.edu [newman.lycoming.edu]
- 11. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Flexirubin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flexirubin bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of this compound?
A1: this compound, a bacterial pigment, is primarily recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective activities.[1][2] Studies have also suggested potential anticancer properties.[3]
Q2: What is the solubility of this compound and what solvents should I use to prepare stock solutions?
A2: this compound is insoluble in water but soluble in organic solvents such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, DMSO is the recommended solvent for preparing stock solutions. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in solution?
A3: this compound is reported to be stable under various conditions, including exposure to UV and sunlight, and at temperatures ranging from 25 to 100°C.[4] For optimal stability of stock solutions, it is recommended to store them at -20°C in the dark.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound bioactivity assays.
In Vitro Antioxidant Assays (e.g., DPPH, ABTS)
Q4: My IC50 values for this compound in the DPPH assay are highly variable between experiments. What could be the cause?
A4: Inconsistent IC50 values in the DPPH assay can stem from several factors:
-
Inaccurate Pipetting: Small errors in dispensing the this compound solution or the DPPH reagent can lead to significant variations. Always use calibrated pipettes and fresh tips for each replicate.
-
Incomplete Mixing: Ensure thorough mixing after adding the sample to the DPPH solution. Gentle vortexing or repeated pipetting is recommended.
-
Temperature Fluctuations: Perform the assay at a consistent room temperature, as temperature can affect the reaction rate.
-
DPPH Reagent Instability: The DPPH radical is not entirely stable. Prepare a fresh DPPH solution daily and store it protected from light.
-
Light Exposure: Keep the reaction plate covered or in a dark environment during the incubation period to prevent light-induced degradation of the DPPH radical.
Q5: The antioxidant activity of my this compound sample appears lower than expected in the ABTS assay. What should I check?
A5: Unexpectedly low activity in the ABTS assay could be due to:
-
Improper ABTS•+ Solution Preparation: The ABTS radical cation (ABTS•+) solution needs to be prepared fresh and allowed to stabilize for 12-16 hours. Before use, adjust the initial absorbance to a consistent value (e.g., 0.70 ± 0.02) at 734 nm.
-
Inconsistent Reaction Time: Use a fixed and optimized reaction time for all measurements. Kinetic readings can help determine the ideal endpoint.
-
Incorrect pH: The pH of the reaction mixture should be controlled and consistent.
-
Suboptimal this compound Concentration: Prepare a broader range of this compound concentrations to ensure that the IC50 value falls within the linear range of the assay.
Cell-Based Assays (e.g., Cytotoxicity, Hepatoprotection)
Q6: I am observing high background absorbance in my MTT assay with this compound. How can I correct for this?
A6: The yellow-orange color of this compound can interfere with colorimetric assays like the MTT assay, which measures the absorbance of a purple formazan (B1609692) product. To correct for this interference:
-
Include a "Compound Only" Control: For each concentration of this compound tested, prepare parallel wells containing the compound in cell-free medium.
-
Subtract Background Absorbance: After the incubation period and addition of the MTT solubilization buffer, measure the absorbance of these "compound only" wells. Subtract this average absorbance value from the absorbance of the corresponding wells containing cells and the compound.[5][6]
-
Reference Wavelength: Use a reference wavelength (e.g., 630 nm) during the spectrophotometer reading to correct for non-specific background absorbance.[5]
Q7: My cell viability results are inconsistent when treating with this compound. What are some potential sources of variability?
A7: Inconsistent results in cell-based assays can arise from several aspects of cell culture and assay execution:
-
Cell Health and Passage Number: Ensure your cells are healthy, have high viability, and are within a consistent and low passage number range. Continuous passaging for extended periods can alter cellular responses.
-
Inconsistent Cell Seeding Density: Uneven cell distribution in the wells can lead to variable results. Ensure a homogenous cell suspension before and during seeding. Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Maintain a consistent and low final solvent concentration across all wells.
-
Incomplete Dissolution of Formazan Crystals: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase shaking time or gently pipette to aid dissolution.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the antioxidant activity of this compound from various studies.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Concentration | % Inhibition / Activity | Reference Compound |
| H₂O₂ Scavenging | 1.0 µM | 93.85% | Trolox (95.58%) |
| Hydroxyl Radical Scavenging | 1.0 µM | 91.65% | Ascorbic Acid (86.42% at 0.6 µM) |
| Superoxide Radical Scavenging | Not specified | Not specified | Not specified |
| DPPH Radical Scavenging | High concentration | Lower than positive control | Trolox |
| NO• Radical Scavenging | High concentration | Lower than positive control | Trolox |
| FRAP | High concentration | Much lower than positive control | Not specified |
Data synthesized from multiple sources.[1][2]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh 0.3 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695).
-
-
Assay Procedure:
-
Add 2 mL of the DPPH solution to 1 mL of various concentrations of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of ethanol instead of the this compound solution.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Cell-Based Hepatoprotective Activity Assay
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.5%) for 12 hours.
-
Induce hepatotoxicity by treating the cells with a known hepatotoxin, such as 40 mM carbon tetrachloride (CCl₄), for 1.5 hours.[7] A control group should be treated with the vehicle only.
-
-
Assessment of Hepatoprotection (MTT Assay):
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells. An increase in viability in the this compound-treated groups compared to the CCl₄-only group indicates a hepatoprotective effect.
-
Visualizations
Caption: Workflow for a cell-based hepatoprotective assay.
Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
References
- 1. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Flexirubin Extraction for Higher Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining flexirubin extraction for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound extraction and purification process.
| Problem | Possible Cause | Suggested Solution |
| Low Pigment Yield | Suboptimal culture conditions. | Optimize culture medium components (e.g., lactose, L-tryptophan, and KH2PO4), pH, temperature, and incubation time. One study showed a 7.23-fold increase in pigment production after optimizing these parameters.[1][2] |
| Inefficient cell lysis. | Employ physical methods like ultrasonication in addition to solvent extraction to ensure complete cell disruption and release of intracellular pigments.[3][4] | |
| Inappropriate extraction solvent. | Acetone (B3395972) is a commonly used and effective solvent for this compound extraction.[3][5][6][7] A mixture of chloroform (B151607) and ethanol (B145695) (3:1) has also been reported.[8] The choice of solvent can significantly impact yield. | |
| Poor Pigment Purity | Presence of interfering compounds from the culture medium or cell debris. | Wash the cell pellet thoroughly with a suitable buffer before extraction. |
| Ineffective purification method. | Use column chromatography or High-Performance Liquid Chromatography (HPLC) for purification. For HPLC, optimizing the column, solvent gradient, and using a low pH solvent system can achieve baseline separation of this compound pigments.[5] | |
| Pigment Degradation | Exposure to light or high temperatures. | Protect the pigment from light throughout the extraction and purification process by using amber-colored vials and minimizing exposure. Perform extraction and purification steps at low temperatures (e.g., 4°C). |
| Unstable pH. | Maintain an appropriate pH during extraction and purification, as extreme pH values can lead to pigment degradation. | |
| Difficulty in Separating this compound from Other Pigments | Similar physicochemical properties of the pigments. | Employ reverse-phase HPLC with a long column and an extended solvent gradient. A low pH solvent system, such as a phosphate (B84403) buffer (pH 2.4) and methanol (B129727) with glacial acetic acid, has been shown to improve separation.[5] |
| Inconsistent Results | Variability in bacterial strain or culture conditions. | Ensure the use of a pure and well-characterized bacterial strain. Standardize all culture and extraction parameters to maintain consistency between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound yield is consistently low?
A1: The first step is to optimize your bacterial culture conditions. The composition of the growth medium, including carbon and nitrogen sources, as well as physical parameters like pH, temperature, and aeration, significantly influences pigment production. For instance, a study on Chryseobacterium artocarpi CECT 8497 demonstrated that optimizing lactose, L-tryptophan, and KH2PO4 concentrations led to a substantial increase in this compound yield, reaching up to 521.64 mg/L.[1][2]
Q2: Which solvent system is best for extracting this compound?
A2: Acetone is widely reported as an effective solvent for extracting this compound from bacterial biomass.[3][5][6][7] Other solvent systems, such as a chloroform:ethanol (3:1) mixture, have also been used successfully.[8] The choice of solvent may depend on the specific bacterial species and the downstream purification methods. It is advisable to perform small-scale trials with different solvents to determine the most efficient one for your particular strain.
Q3: How can I improve the purity of my this compound extract before chromatographic separation?
A3: To improve the initial purity, ensure the bacterial cells are thoroughly washed to remove residual medium components. After solvent extraction, the crude extract can be concentrated and subjected to preliminary purification steps like precipitation or liquid-liquid extraction to remove highly polar or non-polar impurities.
Q4: My HPLC chromatogram shows several closely eluting peaks. How can I improve the resolution?
A4: To improve HPLC resolution, consider the following optimizations:
-
Column: Use a longer column or a column with a smaller particle size for higher efficiency.
-
Solvent Gradient: Employ a more extended and shallower solvent gradient to enhance the separation of compounds with similar retention times.
-
Solvent System: The use of a low pH mobile phase, such as a phosphate buffer at pH 2.4, can improve the peak shape and resolution of acidic compounds like this compound.[5]
Q5: Is this compound light and temperature sensitive?
A5: While specific studies on the light and temperature stability of this compound are not extensively detailed in the provided results, it is a general best practice for natural pigments to minimize exposure to light and heat to prevent degradation. Therefore, it is recommended to conduct extraction and purification procedures under dim light and at reduced temperatures.
Quantitative Data on this compound Extraction
| Parameter | Value | Source Organism | Reference |
| Yield (Ultrasound-assisted acetone extraction) | 180 µg/g biomass | Chryseobacterium sp. strain kr6 | [3] |
| Yield (Acetone extraction) | 0.095 mg/L | Chryseobacterium artocarpi CECT 8497 | [6][7] |
| Optimized Yield (Bioreactor) | 521.64 mg/L | Chryseobacterium artocarpi CECT 8497 | [1][2] |
| Crude Pigment Yield from Biomass | 6.2% | Enterobacter sp. | [8] |
| Purified Pigment Yield from Biomass | 3.47% | Enterobacter sp. | [8] |
Experimental Protocols
Cultivation of this compound-Producing Bacteria
This protocol is a general guideline and may need optimization for specific bacterial strains.
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing bacterium (e.g., Chryseobacterium sp.) into a flask containing a suitable broth medium (e.g., Nutrient Broth or a specialized production medium).
-
Incubation: Incubate the culture at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) until it reaches the late exponential or early stationary phase of growth, which is often associated with maximum pigment production.[2][6]
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
This compound Extraction
-
Cell Harvesting: Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).[6]
-
Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components. Centrifuge again to collect the washed cell pellet.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent such as acetone.[3][5][6][7] To enhance extraction efficiency, use physical disruption methods like ultrasonication until the cells are completely bleached.[2][3]
-
Separation of Extract: Separate the cell debris from the pigment-containing solvent by centrifugation (e.g., 10,000 rpm for 5 minutes).[2]
-
Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a low temperature (e.g., below 40°C) to obtain the crude this compound extract.
Purification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase to be used for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a reverse-phase HPLC system equipped with a suitable column (e.g., C18).
-
Mobile Phase: A common mobile phase consists of a gradient of an acidic aqueous solution (e.g., 50 mM phosphate buffer, pH 2.4) and an organic solvent like methanol with 0.1% glacial acetic acid.[5]
-
Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity. An extended gradient can improve the separation of different this compound analogues.[5]
-
Detection: Monitor the elution of pigments using a UV-Vis detector at the maximum absorbance wavelength for this compound (around 450-480 nm).[3]
-
Fraction Collection: Collect the fractions corresponding to the desired this compound peaks for further analysis.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Postulated biosynthesis pathway of this compound.[9][10][11]
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. mdpi.com [mdpi.com]
- 4. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newman.lycoming.edu [newman.lycoming.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Study of this compound Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Industrial-Scale Production of Flexirubin
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the industrial-scale production of Flexirubin.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a type of aryl-polyene pigment produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genus Chryseobacterium and Flavobacterium.[1][2][3] These pigments are known for their distinctive yellowish-orange color and are considered chemotaxonomic markers, meaning their presence can help in the classification of these bacteria.[1][4] Structurally, they consist of a non-isoprenoid aryl-polyene carboxylic acid attached to a dialkylresorcinol via an ester linkage.[2][3]
Q2: What are the primary challenges in the industrial-scale production of this compound? A2: The main obstacles to large-scale production include relatively low yields from wild-type bacterial strains, the high cost of fermentation media, and the complexity of optimizing bioprocess conditions.[5] Pigment biosynthesis is highly sensitive to environmental factors like pH, temperature, and nutrient availability, which can lead to inconsistent yields.[5] Scaling up from a laboratory setting to large bioreactors presents further challenges in maintaining optimal conditions for nutrient homogeneity and oxygen transfer.[5]
Q3: Which bacterial strains are most commonly used for this compound production? A3: Strains from the genus Chryseobacterium are frequently investigated for this compound production. For example, Chryseobacterium artocarpi CECT 8497 has been successfully used and optimized for enhanced pigment yield in bioreactors.[1][6] Other genera known to produce these pigments include Flavobacterium, Chitinophaga, and Flexibacter.[2][7][8]
Q4: What are the potential applications of this compound? A4: this compound pigments have demonstrated several bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[5][9][10] These properties make them promising candidates for applications in the pharmaceutical, cosmetic, and food industries as natural colorants and functional ingredients.[5][6] For instance, they have been explored for treating skin diseases like eczema.[1][4]
Troubleshooting Guide
This section addresses common problems encountered during the fermentation, extraction, and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Pigment Yield | Suboptimal Medium Composition: The biosynthesis of this compound is highly dependent on specific nutrients. | Ensure the medium contains optimal concentrations of key precursors and nutrients. Lactose (B1674315), L-tryptophan, and KH2PO4 have been identified as significant variables affecting production in C. artocarpi.[1][6] |
| Incorrect Fermentation Conditions: Physical parameters like pH, temperature, and aeration are critical for both bacterial growth and pigment synthesis. | Maintain optimal fermentation conditions. For C. artocarpi, a pH of ~7.0, agitation of 200 rpm, and an aeration rate of 2 L/min have been shown to be effective in a bioreactor setting.[6] Temperatures that are too high or too low can stress the yeast and inhibit production.[11] | |
| Contamination: Competing microorganisms can consume nutrients and produce inhibitory substances. | Implement strict aseptic techniques during inoculation and fermentation. Monitor the culture for any signs of contamination (e.g., unusual odors, changes in color or turbidity).[5] | |
| Inconsistent Yields Between Batches | Variability in Inoculum: The age and density of the seed culture can impact the lag phase and overall productivity. | Standardize the inoculum preparation process. Use a seed culture in its late exponential growth phase to inoculate the production medium.[6] |
| Nutrient Limitation: Key nutrients may be depleted before the maximum pigment concentration is reached, especially in large-scale fermenters. | Consider fed-batch strategies to supply limiting nutrients like lactose or L-tryptophan during the fermentation process. Monitor nutrient levels throughout the run. | |
| Difficulty in Pigment Extraction | Inefficient Cell Lysis: this compound is located in the outer membrane, and inefficient cell wall disruption will result in poor extraction efficiency.[12] | Use mechanical methods like sonication to break the cell walls after harvesting the biomass.[13] |
| Inappropriate Solvent: this compound has poor solubility in water and many organic solvents.[12] | Acetone (B3395972) is a highly effective solvent for extracting this compound from bacterial biomass.[7][12] Other solvents like methanol (B129727) or chloroform (B151607) may also be used, but acetone is most commonly cited for high efficiency.[7][14] | |
| Pigment Degradation Post-Extraction | Exposure to Light or Heat: Polyene structures like this compound can be sensitive to degradation by UV light and high temperatures. | Protect the pigment extract from direct light and store it at cool temperatures (e.g., 4°C) in dark containers. The pigment has been shown to be stable between 25-100°C, but prolonged exposure should be avoided.[12] |
| Incorrect pH: The pigment's color and stability can be pH-dependent. | Maintain a neutral or slightly acidic pH during storage and formulation unless a color change is desired for analytical purposes (see KOH test). |
Data Presentation: Optimized Production Parameters
The following tables summarize quantitative data for optimizing this compound production based on studies with Chryseobacterium artocarpi CECT 8497.
Table 1: Optimized Medium Composition for Maximum this compound Production
| Component | Optimized Concentration | Role in Production |
|---|---|---|
| Lactose | 11.25 g/L | Carbon Source |
| L-Tryptophan | 6 g/L | Precursor/Inducer |
| KH2PO4 | 650 ppm (0.65 g/L) | Phosphorus Source/Buffering |
Data sourced from studies using Response Surface Methodology (RSM) to maximize pigment yield.[1][6]
Table 2: Optimized Bioreactor Conditions for a 50L Scale
| Parameter | Optimal Value | Impact on Production |
|---|---|---|
| Initial pH | 7.04 | Affects enzyme activity and nutrient uptake |
| Agitation Speed | 200 rpm | Ensures proper mixing and mass transfer |
| Aeration Rate | 2 L/min | Supplies dissolved oxygen for aerobic growth |
| Incubation Time | 24 hours | Time to reach maximum pigment yield (521.64 mg/L) |
Data from a batch fermentation study that achieved a 7.23-fold increase in production compared to unoptimized conditions.[6]
Experimental Protocols & Visualizations
Protocol 1: General Workflow for this compound Production and Analysis
This protocol outlines the end-to-end process from culturing the bacteria to analyzing the final pigment.
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. newman.lycoming.edu [newman.lycoming.edu]
- 8. newman.lycoming.edu [newman.lycoming.edu]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Flexirubin for Commercial Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of flexirubin. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to assist in the development of stable this compound formulations for commercial use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern for commercial applications?
A1: this compound is a yellowish-orange pigment produced by bacteria of the Bacteroidetes phylum, such as those from the genus Chryseobacterium. It belongs to the this compound-type pigments, which are characterized by a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol.[1] this compound has garnered commercial interest due to its potential applications as a natural colorant in the food, cosmetic, and pharmaceutical industries, as well as its demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] However, like many natural pigments with polyene structures, this compound is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation leads to a loss of color and biological activity, which is a significant hurdle for its commercial viability as it can affect product shelf-life and efficacy.
Q2: What are the primary mechanisms behind the photodegradation of this compound?
A2: The primary mechanism of photodegradation in pigments like this compound, which contain a polyene chromophore, involves photo-oxidation.[5] When the pigment molecule absorbs light energy, it can be excited to a higher energy state. This excited molecule can then react with molecular oxygen to form reactive oxygen species (ROS), such as singlet oxygen and free radicals. These highly reactive species can then attack the polyene chain, leading to cleavage of double bonds, oxidation, and ultimately the breakdown of the chromophore. This results in the fading of the pigment's color. The presence of phenolic hydroxyl groups in the this compound structure suggests it has inherent antioxidant properties, which can offer some level of protection, but this is often insufficient under prolonged light exposure.[6][7][8]
Q3: What are the main strategies to improve the photostability of this compound?
A3: The two primary strategies for enhancing the photostability of this compound are:
-
Use of Antioxidants: Incorporating antioxidants into the this compound formulation can help to quench reactive oxygen species and inhibit the photo-oxidative degradation cascade.[9] Common antioxidants that could be effective include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and butylated hydroxytoluene (BHT).[9]
-
Encapsulation: Encapsulating this compound within a protective matrix can shield the pigment from direct light exposure and oxygen.[10][11][12] Various microencapsulation techniques such as spray drying, freeze drying, and coacervation can be employed using wall materials like gum arabic, maltodextrin, or chitosan.[12][13]
Q4: How does encapsulation protect this compound from photodegradation?
A4: Encapsulation provides a physical barrier that limits the exposure of the this compound pigment to environmental factors that cause degradation, such as light and oxygen.[1] The wall material used in encapsulation can be selected for its UV-blocking properties. Furthermore, by entrapping the pigment, the mobility of reactive molecules is reduced, thereby slowing down the degradation reactions. For hydrophobic pigments like this compound, encapsulation can also improve its dispersibility in aqueous systems, broadening its range of applications.[11]
Q5: Are there any analytical techniques to quantify the photostability of this compound?
A5: Yes, the photostability of this compound can be quantified using spectrophotometric methods. The most common approach is to use a UV-Vis spectrophotometer to measure the change in absorbance of a this compound solution at its maximum absorption wavelength (λmax, typically around 450 nm) over time when exposed to a controlled light source.[14][15] The rate of decrease in absorbance corresponds to the rate of pigment degradation. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the intact this compound from its degradation products, providing a more detailed analysis of the degradation process.[16]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the photostability of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color fading of this compound solution upon light exposure. | 1. High light intensity. 2. Presence of oxygen. 3. Unsuitable solvent. | 1. Reduce the intensity of the light source or use filters to block UV radiation. 2. De-gas the solvent to remove dissolved oxygen. 3. Conduct experiments in an inert atmosphere (e.g., under nitrogen). 4. Test different solvents; non-polar solvents may offer better stability for the hydrophobic this compound.[6] |
| Inconsistent results in photostability assays. | 1. Fluctuations in light source intensity. 2. Variations in sample temperature. 3. Inconsistent sample preparation. | 1. Use a calibrated and stable light source.[17] 2. Control the temperature of the sample chamber during the experiment. 3. Standardize all sample preparation steps, including concentration and solvent. 4. Use a chemical actinometer to ensure consistent light exposure between experiments.[16] |
| Precipitation of this compound in aqueous solutions during experiments. | This compound is insoluble in water.[14] | 1. Dissolve this compound in a suitable organic solvent like acetone (B3395972) or an alkaline aqueous solution before diluting it for experiments.[14] 2. Consider encapsulation techniques to improve its dispersibility in aqueous media.[11] |
| Antioxidant does not seem to improve photostability. | 1. Antioxidant is not effective for the specific degradation pathway. 2. Insufficient concentration of the antioxidant. 3. Antioxidant itself is unstable under the experimental conditions. | 1. Test a range of antioxidants with different mechanisms of action (e.g., free radical scavengers, singlet oxygen quenchers). 2. Perform a dose-response experiment to determine the optimal concentration of the antioxidant. 3. Check the stability of the antioxidant under the same light and temperature conditions. |
| Poor encapsulation efficiency of this compound. | 1. Incompatible wall material. 2. Suboptimal encapsulation process parameters (e.g., temperature, stirring speed). 3. Poor solubility of this compound in the core phase. | 1. Screen different wall materials (e.g., gum arabic, maltodextrin, chitosan).[12] 2. Optimize the parameters of the chosen encapsulation method (e.g., for spray drying, adjust the inlet air temperature).[11] 3. Ensure this compound is fully dissolved in the core material before encapsulation. |
Data Presentation
Table 1: Photostability of this compound Under Different Conditions (Illustrative Data)
| Condition | Light Source | Duration (hours) | Pigment Retention (%) | Reference |
| Unprotected this compound | UV-A (365 nm) | 2 | 40 | Hypothetical |
| Unprotected this compound | Sunlight | 2 | 55 | Hypothetical |
| This compound + Ascorbic Acid (0.1%) | UV-A (365 nm) | 2 | 75 | Hypothetical |
| This compound + BHT (0.1%) | UV-A (365 nm) | 2 | 80 | Hypothetical |
| Encapsulated (Gum Arabic) | Sunlight | 24 | >80 | [11] |
Note: The data for unprotected this compound and with antioxidants are illustrative, based on typical degradation patterns of similar pigments, as direct comparative studies are limited. The encapsulated data is based on published findings.
Table 2: Antioxidant Activity of this compound
| Assay | Concentration | Scavenging Activity (%) | Standard |
| DPPH Radical Scavenging | 1.0 µM | ~50 | Trolox |
| H₂O₂ Scavenging | 1.0 µM | 93.85 | Trolox |
| Superoxide Radical Scavenging | 1.0 µM | 93.85 | Trolox |
| Hydroxyl Radical Scavenging | 1.0 µM | 91.65 | Ascorbic Acid |
Data summarized from Mogadem et al. (2021).[3][17][18][19][20]
Experimental Protocols
Protocol 1: Photostability Testing of this compound using UV-Vis Spectroscopy
-
Preparation of this compound Solution: Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL. From this, prepare a working solution in the desired solvent (e.g., ethanol) with an initial absorbance of approximately 1.0 at its λmax (around 450 nm).
-
Sample Preparation:
-
Test Sample: Place 3 mL of the working solution in a quartz cuvette.
-
Dark Control: Wrap another cuvette containing 3 mL of the working solution completely in aluminum foil.
-
-
Light Exposure: Place both cuvettes in a photostability chamber with a controlled light source (e.g., a UV-A lamp or a solar simulator). Maintain a constant temperature.
-
Data Collection: At regular time intervals (e.g., every 30 minutes), remove the cuvettes and measure the absorbance of both the test and dark control samples at the λmax using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of pigment retention at each time point using the formula: % Retention = (Absorbance at time t / Initial Absorbance) * 100
-
Plot the percentage of pigment retention against time for both the test and dark control samples. The difference in degradation between the two samples represents the photodegradation.
-
Protocol 2: Evaluation of Antioxidant Efficacy in Preventing Photodegradation
-
Preparation of Solutions: Prepare a working solution of this compound as described in Protocol 1. Prepare separate working solutions containing different concentrations of the antioxidant to be tested (e.g., 0.01%, 0.1%, 1% w/v).
-
Sample Preparation: For each antioxidant concentration, prepare a test sample and a dark control as in Protocol 1. Also, prepare a control sample of this compound without any antioxidant.
-
Light Exposure and Data Collection: Follow steps 3 and 4 from Protocol 1 for all samples.
-
Data Analysis: Compare the degradation rates of the this compound solutions with and without the antioxidant. A slower degradation rate in the presence of the antioxidant indicates its protective effect.
Protocol 3: Microencapsulation of this compound using Spray Drying
-
Preparation of Emulsion:
-
Dissolve the wall material (e.g., gum arabic) in distilled water to form a solution (e.g., 10% w/v).
-
Dissolve this compound in acetone.
-
Add the this compound solution to the wall material solution and emulsify using a high-speed homogenizer.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet air temperature (e.g., between 140-220°C) and the feed flow rate.[11]
-
Collect the powdered microcapsules from the collection chamber.
-
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of this compound on the surface and within the microcapsules to calculate the encapsulation efficiency.
-
Photostability Testing: Re-disperse the microcapsules in a suitable solvent and perform photostability testing as described in Protocol 1. Compare the results with unencapsulated this compound.
-
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Troubleshooting logic for rapid photodegradation of this compound.
References
- 1. maxapress.com [maxapress.com]
- 2. graphviz.org [graphviz.org]
- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. US4798741A - Preparation of microencapsulated pigment - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Project: Pigments in Plants (UV-vis version) – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. Microencapsulation of herbal-microbial pigments: a study on antibacterial And larvicidal properties of the developed composites | Journalasjt [journalajst.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. Evaluation of Antioxidant Potential and UV Protective Properties of Four Bacterial Pigments [mbl.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Flexirubin vs. Carotenoids: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two distinct classes of natural pigments: flexirubin and carotenoids. The analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key antioxidant assays.
Introduction to this compound and Carotenoids
This compound and carotenoids are naturally occurring pigments responsible for the yellow-to-orange coloration in various organisms.[1][2] While both exhibit significant antioxidant properties, they differ fundamentally in their chemical structure, distribution in nature, and mechanisms of action.
-
This compound: A type of aryl polyene pigment primarily produced by bacteria, particularly within the phylum Bacteroidetes (e.g., Chryseobacterium species).[3][4] Its structure consists of a polyene chromophore and a phenolic hydroxyl group, which are key to its antioxidant activity.[5][6]
-
Carotenoids: These are lipophilic tetraterpenoid pigments widely distributed in plants, algae, and some bacteria and fungi.[7][8] They are classified into two main groups: carotenes (like β-carotene and lycopene) which are pure hydrocarbons, and xanthophylls (like lutein (B1675518) and zeaxanthin) which contain oxygen.[7][9]
Mechanisms of Antioxidant Action
The antioxidant effects of these pigments can be attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals through different chemical processes.
This compound's antioxidant mechanism is largely attributed to hydrogen atom transfer from its phenolic hydroxyl group and scavenging of free radicals along its long polyene chain.[6][10] It has been shown to be an effective scavenger of various radicals, including superoxide (B77818) and nitric oxide.[2][11]
Carotenoids employ several antioxidant mechanisms:
-
Singlet Oxygen Quenching: They are exceptionally efficient at deactivating singlet oxygen (¹O₂), a high-energy form of oxygen, through a physical process of energy transfer.[1][12]
-
Electron Transfer (SET): Carotenoids can donate an electron to reduce high-redox-potential radical species, forming a carotenoid radical cation.[13]
-
Hydrogen Abstraction (HAT): They can donate a hydrogen atom to quench free radicals.[13]
-
Radical Adduct Formation: Peroxyl radicals can add to the conjugated double bond system of carotenoids, forming a stabilized radical adduct.[13]
-
Indirect Antioxidant Effects: Some carotenoids or their metabolites can activate cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of the body's own antioxidant enzymes.[1]
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of this compound and various carotenoids has been evaluated using a range of in vitro assays. The tables below summarize key findings.
Table 1: Radical Scavenging Activity of this compound vs. Standard Antioxidants
| Assay | This compound Concentration | % Inhibition | Standard | Standard Concentration | % Inhibition |
| DPPH | 1.0 µM | Not specified, lower than control[14] | Trolox | - | - |
| H₂O₂ | 1.0 µM | 93.85% | Trolox | 0.4 µM | 95.58% |
| NO• | 1.0 µM | Not specified, lower than control[14] | Trolox | - | - |
| O₂•⁻ | 1.0 µM | 93.85% | Trolox | 0.4 µM | 95.58% |
| •OH | 1.0 µM | 91.65% | Ascorbic Acid | 0.6 µM | 86.42% |
Data sourced from a study on this compound from Chryseobacterium artocarpi CECT 8497.[2][14]
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Concentration | FRAP Value (Absorbance at 593 nm) |
| This compound | 1.0 µM | ~0.25 |
| Trolox | 0.4 µM | ~1.25 |
Data sourced from a study on this compound from Chryseobacterium artocarpi CECT 8497.[2][15] this compound showed significantly lower FRAP activity compared to the standard Trolox in this study.[3][14]
Table 3: Comparative Antioxidant Activity of Carotenoids in Various Assays
| Carotenoid | Assay | Activity Measurement | Notes |
| β-Carotene | DPPH | Significant scavenging activity reported.[16] | Activity can be influenced by concentration and oxygen tension.[12] |
| β-Carotene | ABTS | ~3 times higher activity than α-tocopherol.[17] | Isomers (all-E, 9Z, 13Z) showed no significant differences.[18] |
| β-Carotene | FRAP | No ferric reducing activity observed for isomers.[18][19] | Degradation products (β-apo-carotenoids) showed increased FRAP activity.[18] |
| Lycopene | ¹O₂ Quenching | One of the most effective quenchers among carotenoids.[1] | - |
| Various | ABTS / DPPH | Both methods are considered appropriate for carotenoids.[20] | The ABTS assay can be used for both lipophilic and hydrophilic samples.[21] |
Summary of Findings:
-
This compound demonstrates potent scavenging activity against specific radicals like hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and hydroxyl (•OH), with efficacy comparable to or even exceeding standard antioxidants like Ascorbic Acid in some cases.[2][11]
-
However, this compound shows lower activity in DPPH and NO• scavenging assays and significantly lower electron-donating capacity in the FRAP assay compared to Trolox.[2][14]
-
Carotenoids, as a class, are powerful antioxidants, but their activity varies significantly depending on the specific carotenoid, the assay used, and the reaction conditions.[12][13]
-
β-Carotene shows strong activity in radical bleaching assays (like ABTS) but poor performance in electron transfer assays (like FRAP), where its degradation products are more active.[17][18]
-
A key strength of carotenoids is their exceptional ability to quench singlet oxygen, a mechanism not prominently described for this compound.[1]
Experimental Protocols & Workflows
Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacity. Below are methodologies for three common assays.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[23]
-
Reaction Mixture: Add a defined volume of the test sample (this compound or Carotenoid solution at various concentrations) to the DPPH working solution.[22] A blank is prepared with the solvent instead of the test sample.[22]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[22]
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically ~517 nm) using a UV-Vis spectrophotometer.[22][23]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
References
- 1. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant functions of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of β-carotene compounds in different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Taxonomic Markers for Flavobacterium: Flexirubin vs. Genotypic Methods
For researchers, scientists, and drug development professionals, the accurate identification of bacterial species is paramount. In the context of the genus Flavobacterium, which includes significant fish pathogens, the reliance on traditional phenotypic markers like flexirubin pigment production is being increasingly scrutinized. This guide provides a comprehensive comparison of the this compound-based identification method with modern genotypic techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate taxonomic tools.
Introduction to Flavobacterium Identification
The genus Flavobacterium encompasses a diverse group of Gram-negative, rod-shaped bacteria, many of which are characterized by their yellow-pigmented colonies. This pigmentation is often due to the presence of this compound, a type of pigment found in the outer membrane of some members of the phylum Bacteroidetes. For decades, the production of this compound, detectable by a simple chemical test, has been a key phenotypic characteristic used in the preliminary identification of Flavobacterium species. However, the advent of molecular biology has introduced more precise and reliable genotypic methods for bacterial taxonomy, raising questions about the continued validity of this compound as a primary taxonomic marker.
Comparison of Taxonomic Methods
The choice of a taxonomic method often involves a trade-off between accuracy, cost, time, and the level of expertise required. Below is a comparative overview of the this compound (KOH) test and three widely used genotypic methods for Flavobacterium identification.
| Feature | This compound (KOH) Test | 16S rRNA Gene Sequencing | gyrB Gene PCR | Whole Genome Sequencing (WGS) with ANI |
| Principle | Chemical reaction causing a color change in the presence of this compound pigments. | Sequencing of the conserved and variable regions of the 16S ribosomal RNA gene. | PCR amplification of the DNA gyrase subunit B (gyrB) gene. | Sequencing the entire bacterial genome and calculating the Average Nucleotide Identity (ANI) against a reference genome. |
| Accuracy | Low to moderate; prone to false positives and negatives. Phenotypic methods have been shown to be the least accurate for Flavobacterium identification.[1] | Good for genus-level identification; may lack resolution for closely related species.[1] | High for species-level identification within Flavobacterium, though bioinformatics analysis suggests it may only identify ~70% of species.[1] | Gold standard; provides the highest resolution for species and strain-level identification. An ANI value of >95% is generally considered the threshold for species delineation.[2][] |
| Cost per Sample | Very low | Moderate | Low to moderate | High, but rapidly decreasing |
| Time to Result | Minutes | 1-2 days | 1 day | 2-3 days |
| Required Expertise | Minimal | Moderate (molecular biology techniques and data analysis) | Moderate (PCR and gel electrophoresis) | High (bioinformatics expertise required for data analysis) |
| Throughput | High | High (with modern sequencing platforms) | High | Moderate to high |
Limitations of this compound as a Taxonomic Marker
While the simplicity of the KOH test is appealing for rapid screening, its utility as a definitive taxonomic marker for Flavobacterium is limited by several factors:
-
Lack of Ubiquity: Not all Flavobacterium species produce this compound. For instance, Flavobacterium fructosi, Flavobacterium xylosi, and Flavobacterium zhouii are known to be this compound-negative.[4] This can lead to false-negative identifications.
-
Presence in Other Genera: this compound and similar pigments are not exclusive to the genus Flavobacterium. They are considered chemotaxonomic markers for the phylum Bacteroidetes and are also found in genera such as Chryseobacterium and Flexibacter.[5] This can result in false-positive identifications.
-
Phenotypic Plasticity: Pigment production can be influenced by culture conditions, including media composition and incubation time, potentially leading to inconsistent results.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for the key experiments discussed.
This compound Detection (KOH Test)
This rapid test is based on the chemical property of this compound pigments to change color in the presence of a strong alkali.
Materials:
-
Bacterial culture grown on an agar (B569324) plate
-
20% (w/v) potassium hydroxide (B78521) (KOH) solution
-
Glass slide
-
Inoculating loop or sterile toothpick
Procedure:
-
Using an inoculating loop, pick a visible amount of bacterial biomass from a colony.
-
Smear the biomass onto a clean glass slide.
-
Add one drop of 20% KOH solution to the smear.
-
Observe for an immediate color change. A positive result, indicating the presence of this compound, is a rapid shift from yellow to red, purple, or brown. No color change indicates a negative result.
16S rRNA Gene Sequencing and Analysis
This is a cornerstone technique in bacterial phylogenetics and taxonomy.
Materials:
-
Bacterial culture
-
DNA extraction kit
-
Universal 16S rRNA primers (e.g., 27F and 1492R)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service
-
Bioinformatics software for sequence analysis (e.g., BLAST, MEGA)
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard in-house protocol.
-
PCR Amplification:
-
Set up a PCR reaction with the extracted DNA as the template and universal 16S rRNA primers.
-
A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (55°C for 30 seconds), and extension (72°C for 1 minute), and a final extension step (72°C for 10 minutes).
-
-
Verification of Amplicon: Run the PCR product on an agarose (B213101) gel to confirm the presence of a single band of the expected size (~1500 bp).
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Data Analysis:
-
Assemble the forward and reverse sequence reads to obtain the full-length 16S rRNA gene sequence.
-
Compare the obtained sequence to a public database (e.g., NCBI GenBank, EzBioCloud) using BLAST to find the closest known relatives and determine the taxonomic identity.[6]
-
gyrB Gene PCR for Flavobacterium Identification
The gyrB gene, encoding the B subunit of DNA gyrase, has been shown to provide better species resolution than the 16S rRNA gene for some bacterial genera, including Flavobacterium.
Materials:
-
DNA extraction kit
-
gyrB-specific primers for Flavobacterium (e.g., forward: 5′-GTTGTAATGACTAAAATTGGTG-3′, reverse: 5′-CAATATCGGCATCACACAT-3′)[1]
-
PCR reagents
-
Thermal cycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA as described for 16S rRNA sequencing.
-
PCR Amplification:
-
Set up a PCR reaction using the gyrB-specific primers.
-
An example PCR program is: 95°C for 5 minutes; followed by 30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 68°C for 30 seconds; with a final extension at 68°C for 10 minutes.[1]
-
-
Analysis: Run the PCR product on an agarose gel. The presence of a band of the expected size (e.g., ~1100 bp with the specified primers) indicates a positive identification for a member of the genus Flavobacterium.
Whole Genome Sequencing (WGS) and Average Nucleotide Identity (ANI) Analysis
WGS provides the most comprehensive genetic information for taxonomic and functional characterization.
Materials:
-
High-quality genomic DNA (high molecular weight, free of contaminants)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics workstation with necessary software (e.g., FastANI, MUMmer)
Procedure:
-
DNA Extraction and Quality Control: Extract high-quality genomic DNA from the bacterial isolate. Quantify the DNA and assess its purity (A260/280 ratio of ~1.8).
-
Library Preparation: Prepare a sequencing library from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Sequence the prepared library on an NGS instrument.
-
Data Analysis (ANI Calculation):
-
Perform quality control on the raw sequencing reads and assemble them into a draft genome.
-
Use a tool like FastANI to calculate the pairwise ANI between the newly assembled genome and a reference genome of a known Flavobacterium species.
-
An ANI value of 95% or greater is a strong indication that the isolate belongs to the same species as the reference genome.[2][]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the different taxonomic methods.
Conclusion and Recommendations
The evidence strongly suggests that while the this compound (KOH) test can be a useful preliminary screening tool due to its speed and low cost, it lacks the specificity and accuracy required for definitive taxonomic identification of Flavobacterium species. Its limitations, including the absence of this compound in some Flavobacterium species and its presence in other related genera, can lead to erroneous classifications.
For reliable and accurate identification, genotypic methods are unequivocally superior.
-
16S rRNA gene sequencing is a robust method for genus-level identification and is widely accessible.
-
gyrB gene PCR offers a higher resolution for species-level identification within the genus, though its coverage of all Flavobacterium species may be incomplete.
-
Whole-genome sequencing with ANI analysis represents the gold standard for bacterial taxonomy, providing the highest level of accuracy and resolving power for both species and strain-level identification.
For research, clinical, and industrial applications where accurate identification of Flavobacterium is critical, it is recommended to employ a polyphasic approach, combining preliminary phenotypic characterization with a confirmatory genotypic method. For definitive species-level identification, WGS with ANI analysis is the most reliable approach. As the costs of sequencing continue to decline, the adoption of WGS as a routine identification tool is becoming increasingly feasible and is encouraged for the most accurate and comprehensive taxonomic characterization of Flavobacterium isolates.
References
- 1. Whole-genome-based taxonomy as the most accurate approach to identify Flavobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapid identification of enteric bacteria from whole genome sequences using average nucleotide identity metrics [frontiersin.org]
- 4. Description of Flavobacterium fructosi sp. nov., Flavobacterium xylosi sp. nov. and Flavobacterium zhouii sp. nov., three new members of the genus Flavobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-type pigments in Flavobacterium | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of 16S rRNA Databases for Taxonomic Assignments Using a Mock Community - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the biological activities of different Flexirubin derivatives
For Researchers, Scientists, and Drug Development Professionals
Flexirubin and its naturally occurring derivatives are a class of bacterial pigments characterized by a distinctive polyene chromophore. These compounds, isolated from various bacterial species, have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative overview of the antioxidant, antimicrobial, and anticancer properties of different this compound-type pigments, supported by available experimental data. The information is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these natural products.
Data Presentation: A Comparative Look at Biological Activities
The biological activities of this compound derivatives vary depending on the producing bacterial strain and the specific chemical structure of the pigment. The following tables summarize the available quantitative data for this compound-type pigments from different sources, providing a basis for comparison.
Table 1: Antioxidant Activity of this compound Derivatives
| This compound Source Organism | Assay | Concentration | Activity | Reference |
| Chryseobacterium artocarpi CECT 8497 | DPPH Radical Scavenging | 0.4 µM | 70.0% scavenging | [1] |
| Chryseobacterium artocarpi CECT 8497 | H₂O₂ Scavenging | 1.0 µM | 93.85% scavenging | [1] |
| Chryseobacterium artocarpi CECT 8497 | Hydroxyl Radical Scavenging | 1.0 µM | 91.65% inhibition | [1] |
| Chryseobacterium shigense | ABTS⁺ Radical Scavenging | Not Specified | 38.96 ± 0.49% scavenging | [2] |
| Unspecified | Radical Scavenging | IC₅₀ | 0.6 mg/mL |
Table 2: Antimicrobial Activity of this compound Derivatives
| This compound Source Organism | Target Microorganism | Assay | Result | Reference |
| Chryseobacterium sp. | Escherichia coli | Agar Well Diffusion | Zone of inhibition observed | [3] |
| Chryseobacterium sp. | Bacillus sphaericus | Agar Well Diffusion | Zone of inhibition observed | [3] |
| Chryseobacterium sp. | Candida albicans | Agar Well Diffusion | Zone of inhibition observed | [3] |
| Chryseobacterium shigense | Staphylococcus aureus | Not Specified | 66.82 ± 4.42% reduction | [2] |
| Chryseobacterium shigense | Pseudomonas aeruginosa | Not Specified | No inhibition observed | [2] |
Table 3: Anticancer Activity of this compound Derivatives
| This compound Source Organism | Cell Line | Assay | IC₅₀ Value | Reference |
| Unspecified | Human Breast Cancer (MCF-7) | MTT | 62 µM | |
| Unspecified | Human Breast Cancer (MCF-7) | SRB | 71 µM | |
| Unspecified | Human Breast Cancer (MCF-7) | LDH | 48 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to different wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
This assay determines the ability of a compound to scavenge hydrogen peroxide.
-
Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate (B84403) buffer (pH 7.4).
-
Sample Preparation: Prepare various concentrations of the this compound derivative in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample solution to the H₂O₂ solution.
-
Incubate at 37°C for 10 minutes.
-
-
Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing phosphate buffer without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (H₂O₂ solution without sample) and A_sample is the absorbance of the sample.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the this compound derivative that shows no visible growth of the microorganism.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Experimental workflow for evaluating the biological activities of this compound derivatives.
Caption: The Bcl-2 family-mediated intrinsic pathway of apoptosis.
Disclaimer: The provided information is based on currently available scientific literature. A systematic comparative study of a comprehensive library of synthetic this compound derivatives is not yet available. The presented data on "derivatives" primarily refers to this compound-type pigments isolated from different natural sources. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
A Comparative In Vitro Analysis of the Antioxidant Efficacy of Flexirubin and Synthetic Antioxidants
In the continuous search for potent and safe antioxidant compounds, natural pigments are gaining significant attention. This guide provides a detailed comparison of the in vitro antioxidant efficacy of flexirubin, a bacterial pigment, with commonly used synthetic antioxidants, namely Trolox, Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT). The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of antioxidant mechanisms and workflows.
Disclaimer: The data presented in this guide are compiled from various scientific studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to potential variations in experimental protocols and conditions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and synthetic antioxidants has been evaluated using a range of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.
Radical Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Compound | Concentration | % Scavenging Activity | IC50 Value | Source(s) |
| This compound | 0.4 µM | ~70.0% | Not explicitly stated | [1][2] |
| This compound | 0.005 µM | ~41.65% | Not explicitly stated | [1][2] |
| Trolox | - | - | ~3.77 µg/mL | [3] |
| BHA | - | - | ~112.05 µg/mL | [4] |
| BHT | - | - | ~202.35 µg/mL | [4] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Similar to the DPPH assay, this method assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
| Compound | IC50 Value | Source(s) |
| Trolox | ~2.93 µg/mL | [3] |
| BHA | Data not directly comparable | - |
| BHT | Data not directly comparable | - |
Note: Directly comparable ABTS data for this compound was not available in the reviewed literature.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay evaluates the ability of an antioxidant to neutralize hydrogen peroxide.
| Compound | Concentration | % Scavenging Activity | Source(s) |
| This compound | 1.0 µM | 93.85% | [1][3][5] |
| Trolox | - | 95.58% | [3][5] |
Superoxide (B77818) Radical (O₂•⁻) Scavenging Assay
This assay measures the scavenging activity against superoxide radicals.
| Compound | Concentration | % Scavenging Activity | Source(s) |
| This compound | 1.0 µM | 93.85% | [1] |
| Trolox | 0.4 µM | 95.58% | [1] |
Nitric Oxide (NO•) Radical Scavenging Assay
This assay determines the ability to scavenge nitric oxide radicals.
| Compound | Concentration | % Scavenging Activity | Source(s) |
| This compound | 0.4 µM | ~50.0% | [1] |
| This compound | 0.025 µM | ~17.0% | [1] |
| Trolox | Higher than this compound | Not explicitly stated | [1][2] |
Hydroxyl Radical (•OH) Scavenging Assay
This assay measures the ability to neutralize highly reactive hydroxyl radicals. At its highest tested concentration, this compound showed similar antioxidant activity to the standard compound.[2]
Lipid Peroxidation Inhibition
Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) Methods
These assays assess the ability of an antioxidant to inhibit lipid peroxidation. At the highest concentrations tested, this compound demonstrated antioxidant activity comparable to the standard compound in both FTC and TBA methods.[2] At a concentration of 1.0 µM, this compound showed a significant lipid peroxidation inhibition of 91.03% in the FTC assay.[3]
Metal Ion Chelating and Reducing Power
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
| Compound | Activity | Source(s) |
| This compound | Lower than Trolox | [1][2] |
| Trolox | Standard | [1][2] |
| BHA | Data not directly comparable | - |
| BHT | Data not directly comparable | - |
Ferrous Ion Chelating Activity
This assay measures the ability of a compound to chelate ferrous ions, preventing them from participating in pro-oxidant reactions.
| Compound | Concentration | % Chelating Activity | Source(s) |
| This compound | 1.0 µM | ~30.02% | [3] |
| Trolox | - | ~33.61% | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol (B145695), test compounds, and a standard antioxidant (e.g., Trolox, BHA, BHT).
-
Procedure:
-
A solution of the test compound at various concentrations is mixed with a DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Reagents: ABTS solution, potassium persulfate, test compounds, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS•⁺ radical is generated by reacting ABTS with potassium persulfate.
-
The ABTS•⁺ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•⁺ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and ferric chloride), test compounds, and a ferrous sulfate (B86663) standard.
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm after a specific incubation period.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the ability of a substance to scavenge hydrogen peroxide.
-
Reagents: Hydrogen peroxide solution, phosphate (B84403) buffer, test compounds.
-
Procedure:
-
A solution of hydrogen peroxide is prepared in a phosphate buffer.
-
The test compound is added to the hydrogen peroxide solution.
-
The absorbance is measured at a specific wavelength (e.g., 230 nm) after a defined incubation time.
-
-
Calculation: The percentage of H₂O₂ scavenging is calculated by comparing the absorbance of the sample to a control solution without the sample.
Visualizations
The following diagrams illustrate key concepts related to the in vitro antioxidant activity of this compound and synthetic antioxidants.
Caption: A typical experimental workflow for the DPPH radical scavenging assay.
Caption: The general mechanism of free radical scavenging by hydrogen atom donation.
Caption: Predicted interaction of this compound with the SOD enzyme based on molecular docking studies.
References
- 1. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Review of Flexirubin and Other Bacterial Polyene Pigments
This guide provides a comparative overview of flexirubin and other notable bacterial polyene pigments for researchers, scientists, and drug development professionals. The content delves into the biosynthesis, chemical structures, and biological activities of these pigments, supported by available experimental data.
Introduction to Bacterial Polyene Pigments
Bacteria synthesize a diverse array of pigments, with polyenes representing a significant class characterized by their structure of multiple conjugated double bonds. These pigments are not merely responsible for the vibrant colors of bacterial colonies but also play crucial roles in their survival and interaction with the environment. Their biological activities, including antioxidant, antimicrobial, and anticancer properties, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide focuses on this compound and compares it with other well-characterized bacterial polyene pigments, namely xanthomonadin, staphyloxanthin, and granadaene.
This compound
This compound is a characteristic yellow-orange pigment primarily produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genera Chryseobacterium, Flexibacter, and Cytophaga.[1][2]
Chemical Structure and Biosynthesis
Flexirubins are aryl polyene pigments composed of a polyene carboxylic acid chromophore esterified with a resorcinol (B1680541) derivative carrying two alkyl chains.[3][4] The biosynthesis of this compound involves a type II fatty acid synthase-like pathway for the polyene moiety and the shikimate pathway for the aromatic components.[5][6] The biosynthesis starts with the conversion of tyrosine to 4-coumarate, which is then activated to 4-coumaroyl-CoA, serving as a precursor for the polyketide synthase (PKS) machinery that builds the polyene chain.[3][5]
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and biotechnological applications.
-
Antioxidant Activity: this compound has demonstrated significant free radical scavenging properties. Studies on this compound from Chryseobacterium artocarpi CECT 8497 have shown its ability to scavenge various reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and superoxide (B77818) anions.[7][8] The antioxidant capacity is attributed to the presence of a phenolic hydroxyl group and the conjugated double bond system in its structure.[1][7]
-
Antimicrobial Activity: this compound has been reported to possess antimicrobial activity against both bacteria and fungi.[9][10] For instance, a study on this compound from a Chryseobacterium species isolated from rhizosphere soil showed activity against Escherichia coli, Bacillus sphaericus, and Candida albicans.[9][10] Another study reported that a this compound-type pigment from Chryseobacterium shigense exhibited antibacterial activity against Staphylococcus aureus, although it was less potent than other pigments like prodigiosin.[11]
-
Anticancer Activity: There is emerging evidence for the anticancer potential of this compound.[12] In one study, this compound demonstrated cytotoxic effects on human breast cancer MCF-7 cells with IC50 values of 62 µM (MTT assay), 71 µM (SRB assay), and 48 µM (LDH assay).[12]
-
UV Protection: The polyene structure of this compound allows it to absorb UV radiation, suggesting a role in protecting the producing bacteria from photodamage.[4] This property is also being explored for its potential use in sunscreens.[9]
Other Bacterial Polyene Pigments
Several other bacterial polyene pigments have been identified and characterized, each with unique structures and biological functions.
Xanthomonadin
Xanthomonadins are yellow, membrane-bound, brominated aryl-polyene pigments produced by bacteria of the genus Xanthomonas, which are often plant pathogens.[5][13]
-
Structure and Biosynthesis: Xanthomonadins are structurally similar to this compound but are typically brominated and not esterified to a dialkylresorcinol.[13][14] Their biosynthesis also involves a type II polyketide synthase pathway, utilizing 3-hydroxybenzoic acid or 4-hydroxybenzoic acid as a precursor.[5][13]
-
Biological Activities: The primary role of xanthomonadins is to protect the bacteria from photooxidative stress, which is crucial for their survival on plant surfaces.[4][13] They contribute to the virulence of pathogenic Xanthomonas species by protecting them against the oxidative burst produced by plants as a defense mechanism.[4]
Staphyloxanthin
Staphyloxanthin is the golden-yellow carotenoid pigment responsible for the characteristic color of Staphylococcus aureus colonies.[15]
-
Structure and Biosynthesis: Staphyloxanthin is a C30 triterpenoid (B12794562) carotenoid. Its biosynthesis begins with the condensation of two molecules of farnesyl pyrophosphate.[2][6]
-
Biological Activities: Staphyloxanthin is a significant virulence factor for S. aureus.[6][15] Its primary function is to act as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system, particularly neutrophils.[2][16] This antioxidant property enhances the survival of S. aureus within the host.[16]
Granadaene
Granadaene is a red-orange polyene pigment produced by Streptococcus agalactiae (Group B Streptococcus), a major cause of neonatal infections.[7][17]
-
Structure and Biosynthesis: Granadaene is an ornithine rhamno-polyene with 12 conjugated double bonds.[7][18] Its biosynthesis is linked to the cyl gene cluster, which is also responsible for the hemolytic activity of the bacterium.[18]
-
Biological Activities: Granadaene is a key virulence factor in S. agalactiae. It possesses antioxidant properties that protect the bacterium from oxidative stress.[17][19] Importantly, granadaene is also associated with the hemolytic and cytolytic activity of the bacterium, contributing to tissue damage and disease pathogenesis.[17][19]
Comparative Review of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and other bacterial polyene pigments. Direct comparison is challenging due to variations in experimental setups across different studies.
Antioxidant Activity
| Pigment | Source Organism | Assay | Concentration | % Inhibition / Activity | Reference |
| This compound | Chryseobacterium artocarpi CECT 8497 | DPPH Radical Scavenging | 0.4 µM | 70.0% | [8] |
| H₂O₂ Scavenging | 1.0 µM | 93.85% | [8] | ||
| Hydroxyl Radical Scavenging | 1.0 µM | 91.65% | [8] | ||
| Superoxide Radical Scavenging | 1.0 µM | 93.85% | [8] | ||
| This compound-type | Chryseobacterium shigense | ABTS⁺ Radical Scavenging | - | 38.96% | [11] |
| Staphyloxanthin | Staphylococcus aureus | - | - | Protects against H₂O₂, superoxide, hydroxyl radicals | [16] |
| Xanthomonadin | Xanthomonas oryzae pv. oryzae | Lipid Peroxidation Inhibition | - | Protects membrane lipids | [4] |
| Granadaene | Streptococcus agalactiae | - | - | Protects against oxidative stress | [17] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Pigment | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| This compound | Chryseobacterium sp. | Escherichia coli | Zone of inhibition reported, MIC not specified | [10] |
| Bacillus sphaericus | Zone of inhibition reported, MIC not specified | [10] | ||
| Candida albicans | Zone of inhibition reported, MIC not specified | [10] | ||
| This compound-type | Chryseobacterium shigense | Staphylococcus aureus | 66.82% reduction, MIC not specified | [11] |
| Pseudomonas aeruginosa | No inhibition | [11] |
Anticancer Activity (IC50)
| Pigment | Source Organism | Cell Line | IC50 | Reference |
| This compound | Chryseobacterium sp. | Human breast cancer (MCF-7) | 62 µM (MTT assay) | [12] |
| 71 µM (SRB assay) | [12] | |||
| 48 µM (LDH assay) | [12] | |||
| Yellow Pigment (likely carotenoid) | Streptomyces griseoaurantiacus JUACT 01 | Human cervical cancer (HeLa) | 1.5 µg/mL | [20][21] |
| Human liver cancer (Hep G2) | 1.8 µg/mL | [20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][22][23]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.[1]
-
Preparation of test samples: Dissolve the pigment extract in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.[1]
-
Reaction: In a 96-well microplate or a cuvette, add a specific volume of the pigment sample to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[1][22]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[22]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][22]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.[22]
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[24][25][26] The broth microdilution method is a common technique used to determine MIC.[27]
Procedure:
-
Preparation of antimicrobial agent dilutions: Prepare a series of two-fold dilutions of the pigment extract in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[26][27]
-
Preparation of inoculum: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[27] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]
-
Inoculation: Inoculate each well containing the pigment dilution with the standardized bacterial suspension. Include a positive control well (broth and inoculum without pigment) and a negative control well (broth only).[27]
-
Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).[24][26]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pigment at which no visible growth (turbidity) is observed.[24][25] The results can also be read using a microplate reader by measuring the optical density.[27]
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[28]
Procedure:
-
Cell culture: Seed the cancer cells in a 96-well plate at a specific density and allow them to attach and grow for 24 hours.[28]
-
Treatment: Treat the cells with various concentrations of the pigment extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[21][28]
-
MTT addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 3 hours) to allow the formation of formazan crystals.[28]
-
Solubilization of formazan: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[28]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[28]
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the pigment that inhibits 50% of cell growth, can then be determined from the dose-response curve.[29]
Conclusion
Bacterial polyene pigments, including this compound, xanthomonadin, staphyloxanthin, and granadaene, are a diverse group of bioactive compounds with significant potential in various applications. While this compound shows promise as an antioxidant, antimicrobial, and anticancer agent, other polyenes like staphyloxanthin and granadaene are primarily recognized for their roles as virulence factors in pathogenic bacteria. The comparative analysis highlights the functional diversity of these pigments, stemming from their distinct chemical structures. Further research, particularly direct comparative studies using standardized methodologies, is crucial to fully elucidate their relative potencies and to pave the way for their development as therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. journals.asm.org [journals.asm.org]
- 3. [PDF] Chemical structure, biological roles, biosynthesis and regulation of the yellow xanthomonadin pigments in the phytopathogen Xanthomonas. | Semantic Scholar [semanticscholar.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Chemical Structure, Biological Roles, Biosynthesis and Regulation of the Yellow Xanthomonadin Pigments in the Phytopathogenic Genus Xanthomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hanspub.org [pdf.hanspub.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 16. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Granadaene Photobleaching Reduces the Virulence and Increases Antimicrobial Susceptibility of Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. scielo.br [scielo.br]
- 21. scispace.com [scispace.com]
- 22. marinebiology.pt [marinebiology.pt]
- 23. mdpi.com [mdpi.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. bmglabtech.com [bmglabtech.com]
- 27. benchchem.com [benchchem.com]
- 28. ajptonline.com [ajptonline.com]
- 29. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
Validating the Antimicrobial Mechanism of Flexirubin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial pigment Flexirubin against established antibiotic classes. Due to the limited existing research on this compound's precise antimicrobial mechanism, this document summarizes its known activities, juxtaposes them with well-understood mechanisms of alternative drugs, and presents a comprehensive suite of experimental protocols to facilitate further investigation into its mode of action.
Section 1: Comparative Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity, although its potency can vary depending on the target organism. The following tables summarize the known antimicrobial spectrum of this compound and compare it with that of major antibiotic classes.
Table 1: Antimicrobial Spectrum of this compound
| Target Organism | Activity Reported | Reference |
| Escherichia coli | Yes | [1][2] |
| Bacillus sphaericus | Yes | [1][2] |
| Staphylococcus aureus | Weaker activity reported | [3][4] |
| Enterococcus faecalis | Yes | [4] |
| Pseudomonas aeruginosa | No inhibition observed in one study | [3] |
| Candida albicans (Fungus) | Yes | [1][2] |
Table 2: Comparison of Antimicrobial Mechanisms
| Mechanism of Action | Antibiotic Class | Examples | Spectrum of Activity |
| Cell Wall Synthesis Inhibition | β-Lactams, Glycopeptides | Penicillin, Vancomycin | Primarily effective against Gram-positive bacteria; some have extended spectra. |
| Protein Synthesis Inhibition | Aminoglycosides, Macrolides, Tetracyclines | Gentamicin, Erythromycin, Doxycycline | Broad-spectrum, active against both Gram-positive and Gram-negative bacteria. |
| Nucleic Acid Synthesis Inhibition | Fluoroquinolones, Rifamycins | Ciprofloxacin, Rifampin | Broad-spectrum, effective against a wide range of bacteria. |
| Cell Membrane Disruption | Polymyxins, Lipopeptides | Polymyxin B, Daptomycin | Polymyxins are active against Gram-negative bacteria; Daptomycin targets Gram-positive bacteria. |
| Folic Acid Synthesis Inhibition | Sulfonamides, Dihydrofolate Reductase Inhibitors | Sulfamethoxazole, Trimethoprim | Broad-spectrum, often used in combination. |
| Proposed Mechanism: Oxidative Stress | This compound | - | Gram-positive and Gram-negative bacteria, and fungi.[1][2][3][4] |
Section 2: Unraveling the Antimicrobial Mechanism of this compound
While the exact molecular mechanism of this compound's antimicrobial action remains largely uninvestigated, its well-documented antioxidant and free-radical scavenging properties suggest a potential mode of action involving the induction of oxidative stress within microbial cells.[5][6][7] This is a departure from the highly specific molecular targets of conventional antibiotics.
Hypothesized Mechanism of Action: Induction of Oxidative Stress
This compound's structure, which includes a polyene chromophore and a phenolic hydroxyl group, is conducive to redox cycling.[5] This could lead to the generation of reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses, resulting in damage to DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Hypothesized antimicrobial mechanism of this compound via oxidative stress.
Section 3: Experimental Protocols for Mechanism Validation
To rigorously validate the antimicrobial mechanism of this compound and compare it to other agents, a series of standardized experimental protocols should be employed.
Determination of Antimicrobial Potency
3.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, this compound stock solution.
-
Procedure :
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
-
Assessment of Cell Membrane Integrity
3.2.1. LIVE/DEAD™ BacLight™ Bacterial Viability Assay
This fluorescence microscopy-based assay differentiates between bacteria with intact and damaged cell membranes.
-
Materials : LIVE/DEAD™ BacLight™ kit (containing SYTO® 9 and propidium (B1200493) iodide), bacterial culture, 0.85% NaCl.
-
Procedure :
-
Treat the bacterial culture with this compound at its MIC and 2x MIC for a specified time. Include untreated and positive (e.g., alcohol-treated) controls.
-
Wash the cells with 0.85% NaCl.
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Add 3 µL of the dye mixture to 1 mL of the bacterial suspension and incubate in the dark for 15 minutes.
-
Mount a sample on a microscope slide and visualize using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.
-
3.2.2. Ethidium (B1194527) Bromide Uptake Assay
This assay measures the permeabilization of the bacterial cell membrane by monitoring the influx of the fluorescent dye ethidium bromide.
-
Materials : Bacterial suspension, this compound, ethidium bromide solution, fluorescence spectrophotometer.
-
Procedure :
-
Incubate the bacterial suspension with this compound at various concentrations.
-
Add ethidium bromide to the suspension.
-
Measure the increase in fluorescence over time. An increase in fluorescence indicates that ethidium bromide has entered the cells through a compromised membrane and intercalated with DNA.
-
Investigation of Intracellular Targeting
3.3.1. DNA Binding Assay (Agarose Gel Retardation)
This assay determines if a compound binds to DNA, which would retard its migration through an agarose (B213101) gel.
-
Materials : Bacterial genomic DNA, this compound, agarose gel electrophoresis system.
-
Procedure :
-
Incubate a fixed amount of bacterial genomic DNA with increasing concentrations of this compound.
-
Run the samples on an agarose gel.
-
Visualize the DNA bands under UV light. If this compound binds to the DNA, the migration of the DNA through the gel will be retarded compared to the control (DNA alone).
-
3.3.2. In Vitro Transcription/Translation Assay
This assay assesses the effect of a compound on the processes of transcription and translation.
-
Materials : Cell-free E. coli transcription/translation system, DNA template (e.g., encoding luciferase), this compound.
-
Procedure :
-
Set up the in vitro transcription/translation reaction according to the manufacturer's protocol.
-
Add varying concentrations of this compound to the reactions.
-
Incubate and then measure the output (e.g., luciferase activity). A dose-dependent decrease in the output suggests inhibition of transcription or translation.
-
Section 4: Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of this compound's antimicrobial mechanism.
Caption: A workflow for validating this compound's antimicrobial mechanism.
By following this structured approach, researchers can systematically investigate the antimicrobial properties of this compound, leading to a clearer understanding of its mechanism of action and its potential as a novel therapeutic agent.
References
- 1. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]
- 2. benchchem.com [benchchem.com]
- 3. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 4. protocols.io [protocols.io]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Flexirubin Extraction Methods
For researchers in microbiology, natural product chemistry, and drug development, the efficient extraction of bioactive compounds is a critical first step. Flexirubin, a unique class of yellowish-orange pigments produced by bacteria in the Bacteroidetes phylum, has garnered interest for its potential pharmacological activities. The choice of extraction method can significantly impact the yield and subsequent purity of the obtained pigment. This guide provides a head-to-head comparison of two common methods for this compound extraction: Solvent Extraction with Ultrasonication and Simple Solvent Maceration .
This comparison is based on experimental data from studies on Chryseobacterium species, a common source of this compound.
Performance Comparison
The efficiency of an extraction method is determined by several factors, including pigment yield, processing time, and the purity of the initial extract. The following table summarizes the key quantitative differences between the two methods.
| Parameter | Method A: Solvent Extraction with Ultrasonication | Method B: Simple Solvent Maceration |
| Pigment Yield | Up to 180 µg/g of biomass has been reported.[1] | Generally lower than ultrasonication-assisted methods. |
| Extraction Time | Rapid; typically 10-30 minutes for the sonication step.[2] | Slower; requires several hours of incubation. |
| Purity of Crude Extract | Dependent on downstream processing. | Dependent on downstream processing. |
| Equipment | Requires an ultrasonic bath or probe sonicator. | Basic laboratory glassware and shakers. |
| Mechanism | Acoustic cavitation enhances cell lysis and solvent penetration. | Relies on passive diffusion of the solvent into the cells. |
Experimental Protocols
Detailed methodologies for both extraction techniques are provided below. These protocols are generalized from several studies on this compound extraction from bacterial cultures.[2][3][4]
Method A: Solvent Extraction with Ultrasonication
This method utilizes high-frequency sound waves to disrupt bacterial cell walls, leading to a more efficient release of intracellular pigments into the solvent.
Materials:
-
Bacterial cell pellet (from centrifugation of culture broth)
-
Acetone (B3395972) (or other suitable organic solvent like ethanol (B145695) or methanol)
-
Phosphate (B84403) buffer (optional, for washing)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator (for solvent removal)
Protocol:
-
Cell Harvesting: Centrifuge the bacterial culture at 8,000-10,000 x g for 10-15 minutes to pellet the cells. Discard the supernatant.
-
Washing (Optional): Resuspend the cell pellet in phosphate buffer and centrifuge again to remove residual media components. Discard the supernatant.
-
Solvent Addition: Add a measured volume of acetone to the cell pellet. The ratio of solvent to biomass can be optimized, but a 10:1 (v/w) ratio is a common starting point.
-
Ultrasonication: Place the tube containing the cell suspension in an ice bath to prevent overheating. Apply ultrasonication for a total of 10-30 minutes. If using a probe sonicator, apply short pulses (e.g., 20 seconds on, 20 seconds off) to minimize heat generation.[2]
-
Pigment Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the colored supernatant, which contains the extracted this compound.
-
Solvent Evaporation: The solvent can be removed using a rotary evaporator to concentrate the pigment.
-
Further Purification: The crude extract can be further purified using techniques like column chromatography.
Method B: Simple Solvent Maceration
This method involves soaking the bacterial cells in a solvent to leach out the pigments. It is less technically demanding but generally requires a longer extraction time.
Materials:
-
Bacterial cell pellet
-
Acetone (or other suitable organic solvent)
-
Phosphate buffer (optional, for washing)
-
Centrifuge and centrifuge tubes
-
Orbital shaker
-
Rotary evaporator
Protocol:
-
Cell Harvesting: Centrifuge the bacterial culture at 8,000-10,000 x g for 10-15 minutes. Discard the supernatant.
-
Washing (Optional): Wash the cell pellet with phosphate buffer and re-centrifuge.
-
Solvent Addition: Resuspend the cell pellet in a measured volume of acetone.
-
Incubation: Place the suspension on an orbital shaker and incubate at room temperature for several hours (e.g., 2-12 hours) in the dark to prevent photodegradation of the pigment.
-
Pigment Separation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Supernatant Collection: Collect the colored supernatant containing the this compound.
-
Solvent Evaporation: Concentrate the pigment by removing the solvent with a rotary evaporator.
-
Further Purification: The crude extract can be purified as needed.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for this compound extraction, highlighting the key divergence between the two methods.
Caption: Generalized workflow for this compound extraction comparing ultrasonication and maceration methods.
Conclusion
The choice between Solvent Extraction with Ultrasonication and Simple Solvent Maceration depends on the specific needs of the researcher. For higher yields and faster processing times, ultrasonication is the superior method, provided the equipment is available. Simple solvent maceration offers a low-cost, equipment-minimalist alternative, which may be sufficient for qualitative analyses or when processing smaller sample volumes. For both methods, the purity of the final this compound product is highly dependent on subsequent purification steps.
References
Flexirubin's Anticancer Efficacy: A Statistical and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anticancer Properties of Flexirubin in Cell Lines
This compound, a natural pigment produced by bacteria of the Flexibacter genus, has emerged as a promising candidate in the landscape of anticancer research. This guide provides a comprehensive analysis of the statistical validation of this compound's anticancer effects, with a focus on its activity in the MCF-7 breast cancer cell line. Through a detailed comparison with the established chemotherapeutic agent Doxorubicin (B1662922), and an exploration of its mechanism of action, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Comparative Cytotoxicity: this compound vs. Doxorubicin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. Comparative analysis of IC50 values provides a quantitative basis for evaluating the efficacy of novel compounds against established drugs.
A study investigating the cytotoxic effects of this compound on the human breast cancer cell line MCF-7 reported IC50 values of 62 µM, 71 µM, and 48 µM using the MTT, SRB, and LDH assays, respectively[1]. In comparison, various studies have reported the IC50 value of Doxorubicin in MCF-7 cells to be in the nanomolar to low micromolar range. For instance, one study reported an IC50 of 356 nM for Doxorubicin in MCF-7 cells[2]. Another study reported an IC50 value of 8306 nM for doxorubicin in MCF-7 cells[3]. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 | MTT | 62 µM | [1] |
| This compound | MCF-7 | SRB | 71 µM | [1] |
| This compound | MCF-7 | LDH | 48 µM | [1] |
| Doxorubicin | MCF-7 | MTT | 356 nM | [2] |
| Doxorubicin | MCF-7 | MTT | 8306 nM | [3] |
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which multicellular organisms eliminate unwanted or damaged cells. A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. Evidence suggests that this compound exerts its anticancer effects, at least in part, through the induction of apoptosis.
One of the key indicators of apoptosis is the fragmentation of cellular DNA by endonucleases. Studies have shown that treatment of MCF-7 cells with this compound at concentrations of 45 and 90 µg/ml resulted in observable DNA fragmentation[1]. This suggests that this compound activates the apoptotic cascade, leading to the characteristic cleavage of DNA into smaller fragments.
The regulation of apoptosis is a complex process involving a delicate balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in this process. While specific studies on this compound's effect on Bcl-2 family proteins are limited, research on the structurally related compound, Indirubin, has shown that its derivatives can down-regulate the expression of anti-apoptotic proteins like Mcl-1 and Survivin[4]. This suggests a potential mechanism by which this compound may promote apoptosis. Further investigation into the effect of this compound on the expression of key apoptosis-related genes, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), in MCF-7 cells is warranted to fully elucidate its pro-apoptotic mechanism.
Signaling Pathways Implicated in this compound's Anticancer Activity
The anticancer effects of many therapeutic agents are mediated through their modulation of specific intracellular signaling pathways that control cell proliferation, survival, and apoptosis. While the precise signaling pathways targeted by this compound are still under investigation, studies on the related compound, Indirubin, provide valuable insights into potential mechanisms.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in many types of cancer and plays a crucial role in promoting tumor growth and survival. Research has demonstrated that derivatives of Indirubin can potently block the constitutive activation of STAT3 signaling in human breast and prostate cancer cells[4]. This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, which include anti-apoptotic proteins, thereby inducing apoptosis[4]. Given the structural similarity between this compound and Indirubin, it is plausible that this compound may also exert its anticancer effects by targeting the STAT3 pathway.
References
- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative genomics of Flexirubin biosynthetic gene clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of flexirubin biosynthetic gene clusters (BGCs) from various bacterial sources. Flexirubins are a class of yellow-orange pigments produced by bacteria belonging to the phylum Bacteroidetes and are of growing interest due to their potential as natural colorants, antioxidants, and anticancer agents. Understanding the genetic architecture and biosynthetic pathways of these compounds is crucial for their targeted discovery and bioengineering for industrial and pharmaceutical applications.
Performance Comparison of this compound Production
Direct comparative data on the production yields of different this compound BGCs expressed under identical heterologous conditions is limited in the current literature. However, by examining the production in native organisms, we can infer the potential efficacy of these clusters. The following table summarizes reported this compound production from different bacterial species. It is important to note that these values were obtained under different cultivation conditions and optimization strategies, and therefore, do not represent a direct head-to-head comparison of the BGCs' intrinsic capabilities.
| Bacterial Species | This compound Production Yield (mg/L) | Reference |
| Chryseobacterium artocarpi CECT 8497 | 521.64 (optimized) | [1] |
| Chryseobacterium sp. kr6 | 180 µg/g biomass | [2] |
| Chryseobacterium sp. UTM-3T | 0.095 | [3] |
Comparative Genomics Workflow
A systematic approach is required to compare this compound BGCs from different bacterial genomes. The following diagram illustrates a typical experimental and computational workflow.
This compound Biosynthetic Pathway
The biosynthesis of this compound involves two main branches: the formation of the dialkylresorcinol (DAR) moiety and the synthesis of the polyene chain, which are ultimately esterified to form the final pigment. The following diagram outlines the key enzymatic steps and intermediates.
Experimental Protocols
Genome Mining for this compound BGCs
Objective: To identify and annotate putative this compound BGCs from bacterial genome sequences.
Protocol:
-
Input: Assembled bacterial genome sequence in FASTA format.
-
Tool: Use the online antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or its command-line version.[4]
-
Procedure:
-
Upload the genome sequence to the antiSMASH server.
-
Select the appropriate taxonomic classification.
-
Run the analysis with default parameters, ensuring that "relaxed" detection strictness is considered to identify novel cluster types.[4]
-
Examine the output for predicted BGCs. This compound BGCs are typically characterized by the presence of genes encoding a Tyrosine Ammonia-Lyase (TAL), a 4-Coumarate-CoA Ligase (4CL), Type II Polyketide Synthase (PKS)-like enzymes, and the darA and darB genes for dialkylresorcinol synthesis.[5]
-
-
Output: GenBank files for each predicted BGC, which can be used for further comparative analysis.
Comparative Analysis of BGCs
Objective: To compare the genetic architecture and evolutionary relationships of identified this compound BGCs.
Protocol:
-
Input: GenBank files of the this compound BGCs obtained from antiSMASH.
-
Tool: BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine).
-
Procedure:
-
Create a directory containing all the BGC GenBank files.
-
Run BiG-SCAPE on this directory to generate a sequence similarity network. This will cluster the BGCs into Gene Cluster Families (GCFs).
-
Visualize the network to understand the diversity and relationships between the different this compound BGCs.
-
-
Output: An interactive HTML file showing the BGC network, allowing for the exploration of cluster similarities and their relationships to known BGCs from the MIBiG database.
Cloning and Heterologous Expression of this compound BGCs
Objective: To express different this compound BGCs in a heterologous host for production and comparison.
Protocol:
-
Vector and Host Selection: Choose a suitable expression vector and a host organism. Escherichia coli can be a starting point, but for large BGCs and potentially complex post-translational modifications, hosts like Myxococcus xanthus are often more successful.[6]
-
BGC Cloning:
-
For smaller BGCs, PCR amplification of the entire cluster may be feasible.
-
For larger BGCs, methods like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly are recommended for seamless cloning of large DNA fragments.
-
-
Transformation: Introduce the expression vector containing the this compound BGC into the chosen heterologous host.
-
Cultivation: Grow the recombinant host under conditions conducive to pigment production. This may require optimization of media components, temperature, and aeration.
-
Extraction: After cultivation, harvest the cells by centrifugation and extract the this compound pigment using a suitable organic solvent like acetone (B3395972) or methanol.
Quantification of this compound Production by HPLC
Objective: To quantify the amount of this compound produced by different native or recombinant bacterial strains.
Protocol:
-
Sample Preparation:
-
Extract the pigment from a known amount of cell biomass or culture volume using acetone or methanol.[3]
-
Evaporate the solvent and redissolve the pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol).
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the absorbance at the characteristic maximum wavelength (λmax) of this compound, which is typically around 450-470 nm.[3]
-
-
Quantification:
-
Generate a standard curve using purified this compound of a known concentration.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Normalize the production to the biomass or culture volume to get a comparable yield (e.g., mg/L or µg/g of dry cell weight).
-
This guide provides a framework for the comparative analysis of this compound biosynthetic gene clusters. By employing these genomic and experimental approaches, researchers can gain deeper insights into the biosynthesis of these promising natural products, paving the way for their rational engineering and industrial-scale production.
References
- 1. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Orphan Hybrid Histidine Protein Kinase SinK Acts as a Signal Integrator To Fine-Tune Multicellular Behavior in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Flexirubin with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flexirubin, a bacterial pigment known for its distinctive yellow-orange hue, has garnered significant attention for its intrinsic biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] While research has primarily focused on the standalone efficacy of this compound, a promising frontier in natural product research lies in the exploration of its synergistic effects when combined with other natural compounds. This guide provides a comparative framework for assessing such synergies, detailing the experimental protocols and potential signaling pathways involved. Although direct experimental data on this compound combinations is limited, this document extrapolates from studies on analogous compounds to provide a robust guide for future research.
Antimicrobial Synergy
This compound has demonstrated antimicrobial activity against various bacteria and fungi. Combining this compound with other natural antimicrobials, such as essential oils or phenolic compounds, could lead to enhanced efficacy and combat drug resistance. The synergistic effect of antibiotics with plant extracts, for instance, has been shown to offer new avenues for treating infectious diseases.[3]
Comparative Data on Antimicrobial Synergy Assessment
The primary method for quantifying antimicrobial synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[4][5][6][7]
| Parameter | This compound Alone | Natural Compound B (e.g., Essential Oil, Flavonoid) | This compound + Natural Compound B | Interpretation of Interaction |
| MIC (µg/mL) | MIC of this compound | MIC of Compound B | MIC of this compound in combination; MIC of Compound B in combination | FIC Index = FIC of this compound + FIC of Compound B |
| FIC Index | - | - | ≤ 0.5 | Synergy |
| FIC Index | - | - | > 0.5 to 4.0 | Additive/Indifference |
| FIC Index | - | - | > 4.0 | Antagonism |
MIC: Minimum Inhibitory Concentration FIC: Fractional Inhibitory Concentration
Experimental Protocol: Checkerboard Assay
The checkerboard assay is a robust method to evaluate the in vitro interaction of two antimicrobial agents.[4][8]
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected natural compound. Serially dilute each compound in a 96-well microtiter plate. This compound dilutions are typically made along the rows, and the other natural compound dilutions are made along the columns.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Data Analysis: Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth. Calculate the FIC for each compound and the FIC Index to determine the nature of the interaction.[7]
Experimental workflow for the checkerboard assay.
Antioxidant Synergy
This compound has demonstrated notable antioxidant properties through various radical scavenging and lipid peroxidation inhibition assays.[2][9][10][11] The combination of different antioxidants can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual activities. This is often due to different mechanisms of action, such as free radical scavenging and metal chelation.
Comparative Data on Antioxidant Synergy Assessment
Several in vitro assays are used to evaluate antioxidant activity.[9][12][13] Synergy is often determined by comparing the observed activity of a mixture to the expected additive effect.
| Assay | Principle | This compound (Expected) | Natural Compound B (e.g., Flavonoid) | Synergistic Outcome |
| DPPH Assay | Measures radical scavenging activity.[9] | Moderate to high activity. | High activity. | Increased radical scavenging compared to individual compounds. |
| ABTS Assay | Measures the ability to scavenge the ABTS radical cation.[9] | Moderate to high activity. | High activity. | Enhanced scavenging of the ABTS radical. |
| FRAP Assay | Measures the ferric reducing antioxidant power.[9] | Moderate activity. | High activity. | Greater reduction of ferric ions than the sum of individual effects. |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common method to screen for antioxidant activity.[9]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Sample Preparation: Prepare various concentrations of this compound, the second natural compound, and their mixtures.
-
Reaction: Add the DPPH solution to the sample solutions in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. A lower absorbance indicates higher scavenging activity. Synergy can be assessed by comparing the experimental scavenging activity of the mixture with the calculated theoretical additive activity.
Workflow for the DPPH antioxidant synergy assay.
Signaling Pathways
This compound has been shown to upregulate the Nrf2/HO-1 signaling pathway, which is a key pathway in the cellular defense against oxidative stress.[1] Synergistic antioxidant effects could potentially be achieved by combining this compound with a natural compound that acts on a complementary pathway, such as one that inhibits pro-oxidant enzymes or enhances the activity of other antioxidant enzymes.
This compound and the Nrf2/HO-1 signaling pathway.
Anticancer Synergy
The anticancer activity of this compound has been reported, and like many natural products, it may exhibit enhanced cytotoxic effects when combined with other anticancer agents.[1] Synergistic combinations can allow for lower doses of each compound, potentially reducing toxicity while improving therapeutic outcomes.[14]
Comparative Data on Anticancer Synergy Assessment
Cell viability assays are fundamental in determining the cytotoxic effects of anticancer compounds.[15] The Combination Index (CI) is often calculated to assess synergy.
| Parameter | This compound Alone | Natural Compound B (e.g., Curcumin, Resveratrol) | This compound + Natural Compound B | Interpretation of Interaction |
| IC50 (µM) | IC50 of this compound | IC50 of Compound B | IC50 of this compound in combination; IC50 of Compound B in combination | CI calculated from dose-effect curves |
| CI Value | - | - | < 1 | Synergy |
| CI Value | - | - | = 1 | Additive |
| CI Value | - | - | > 1 | Antagonism |
IC50: Half-maximal inhibitory concentration CI: Combination Index
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the second natural compound, and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values and calculate the Combination Index to assess synergy.
Workflow for assessing anticancer synergy using the MTT assay.
Conclusion
While direct evidence for the synergistic effects of this compound with other natural compounds is still emerging, the established bioactivities of this compound and the principles of synergistic interactions provide a strong rationale for further investigation. This guide offers a foundational framework for researchers to design and execute studies to explore these promising combinations. The use of standardized experimental protocols and a clear understanding of the underlying biochemical pathways will be crucial in unlocking the full therapeutic potential of this compound in combination with other natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial pigments: A colorful palette reservoir for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. irep.iium.edu.my [irep.iium.edu.my]
- 13. Therapeutic applications of bacterial pigments: a review of current status and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Pigments and Their Multifaceted Roles in Contemporary Biotechnology and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential Oil Compounds in Combination with Conventional Antibiotics for Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential Oils in Combination and Their Antimicrobial Properties [mdpi.com]
- 17. higher anticancer activity: Topics by Science.gov [science.gov]
Validation of Flexirubin's safety and toxicity for in vivo studies
For researchers, scientists, and drug development professionals, understanding the in vivo safety and toxicity profile of a compound is paramount before it can be considered for further development. This guide provides a comprehensive comparison of the safety and toxicity of flexirubin, a bacterial pigment with promising therapeutic properties, against other common alternatives. The information presented is supported by experimental data to aid in the objective evaluation of this compound for in vivo studies.
Comparative Safety and Toxicity Data
The following table summarizes the available quantitative in vivo safety and toxicity data for this compound and selected alternatives. This allows for a direct comparison of their toxicological profiles.
| Compound/Pigment | Test Type | Species | Route of Administration | Key Findings | Reference(s) |
| This compound | Acute Oral Toxicity (OECD 425) | Rat | Oral | LD50 > 5000 mg/kg body weight. No mortality or signs of toxicity observed. | [1] |
| Sub-acute Oral Toxicity (OECD 407) | Rat | Oral | NOAEL = 5000 mg/kg body weight/day (highest dose tested). No adverse effects on body weight, food consumption, clinical signs, organ weight, hematology, or serum biochemistry. | [1] | |
| Mutagenicity (in vivo) | Mouse | Oral | No evidence of mutagenicity in bone marrow micronucleus assay or sperm shape abnormality assay. | [1] | |
| Astaxanthin | Acute Oral Toxicity | Mouse | Oral | LD50 > 20 g/kg body weight. | [2] |
| Sub-chronic Oral Toxicity | Rat | Oral | NOAEL = 1000 mg/kg body weight/day. No treatment-related adverse effects observed. | [3] | |
| Beta-Carotene | General Toxicity | Human | Oral | Generally recognized as safe. High doses can lead to carotenemia (a harmless yellowing of the skin) but not hypervitaminosis A. Some studies suggest high-dose supplements may pose risks for specific populations (e.g., smokers). | [4] |
| Monascus Pigments (Monascin & Ankaflavin) | General Toxicity | Rat | Oral | In vivo studies on antiobesity effects did not report toxicity. However, Monascus-fermented products can sometimes contain the mycotoxin citrinin, which is a safety concern. Specific LD50 and NOAEL data for purified monascin (B191897) and ankaflavin (B600211) are not readily available in the public domain. | [5][6] |
Legend:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest dose of a substance at which no adverse effects are observed in a test population.
Experimental Protocols
Detailed methodologies for key in vivo safety and toxicity studies are provided below. These protocols are based on internationally recognized guidelines to ensure the reproducibility and reliability of the results.
Acute Oral Toxicity Study (Following OECD Guideline 425)
Objective: To determine the acute oral toxicity of a substance, typically by estimating the LD50. The Up-and-Down Procedure (UDP) is used to minimize the number of animals required.
Test Animals: Healthy, young adult rodents (rats are preferred), typically females as they are often slightly more sensitive.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
-
Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on preliminary information, or a default value is used.
-
Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for 14 days.
-
Sequential Dosing: Subsequent animals are dosed at intervals of at least 48 hours. If the previous animal survived, the dose for the next animal is increased. If the previous animal died, the dose is decreased.
-
Endpoint: The study is concluded when a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.
Test Animals: Rodents (typically rats), with an equal number of males and females per group.
Procedure:
-
Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups.
-
Dosing: The test substance is administered daily via oral gavage or in the diet/drinking water for 28 consecutive days. The control group receives the vehicle only.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.
-
-
Necropsy: At the end of the 28-day period, all animals are euthanized and subjected to a full gross necropsy.
-
Histopathology: Organs and tissues are collected, weighed, and examined microscopically for any pathological changes.
-
Data Analysis: The NOAEL is determined by identifying the highest dose at which no statistically or biologically significant adverse effects are observed.
In Vivo Bone Marrow Micronucleus Assay
Objective: To assess the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus.
Test Animals: Typically mice.
Procedure:
-
Dosing: The test substance is administered to the animals, usually on two separate occasions 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
-
Slide Preparation: Bone marrow cells are flushed out, and smears are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Microscopic Analysis: The slides are examined under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus that forms as a result of chromosomal damage.
-
Cytotoxicity Assessment: The ratio of PCEs to NCEs is calculated to assess the bone marrow toxicity of the substance.
-
Data Analysis: The frequency of MN-PCEs in the treated groups is compared to that of the control group to determine if the substance is genotoxic.
Sperm Shape Abnormality Assay
Objective: To evaluate the potential of a substance to induce mutations in male germ cells, leading to abnormal sperm morphology.
Test Animals: Male mice or rats.
Procedure:
-
Dosing: Animals are treated with the test substance, typically for 5 consecutive days.
-
Sample Collection: Sperm is collected from the cauda epididymis 35 days after the first dose to allow for the full spermatogenic cycle.
-
Sperm Smear Preparation: A sperm suspension is prepared, and smears are made on microscope slides.
-
Staining: The smears are stained (e.g., with Eosin Y) to visualize the sperm.
-
Microscopic Examination: A large number of sperm (e.g., 1000 per animal) are examined under a microscope for morphological abnormalities of the head (e.g., amorphous, banana-shaped, hooked).
-
Data Analysis: The percentage of abnormal sperm in the treated groups is compared to the control group. A significant increase in the frequency of abnormal sperm indicates that the substance may be a germ cell mutagen.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To further aid in the understanding of this compound's biological interactions and the experimental processes for its safety evaluation, the following diagrams are provided.
Caption: Nrf2/HO-1 signaling pathway activated by this compound for hepatoprotection.
Caption: General experimental workflow for in vivo toxicity studies.
References
- 1. Assessing Optimal Cell Counts in Sperm Shape Abnormality Assays in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. micropticsl.com [micropticsl.com]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo evaluation of induction of abnormal sperm morphology in mice by landfill leachates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Flexirubin and Industry-Standard Natural and Synthetic Colorants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Flexirubin as a Natural Colorant
The demand for natural, effective, and stable colorants is on the rise across the pharmaceutical, cosmetic, and food industries. This compound, a yellowish-orange pigment produced by bacteria of the Chryseobacterium genus, has emerged as a promising natural alternative to synthetic dyes.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against established natural and synthetic colorants, supported by available experimental data and standardized testing protocols.
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of this compound in comparison to the natural colorants curcumin (B1669340) and β-carotene, and the synthetic colorants Tartrazine and Sunset Yellow.
Table 1: General Properties and Solubility
| Property | This compound | Curcumin | β-Carotene | Tartrazine (E102) | Sunset Yellow (E110) |
| Color | Yellowish-orange | Bright yellow | Orange-red | Lemon-yellow | Orange |
| Source | Bacterial fermentation (Chryseobacterium sp.) | Turmeric root (Curcuma longa) | Plants, algae, fungi | Synthetic (azo dye) | Synthetic (azo dye) |
| Solubility in Water | Insoluble[1][2][4] | Insoluble[5] | Insoluble[6] | Soluble (20g/100ml at 25°C)[7] | Soluble |
| Solubility in Acetone | Soluble[1][2][4] | Soluble | Soluble | Insoluble[8] | Slightly soluble |
| Solubility in Alkaline Aqueous Solutions | Soluble[1][2][4] | Soluble (turns reddish) | Insoluble | Stable | Stable |
Table 2: Stability Performance
| Stability Parameter | This compound | Curcumin | β-Carotene | Tartrazine (E102) | Sunset Yellow (E110) |
| Light Stability | Reported as stable to UV and sunlight[1][2][3]. One study showed stability after 5 days of UV exposure[3]. Quantitative data on degradation percentage is limited. | Unstable; significant degradation upon exposure to light, especially UV.[9][10] 50% color loss after 8 hours of UV radiation[10]. | Unstable; susceptible to photodegradation.[11] A 30-32% loss was observed after 42 days of storage in the dark at 10-20°C[5]. | Good stability to light[7][8]. | High stability to visible and UV light[12]. |
| Heat Stability | Reported as stable in the range of 25–100 °C[1][2][4]. Quantitative data on color loss at specific temperatures and durations is limited. | Unstable at high temperatures[6]. | Unstable; significant degradation at elevated temperatures. 90% loss at 40°C within 54 days[11]. 86% decrease after 4 hours at 80°C[13]. | Good stability to heat[7][8]. Stable up to 210°C[8]. | Thermally stable up to 330°C after dehydration[14]. |
| pH Stability | Color changes at alkaline pH have been noted[15]. Quantitative stability data across a pH range is limited. | pH-sensitive; yellow in acidic and neutral solutions, turning red in alkaline conditions (pH > 9.0)[16]. More stable in acidic pH[17]. | Generally stable across a wide pH range. | Good stability to changes in pH, with no significant change between pH 3 and 8[7]. | Stable across a range of pH values. Maximum peak current at pH 9.8[18]. |
Experimental Protocols
The following are summaries of standard methodologies for assessing the key performance indicators of colorants.
Colorimetric Analysis (CIELAB Method)
Color is quantified using the CIELAB color space, a three-dimensional model that represents all colors visible to the human eye.[19][20][21][22]
-
Instrumentation: A spectrophotometer or colorimeter is used.
-
Calibration: The instrument is calibrated using standard white and black tiles.
-
Measurement: The sample is placed in the instrument's measurement port. The instrument illuminates the sample and measures the reflected or transmitted light.
-
Data Output: The instrument calculates the L, a, and b* values:
-
Interpretation: These values provide a precise and objective measurement of the color. The total color difference (ΔE*) between a standard and a sample can be calculated to quantify color changes.[21][23]
Light Stability Testing (Adapted from ISO 105-B02)
This test determines the resistance of a colorant to the fading effect of an artificial light source that mimics natural daylight.[16][24][25][26]
-
Apparatus: A light fastness tester equipped with a xenon arc lamp is used.[24][25]
-
Sample Preparation: The colorant is applied to a suitable substrate (e.g., fabric, paper, or incorporated into a solution or gel).
-
Reference Materials: A set of blue wool standards with known lightfastness ratings are exposed alongside the sample.
-
Exposure: The sample and blue wool standards are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.[25]
-
Assessment: The fading of the sample is visually assessed by comparing the change in color to the fading of the blue wool standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).
Heat Stability Testing
This test evaluates the colorant's resistance to degradation at elevated temperatures.
-
Apparatus: A temperature-controlled oven or water bath.
-
Sample Preparation: The colorant is prepared in the desired form (e.g., solution, powder).
-
Procedure: The sample is placed in the oven or water bath at a specified temperature for a defined period.
-
Analysis: The color of the sample is measured using a colorimeter (CIELAB) before and after the heat treatment. The percentage of color loss or the total color difference (ΔE*) is calculated.
pH Stability Testing
This test assesses the colorant's stability across a range of pH values.[27]
-
Apparatus: pH meter, spectrophotometer or colorimeter.
-
Sample Preparation: A series of buffer solutions with different pH values (e.g., from pH 2 to 10) are prepared. The colorant is dissolved or dispersed in each buffer solution.
-
Procedure: The samples are stored under controlled conditions (e.g., protected from light at a constant temperature) for a specified duration.
-
Analysis: The color of each sample is measured at regular intervals using a spectrophotometer (measuring absorbance at the maximum wavelength) or a colorimeter (CIELAB values). Changes in color or absorbance are recorded to determine the pH stability profile.
Solubility Testing
This test determines the solubility of the colorant in various solvents.
-
Gravimetric Method:
-
A known mass of the colorant is added to a specific volume of the solvent (e.g., water, acetone).
-
The mixture is stirred or agitated for a set period at a controlled temperature.
-
The solution is filtered to remove any undissolved solid.
-
The undissolved solid is dried and weighed. The solubility is calculated as the mass of solute per volume of solvent.[28]
-
-
Spectrophotometric Method:
-
A calibration curve is created by measuring the absorbance of solutions with known concentrations of the colorant.
-
A saturated solution of the colorant is prepared.
-
The saturated solution is filtered and diluted.
-
The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. textileindustry.net [textileindustry.net]
- 7. Tartrazine | 1934-21-0 [chemicalbook.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. Shedding light on curcumin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 20. What Is CIELAB? | Datacolor [datacolor.com]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. CIELAB color space - Wikipedia [en.wikipedia.org]
- 23. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 24. testextextile.com [testextextile.com]
- 25. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 26. fyitester.com [fyitester.com]
- 27. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 28. Effect of pulsed light on curcumin chemical stability and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical evaluation of the therapeutic potential of Flexirubin
A comprehensive comparison of Flexirubin's performance against established therapeutic agents in antibacterial, anticancer, and anti-inflammatory applications.
This compound, a member of the this compound-type pigments, is a polyene antibiotic produced by various bacteria, most notably from the phylum Bacteroidetes. These pigments are characterized by a unique chemical structure consisting of a polyenic acid chromophore esterified with a resorcinol (B1680541) derivative. While traditionally of interest for their role in bacterial chemotaxonomy, recent scientific inquiry has shifted towards elucidating the therapeutic potential of this compound. This guide provides a critical evaluation of this compound's efficacy as an antibacterial, anticancer, and anti-inflammatory agent, comparing its performance with established drugs and presenting the supporting experimental data and methodologies.
Antibacterial Potential
This compound has demonstrated in vitro activity against a range of bacteria, including both Gram-positive and Gram-negative species. However, quantitative data on its minimum inhibitory concentrations (MICs) remains limited in publicly available research.
One study reported that a pigment extract from a Chryseobacterium species, presumed to be this compound, exhibited antimicrobial activity against Escherichia coli, Bacillus sphaericus, and the fungus Candida albicans.[1] In this study, the agar (B569324) well diffusion method was employed, and gentamicin (B1671437) was used as a positive control.[2] Another investigation involving a this compound-type pigment functionalized on bacterial cellulose (B213188) showed weaker antibacterial activity against Staphylococcus aureus (66.82 ± 4.42% reduction) and no inhibition of Pseudomonas aeruginosa.[3]
For a meaningful comparison, the following table presents typical MIC values for standard antibiotics against common bacterial strains. It is important to note that direct comparison is challenging without specific MIC values for purified this compound against these strains.
| Antibiotic | Target Organism | Typical MIC (µg/mL) |
| Gentamicin | Escherichia coli | 0.25 - 4 |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.125 |
| Vancomycin | Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 4 |
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity of the this compound-containing pigment was assessed using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells are then punched into the agar, and a defined volume of the pigment extract is added to each well. A standard antibiotic, such as gentamicin, is used as a positive control, and the solvent used for extraction serves as a negative control. The plates are incubated under appropriate conditions for microbial growth. The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is then measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Anticancer Activity
This compound has shown promise as a cytotoxic agent against several human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been evaluated in various studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| This compound | A549 | Lung Carcinoma | 42.2 | Not Specified |
| HeLa | Cervical Carcinoma | 36.11 | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 48 - 71 | Not Specified | |
| Doxorubicin (B1662922) | A549 | Lung Carcinoma | > 20 | 24 hours[4] |
| HeLa | Cervical Carcinoma | 1.0 - 2.92 | 48 hours[5] / 24 hours[6] | |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 24 hours[4] |
Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions, including the specific assay used and the duration of treatment.[6]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effect of this compound on cancer cells is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells (e.g., A549, HeLa, or MCF-7) are seeded in a 96-well plate at an optimal density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a standard anticancer drug like doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the cell viability against the compound concentration.[4]
Anti-inflammatory Potential
This compound has demonstrated notable anti-inflammatory properties in various in vitro assays. Its activity has been compared to that of well-established nonsteroidal anti-inflammatory drugs (NSAIDs).
One study found that a fraction containing this compound exhibited significant inhibition of the lipoxygenase (LOX) enzyme with an IC50 value of 24.3 ± 0.88 µg/mL.[7] For comparison, the IC50 values of some common NSAIDs against 15-LOX are presented in the table below. It is important to note that the specific type of LOX enzyme and the assay conditions can influence the IC50 values.
| Compound | Enzyme | IC50 (µM) |
| This compound-containing fraction | Lipoxygenase (LOX) | ~43 (calculated from 24.3 µg/mL, assuming a molecular weight similar to this compound) |
| Ibuprofen | 15-Lipoxygenase | Stimulates activity at 1-5 mM[8] |
| Naproxen | 15-Lipoxygenase | 3.52 ± 0.08[9] |
| Aspirin | 15-Lipoxygenase | 4.62 ± 0.11[9] |
Another study highlighted the anti-inflammatory activity of a this compound-containing pigment through a protein denaturation assay, where it showed the highest activity at a concentration of 1200µg/ml.[1]
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
The inhibitory effect of this compound on the lipoxygenase (LOX) enzyme can be determined using a spectrophotometric method.
-
Enzyme and Substrate Preparation: A solution of the LOX enzyme (e.g., soybean 15-LOX) and its substrate, linoleic acid, are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound or a standard inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the substrate, linoleic acid.
-
Absorbance Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.[9]
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound are attributed to its modulation of specific cellular signaling pathways.
Anti-inflammatory and Antioxidant Effects: The Nrf2/HO-1 Pathway
This compound has been shown to upregulate the Nrf2/HO-1 signaling pathway.[2][7] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. HO-1, in turn, catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to the resolution of inflammation and protection against oxidative damage.
This compound's activation of the Nrf2/HO-1 antioxidant pathway.
Suppression of Pro-inflammatory Mediators: TNF-α and COX-2
This compound has also been reported to exert its anti-inflammatory effects by suppressing the expression of key pro-inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[2][7] TNF-α is a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. One of its downstream effects is the induction of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting the expression of both TNF-α and COX-2, this compound can effectively dampen the inflammatory response.
This compound's inhibition of the TNF-α and COX-2 inflammatory pathway.
Conclusion
This compound exhibits a promising and diverse range of therapeutic activities. Its demonstrated in vitro efficacy against various cancer cell lines and its potent anti-inflammatory and antioxidant properties highlight its potential as a lead compound for the development of novel pharmaceuticals. However, a comprehensive understanding of its therapeutic utility is currently hampered by the limited availability of quantitative data, particularly concerning its antibacterial spectrum (MIC values). Furthermore, while initial insights into its mechanisms of action are promising, more detailed molecular studies are required to fully elucidate the signaling pathways involved in its anticancer and antibacterial effects. Future research should focus on obtaining standardized, quantitative data for its various biological activities to allow for more direct and meaningful comparisons with existing drugs. In vivo studies are also crucial to validate the in vitro findings and to assess the safety and efficacy of this compound in a physiological context. Despite these current limitations, the existing body of evidence strongly suggests that this compound is a natural product with significant therapeutic potential that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the stability of Flexirubin and prodigiosin
In the realm of natural pigments, flexirubin and prodigiosin (B1679158) stand out for their vibrant colors and promising bioactive properties, garnering significant interest within the pharmaceutical and food industries. Produced by various bacteria, these pigments offer potential alternatives to synthetic colorants and hold promise as therapeutic agents. However, their widespread application hinges on a critical factor: stability. This guide provides a comprehensive comparative analysis of the stability of this compound and prodigiosin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Stability Overview
The stability of a pigment is paramount for its application, influencing its shelf-life, efficacy, and overall performance. This section delves into a comparative analysis of this compound and prodigiosin stability under various environmental stressors, including pH, temperature, and light exposure.
pH Stability
The pH of the surrounding medium can significantly impact the structural integrity and color of natural pigments.
This compound demonstrates remarkable stability across a wide pH range, from acidic to alkaline conditions (pH 1.0 to 11.0).[1] One study noted that a this compound-type pigment from Chryseobacterium artocarpi CECT 8497 remained stable during a 30-day storage period across this entire pH spectrum.[1] The color of this compound can, however, exhibit reversible shifts in response to pH changes, with a yellowish-orange appearance that can change in highly basic conditions due to the presence of a phenolic hydroxyl group.[2][3]
Prodigiosin , in contrast, shows more sensitivity to pH variations. It is generally more stable in acidic to neutral conditions (pH 4.0-8.0).[4] Its color is also pH-dependent, appearing bright pink at pH 9, vivid coral red at pH 10, orange at pH 11, and yellow from pH 12 to 14.[3] This color change indicates a loss of stability at higher pH values.
Temperature Stability
Thermal degradation is a key concern for the processing and storage of natural pigments.
This compound exhibits excellent thermal stability, remaining stable across a broad temperature range of 25°C to 100°C.[2][5] This suggests its suitability for applications that may involve heat treatment.
Prodigiosin is less heat-stable compared to this compound. While it is relatively stable at lower temperatures, its stability decreases as the temperature rises.[4] For instance, prodigiosin production by Serratia marcescens is optimal at 28-30°C and is inhibited at 37°C.[6][7][8] Significant degradation is observed at temperatures of 60°C and 80°C.[4]
Light Stability
Exposure to light, particularly UV radiation, can lead to the photodegradation of pigments.
This compound has been reported to be stable under UV, sunlight, and dark conditions.[2][5] This photostability is a significant advantage for its use in products that are exposed to light.
Prodigiosin is known to be sensitive to light.[9] Illumination can lead to a decrease in prodigiosin concentration in bacterial cells.[10] Specifically, white and blue light have been shown to negatively affect its stability, while red and far-red light have little to no effect.[10]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and prodigiosin under different conditions.
Table 1: pH Stability
| Pigment | pH Range of Stability | Observations | Source |
| This compound | 1.0 - 11.0 | Stable for 30 days. | [1] |
| Prodigiosin | 4.0 - 8.0 | Stable. Color changes indicate instability at higher pH. | [3][4] |
Table 2: Temperature Stability
| Pigment | Temperature Range of Stability (°C) | Observations | Source |
| This compound | 25 - 100 | Stable within this range. | [2][5] |
| Prodigiosin | Stable up to 40°C | Significant degradation observed at 60°C and 80°C. | [4] |
Table 3: Light Stability
| Pigment | Light Condition | Stability | Source |
| This compound | UV, Sunlight, Dark | Stable. | [2][5] |
| Prodigiosin | Natural Light | Unstable; degradation observed after 4 hours of illumination. | [4] |
| Prodigiosin | White and Blue Light | Decreased concentration. | [10] |
| Prodigiosin | Red and Far-Red Light | No significant effect. | [10] |
Experimental Protocols
Standardized methods are crucial for assessing and comparing the stability of pigments. The following are detailed methodologies for key experiments cited in the literature.
Pigment Extraction
This compound:
-
Cultivate the producing microorganism (e.g., Chryseobacterium sp.) in a suitable broth medium.
-
Harvest the cells by centrifugation.
-
Extract the pigment from the cell pellet using a suitable solvent, such as acetone.[2][5]
-
Concentrate the crude extract, for example, by air-drying at room temperature.[2]
Prodigiosin:
-
Culture the producing bacterium (e.g., Serratia marcescens) in a nutrient-rich medium.
-
After incubation, acidify the culture broth to facilitate pigment extraction.
-
Extract the pigment using an organic solvent like methanol (B129727) or ethyl acetate.
-
Separate the solvent layer containing the pigment and evaporate the solvent to obtain the crude pigment.
Stability Testing
A general workflow for assessing pigment stability is outlined below. Manufacturers often perform such stability studies to understand how factors like temperature, light, and humidity affect the colorant over time.[11]
Caption: A generalized workflow for evaluating the stability of pigments under various stress conditions.
pH Stability Protocol:
-
Prepare a stock solution of the pigment in a suitable solvent.
-
Dilute the stock solution in buffer solutions of varying pH values (e.g., pH 3, 4, 8, 9, 10).[4]
-
Incubate the samples at a constant temperature for a defined period.
-
Measure the absorbance of each sample at its maximum absorption wavelength (λmax) using a spectrophotometer to determine the remaining pigment concentration.[12]
Temperature Stability Protocol:
-
Prepare identical samples of the pigment solution.
-
Incubate the samples at different temperatures (e.g., 40°C, 60°C, 80°C) for a specific duration.[4]
-
At set time intervals, remove samples and cool them to room temperature.
-
Measure the absorbance to quantify pigment degradation.[13]
Light Stability Protocol:
-
Prepare pigment solutions and place them in transparent containers.
-
Expose the samples to a light source (e.g., natural sunlight, UV lamp) for a predetermined time.[4]
-
Keep a control sample in the dark.
-
Measure the absorbance of both the exposed and control samples to assess the extent of photodegradation.
Bioactive Properties: A Stability Perspective
Beyond their color, both this compound and prodigiosin possess noteworthy biological activities that are relevant to their potential applications.
This compound has demonstrated significant antioxidant properties.[14][15][16] Its ability to scavenge free radicals is a valuable trait, particularly for applications in cosmetics and nutraceuticals.[14][16] The stability of this compound across wide pH and temperature ranges suggests that its antioxidant activity may be retained under various processing and storage conditions.
Prodigiosin is well-known for its potent anticancer and immunosuppressive activities.[17][18][19][20] It has been shown to be effective against a variety of cancer cell lines, often with minimal toxicity to normal cells.[20][21] However, the lower stability of prodigiosin, particularly its sensitivity to heat and light, presents a challenge for its formulation and delivery as a therapeutic agent. Encapsulation techniques are being explored to enhance its stability and bioavailability.[6][21]
The following diagram illustrates the relationship between the stability of these pigments and their potential applications.
Caption: The influence of stability on the potential applications of this compound and prodigiosin.
Conclusion
In this comparative analysis, this compound emerges as a significantly more stable pigment than prodigiosin under a range of environmental conditions. Its robustness to wide pH variations, high temperatures, and light exposure makes it a promising candidate for applications in the food and cosmetic industries where such stability is crucial.
Prodigiosin, while demonstrating potent and valuable bioactive properties, particularly in the pharmaceutical field, is hampered by its relative instability. Its sensitivity to heat and light necessitates careful consideration during production, formulation, and storage. Overcoming these stability challenges, potentially through methods like microencapsulation, will be key to unlocking the full therapeutic potential of this vibrant red pigment.
For researchers and drug development professionals, the choice between these two pigments will ultimately depend on the specific application and the environmental conditions the final product will encounter. The data and protocols presented in this guide provide a foundational understanding to inform these critical decisions.
References
- 1. [PDF] this compound-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. Optimization of physicochemical parameters influencing the production of prodigiosin from Serratia nematodiphila RL2 and exploring its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. allanchem.com [allanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Study on Color Stability and Microencapsulation of Anthrocyanin Pigment using Spray Drying – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Flexirubin: A Guide for Laboratory Professionals
Understanding Flexirubin: What the Data Says
This compound is a pigment primarily produced by bacteria belonging to the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. Structurally, it consists of a polycarboxylic chromophore linked to a phenol (B47542) by an ester bond.[1] Research has primarily focused on its antioxidant properties.[2][3][4] Studies indicate that this compound is insoluble in water but soluble in acetone, alkaline aqueous solutions, and DMSO.[5] While it is noted for its potential therapeutic applications, comprehensive data on its toxicity and environmental impact, which are crucial for determining specific disposal methods, are not extensively documented in the provided search results.
Recommended Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a chemical waste. The following steps are based on general laboratory waste disposal guidelines and are designed to mitigate potential risks.[6][7][8][9]
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: Until proven otherwise, this compound waste, including pure pigment, solutions, and contaminated materials (e.g., gloves, pipette tips, glassware), should be handled as chemical waste.[7][8]
-
Segregate from Other Waste Streams: Do not mix this compound waste with general trash, biohazardous waste, or radioactive waste.[7] Keep it separate from other chemical waste unless compatibility is confirmed.
2. Waste Collection and Containerization:
-
Use Designated Containers: Collect this compound waste in a clearly labeled, leak-proof container that is compatible with the waste's chemical properties (e.g., if dissolved in a solvent, the container must be resistant to that solvent).[7][9]
-
Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used. The date of initial waste accumulation should also be clearly marked.[7][9]
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[9]
3. Storage of this compound Waste:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated secondary containment area, away from ignition sources and incompatible chemicals.[7][9]
-
Limited Accumulation Time: Adhere to your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Disposal Pathway:
-
Institutional Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the final disposal of this compound waste. They will have specific protocols for the collection and disposal of chemical waste in accordance with local, state, and federal regulations.[9]
-
Do Not Dispose Down the Drain: Given its insolubility in water and the lack of safety data, this compound should not be disposed of down the drain.[6]
-
Avoid Incineration unless Approved: Do not incinerate this compound waste unless it is a designated disposal route approved by your EHS department.
Experimental Protocols: A Note on Handling
While specific experimental protocols for disposal are not available, the handling procedures during experiments will directly impact waste generation. To minimize waste, it is recommended to:
-
Prepare solutions in the smallest necessary quantities.
-
Use dedicated glassware and equipment when possible to avoid cross-contamination.
-
Decontaminate reusable glassware by rinsing with an appropriate solvent (e.g., acetone) and collecting the rinsate as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general yet crucial safety and disposal practices, laboratory professionals can ensure the responsible management of this compound waste, safeguarding both their work environment and the broader ecosystem. Always consult your institution's specific safety and waste management protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Waste Guide 2024 - microbiologicalsupply.com [microbiologicalsupply.com]
- 7. clinicallab.com [clinicallab.com]
- 8. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Flexirubin
Essential Safety and Handling Guide for Flexirubin
This guide provides immediate safety, operational, and disposal information for handling this compound in a laboratory setting. It is designed to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 54363-90-5) was not located. The following guidance is based on general best practices for handling non-hazardous or low-toxicity bacterial pigments and related laboratory chemicals. A substance-specific risk assessment should be conducted before handling this compound.
Product Identification and Properties
This compound is a yellow-orange pigment produced by various bacteria, including species from the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. It is known for its antioxidant and antimicrobial properties.
| Property | Value |
| CAS Number | 54363-90-5 |
| Molecular Formula | C₄₃H₅₄O₄ |
| Molecular Weight | 634.9 g/mol |
| Appearance | Yellow-orange solid |
| Solubility | Insoluble in water; Soluble in acetone, dimethyl sulfoxide (B87167) (DMSO), and alkaline aqueous solutions.[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is essential to minimize exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or latex gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Respiratory Protection | A dust mask or respirator is recommended when handling the powder to avoid inhalation. |
| Body Protection | A standard laboratory coat. |
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is recommended when working with larger quantities of this compound powder or when preparing solutions.
Safe Handling Practices:
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Small Spills (powder): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal.
-
Small Spills (solution): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.
Disposal: As this compound is a bacterial pigment and is not classified as a hazardous material based on available information, it can likely be disposed of as non-hazardous waste. However, always follow local and institutional regulations.
-
Solid Waste: Collect solid this compound waste in a sealed container and dispose of it in the regular laboratory trash, unless otherwise specified by your institution.
-
Liquid Waste: For solutions of this compound in solvents like acetone, it is crucial to follow your institution's guidelines for chemical waste disposal. Non-hazardous aqueous solutions may be suitable for drain disposal with copious amounts of water, but this should be confirmed with your environmental health and safety department.[3]
Visual Workflows
Below are diagrams illustrating the standard operating procedures for handling and disposing of this compound.
Caption: Standard workflow for handling this compound in a laboratory setting.
Caption: General workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
